molecular formula C10H14ClNO2 B3261483 Benzyl (2R)-2-aminopropanoate Hydrochloride CAS No. 34404-37-0

Benzyl (2R)-2-aminopropanoate Hydrochloride

Cat. No.: B3261483
CAS No.: 34404-37-0
M. Wt: 215.67 g/mol
InChI Key: RLMHWGDKMJIEHH-DDWIOCJRSA-N
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Description

Benzyl (2R)-2-aminopropanoate Hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO2 and its molecular weight is 215.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl (2R)-2-aminopropanoate Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (2R)-2-aminopropanoate Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (2R)-2-aminopropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;/h2-6,8H,7,11H2,1H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMHWGDKMJIEHH-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34404-37-0
Record name D-Alanine, phenylmethyl ester, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name benzyl (2R)-2-aminopropanoate hydrochloride
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Foundational & Exploratory

Structural Architecture & Synthetic Rigor: Benzyl (2R)-2-aminopropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous structural and synthetic analysis of Benzyl (2R)-2-aminopropanoate Hydrochloride (also known as D-Alanine Benzyl Ester Hydrochloride). It is designed for researchers requiring high-fidelity data for peptide synthesis, peptidomimetic design, and quality control.

Molecular Architecture & Stereochemical Identity

Benzyl (2R)-2-aminopropanoate Hydrochloride is the benzyl ester derivative of D-Alanine . Unlike its L-enantiomer (ubiquitous in natural proteins), this (R)-isomer is a critical tool for introducing proteolytic resistance into peptidomimetics and designing D-amino acid containing pharmaceuticals.

Core Specifications
ParameterTechnical Specification
IUPAC Name Benzyl (2R)-2-aminopropanoate hydrochloride
Common Name D-Alanine benzyl ester HCl
CAS Number 34404-37-0
Molecular Formula

Molecular Weight 215.68 g/mol
Stereochemistry (R)-Configuration (D-isomer)
Melting Point 137–140 °C (Crystalline Solid)
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1][2]
Stereochemical Imperative

The (2R) designation indicates the amino group is positioned to the right in the Fischer projection (D-configuration). In the Cahn-Ingold-Prelog (CIP) system, the priority order at the chiral center (C2) is:

  • 
     (Highest)
    
  • 
     (Lowest)
    

Critical Note: Maintaining this stereocenter is the primary challenge during synthesis. The


-proton is acidic due to the electron-withdrawing ester and ammonium groups, making the molecule susceptible to base-catalyzed racemization via an enolate intermediate.

Spectroscopic Characterization (The "Fingerprint")

Reliable identification requires correlating the magnetic environment of the nuclei with the structural connectivity. The following data represents the standard spectral signature in DMSO-


.
Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


 (2.50 ppm ref)
PositionShift (

ppm)
MultiplicityIntegrationAssignment & Structural Logic
Amine 8.50 – 8.70Broad Singlet3H

: Deshielded by positive charge; exchangeable with

.
Aromatic 7.30 – 7.45Multiplet5H

: Overlapping signals for ortho, meta, and para protons of the benzyl group.
Benzylic 5.20Singlet (or ABq)2H

: Diastereotopic nature may split this into an AB quartet if resolution is high.

-Methine
4.15 – 4.25Quartet (

Hz)
1H

: Coupled to the methyl group; deshielded by the adjacent ester and ammonium.

-Methyl
1.38 – 1.45Doublet (

Hz)
3H

: Characteristic doublet of the alanine side chain.
Infrared Spectroscopy (FT-IR)
  • 1735–1750 cm⁻¹ (Strong): Ester Carbonyl (

    
    ) stretch. High frequency due to the electron-withdrawing benzyl and ammonium influence.
    
  • 2800–3100 cm⁻¹ (Broad): Ammonium (

    
    ) stretching overlapping with 
    
    
    
    stretches.
  • 1100–1250 cm⁻¹:

    
     ester stretching vibrations.
    

Synthetic Pathways & Process Chemistry

The synthesis of benzyl esters from amino acids must balance yield against the risk of racemization. The Thionyl Chloride (


) mediated esterification  is the industry standard because it generates anhydrous HCl in situ, driving the reaction while maintaining an acidic environment that suppresses racemization.
Validated Protocol: Thionyl Chloride Method

Rationale: Direct esterification using acid catalysis minimizes the formation of the oxazolone intermediate, the primary culprit in racemization.

Reagents:

  • D-Alanine (1.0 eq)

  • Benzyl Alcohol (10.0 eq) – Acts as both reactant and solvent.

  • Thionyl Chloride (1.2 eq)[3][4]

  • Diethyl Ether (for precipitation)[1][4][5]

Step-by-Step Methodology:

  • Activation (Exothermic Control): Cool Benzyl Alcohol to 0°C under

    
     atmosphere. Add Thionyl Chloride dropwise.[4] Mechanism: Formation of benzyl chlorosulfite and HCl.
    
  • Addition: Add solid D-Alanine in portions. The zwitterion will dissolve as it converts to the protonated acid chloride/ester.

  • Thermal Drive: Warm the mixture to 90–100°C for 2–4 hours. Monitor by TLC (System: n-BuOH/AcOH/H2O) or HPLC.

  • Work-up: Cool to room temperature. Add a large excess of Diethyl Ether (or MTBE) to precipitate the product.

  • Purification: Filter the white solid. Recrystallize from MeOH/Ether to remove benzyl alcohol traces.

Synthetic Workflow Diagram

The following diagram illustrates the critical process nodes and decision points to ensure high enantiomeric excess (


).

SynthesisWorkflow Start Start: D-Alanine (Zwitterion) Activation Activation Phase Benzyl Alcohol + SOCl2 (0°C) Generates anhydrous HCl Start->Activation Suspend Reaction Esterification Heat to 90°C (3h) Acidic pH maintains stereochemistry Activation->Reaction In situ activation Check QC Check: HPLC Is conversion >98%? Reaction->Check Check->Reaction No (Extend Time) Precipitation Precipitation Add Et2O/MTBE Remove excess Benzyl Alcohol Check->Precipitation Yes Recryst Recrystallization MeOH/Ether Precipitation->Recryst Final Final Product D-Ala-OBzl HCl Recryst->Final

Figure 1: Critical Process Flow for the Synthesis of Benzyl (2R)-2-aminopropanoate HCl, highlighting the temperature-controlled activation step.

Quality Control: The Racemization Risk

In peptide chemistry, the purity of the chiral building block is paramount. For D-Alanine benzyl ester, the primary impurity risks are Enantiomeric Impurity (L-isomer) and Diketopiperazine (DKP) formation.[6]

Mechanisms of Degradation
  • Racemization: Occurs via proton abstraction at the

    
    -carbon. This is accelerated by bases (e.g., TEA, DIEA) used during neutralization steps in peptide coupling.
    
  • DKP Formation: If the free base is stored or left in solution, two molecules can dimerize cyclically to form a diketopiperazine, releasing benzyl alcohol.

Impurity Logic Tree

This diagram maps the pathways leading to degradation, aiding in troubleshooting low yields or poor optical rotation.

ImpurityLogic Product D-Ala-OBzl HCl (Stable Salt) FreeBase Free Amine (Neutralized) Product->FreeBase Base (DIEA/TEA) Hydrolysis Hydrolysis (Reverts to D-Ala) Product->Hydrolysis Moisture / H2O Racemization Enolate Formation (Loss of Chirality) FreeBase->Racemization Excess Base / Heat DKP Diketopiperazine (Cyclic Dimer) FreeBase->DKP Storage in Solution

Figure 2: Degradation pathways. The HCl salt prevents these pathways; risks arise primarily after neutralization (free base form).

Applications in Drug Development[7][8][9]

Solid-Phase Peptide Synthesis (SPPS)

D-Alanine benzyl ester is frequently used in Boc-chemistry SPPS .

  • Role: It serves as the C-terminal residue attached to the resin (via a linker) or as a solution-phase building block.

  • Advantage: The benzyl ester is stable to TFA (used for Boc removal) but cleaved by HF or catalytic hydrogenation (

    
    ), offering orthogonal protection to Boc.
    
Peptidomimetics

Incorporating D-Alanine into peptide drugs (e.g., analogs of somatostatin or opioids) disrupts the natural L-amino acid helix, often inducing


-turns. This modification:
  • Increases Half-life: D-amino acids are not recognized by endogenous proteases.

  • Receptor Selectivity: Alters side-chain topology to fit specific receptor pockets.

References

  • Sigma-Aldrich. Benzyl (2R)-2-aminopropanoate hydrochloride Product Specification. Retrieved from

  • BenchChem. Application Notes and Protocols for BOC-L-Alanine Benzyl Ester (Analogous Chemistry). Retrieved from

  • National Institutes of Health (NIH). Synthesis of Amino Acid Methyl Esters (Methodology Reference). PMC Article. Retrieved from

  • PrepChem. Synthesis of Glycyl-D-alanine benzyl ester hydrochloride. Retrieved from

Sources

Benzyl (2R)-2-aminopropanoate Hydrochloride: A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly specialized field of peptide synthesis and drug development, the strategic selection of protected amino acid building blocks is paramount to achieving high-yield, stereopure products. Benzyl (2R)-2-aminopropanoate hydrochloride —commonly known as D-Alanine benzyl ester hydrochloride —is a critical C-terminal protected derivative of the unnatural amino acid D-Alanine. This whitepaper provides an in-depth technical analysis of its physicochemical properties, molecular structure, and its mechanistic role in orthogonal protection strategies. Furthermore, it outlines self-validating, step-by-step experimental protocols designed for advanced researchers and application scientists.

Physicochemical Profiling & Structural Dynamics

The utility of Benzyl (2R)-2-aminopropanoate hydrochloride stems directly from its molecular architecture. The compound consists of a D-alanine core where the carboxylic acid is masked as a benzyl ester, and the α-amine is stabilized as a hydrochloride salt.

Table 1: Quantitative Physicochemical Data

PropertyValue
IUPAC Name benzyl (2R)-2-aminopropanoate;hydrochloride
Common Synonyms D-Alanine benzyl ester hydrochloride; H-D-Ala-OBn·HCl
Molecular Formula C₁₀H₁₄ClNO₂ (or C₁₀H₁₃NO₂ · HCl)
Molecular Weight 215.68 g/mol
CAS Registry Number 34404-37-0[1]
Topological Polar Surface Area 52.3 Ų[1]
Stereochemistry (2R) - D-enantiomer
The Causality of Structural Choices
  • The Hydrochloride Salt: Free amino acid esters are highly susceptible to intermolecular aminolysis (auto-condensation), which rapidly leads to the formation of diketopiperazines or linear oligomers. By formulating the compound as a hydrochloride salt, the α-amine is protonated into a non-nucleophilic ammonium ion. This imparts indefinite shelf stability. The amine is only liberated in situ upon the addition of a mild, non-nucleophilic base (such as DIEA) immediately prior to coupling.

  • The Benzyl (OBn) Ester: The benzyl group provides robust steric and electronic protection of the C-terminal carboxylic acid. Crucially, it offers strict orthogonality to standard N-terminal protecting groups like Boc (acid-labile) and Fmoc (base-labile). The OBn group remains completely stable under the TFA or piperidine treatments used during peptide elongation and is exclusively cleaved via catalytic hydrogenolysis under neutral conditions[].

Mechanistic Role in Orthogonal Peptide Synthesis

In both solution-phase peptide synthesis (SPS) and solid-phase peptide synthesis (SPPS), D-Alanine benzyl ester hydrochloride serves as a highly reliable C-terminal anchor or building block. The workflow relies on precise nucleophilic acyl substitution, driven by coupling reagents that prevent the epimerization of the delicate (2R) stereocenter.

G A D-Ala-OBn HCl (Stable Salt) B Neutralization (DIEA Addition) A->B Base (pH > 8) D Peptide Coupling (Protected Dipeptide) B->D Free Amine C Active Ester Formation (HATU + R-COOH) C->D Electrophile E Hydrogenolysis (H2, Pd/C) D->E Orthogonal Cleavage F Free C-Terminus (Ready for Extension) E->F - Toluene

Caption: Workflow of peptide coupling and orthogonal deprotection using D-Ala-OBn HCl.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes the mechanistic reasoning behind the reagent selection and a validation checkpoint to confirm success before proceeding to the next synthetic step.

Amide Bond Formation (Solution-Phase Coupling)

This protocol details the coupling of an Fmoc-protected amino acid to Benzyl (2R)-2-aminopropanoate hydrochloride using HATU.

Reagents:

  • Benzyl (2R)-2-aminopropanoate HCl (1.0 equiv)

  • Fmoc-Amino Acid-OH (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve the Fmoc-Amino Acid-OH and HATU in anhydrous DMF under an inert atmosphere (N₂). Stir for 5 minutes.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive, yet stereochemically stable, O-At (7-azabenzotriazole) active ester.

  • Preparation of the Nucleophile: Add Benzyl (2R)-2-aminopropanoate HCl to the stirring solution.

  • Neutralization & Coupling: Cool the reaction flask to 0 °C using an ice bath. Add DIEA dropwise over 10 minutes.

    • Causality: The first equivalent of DIEA neutralizes the HCl salt, liberating the free α-amine of the D-Ala-OBn. The remaining DIEA maintains a basic environment to drive the coupling. Performing this at 0 °C suppresses the formation of oxazolone intermediates, thereby preventing racemization of the stereocenters.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Validation Checkpoint: Perform LC-MS on a crude reaction aliquot. The target mass should reflect the sum of the two amino acid derivatives minus water (18 Da). A Ninhydrin (Kaiser) test on a TLC plate should yield a negative result (no purple color), confirming the complete consumption of the primary amine.

  • Workup: Dilute with Ethyl Acetate and wash sequentially with 5% KHSO₄ (to remove unreacted amines/DIEA), 5% NaHCO₃ (to remove unreacted acids), and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Benzyl Ester Deprotection (Catalytic Hydrogenolysis)

Once the desired peptide chain is elongated, the C-terminal benzyl ester must be removed to yield the free carboxylic acid.

Reagents:

  • Protected Peptide-OBn

  • 10% Palladium on Carbon (Pd/C) (10% w/w relative to peptide)

  • Methanol or Ethanol (Degassed)

  • Hydrogen Gas (H₂)

Step-by-Step Methodology:

  • Solvation: Dissolve the protected peptide in degassed Methanol.

  • Catalyst Addition: Flush the reaction flask with Argon. Carefully add the 10% Pd/C catalyst.

    • Causality: Dry Pd/C is highly pyrophoric when exposed to oxygen and solvent vapors. Adding it under an Argon blanket prevents auto-ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas using a balloon. Stir vigorously at room temperature for 3–4 hours.

    • Causality: The palladium surface catalyzes the addition of hydrogen across the benzyl-oxygen bond. This specific hydrogenolysis cleaves the ester to release toluene (a volatile byproduct) and the free carboxylic acid, without hydrolyzing the newly formed peptide bonds.

  • Validation Checkpoint: Monitor the reaction via TLC and LC-MS. Successful deprotection is indicated by a mass shift of -90 Da (loss of the benzyl moiety, C₇H₆ equivalent mass difference between the ester and the free acid).

  • Filtration: Filter the reaction mixture through a pad of Celite.

    • Causality: Celite safely traps the finely dispersed palladium catalyst, preventing it from passing through standard filter paper and contaminating the final product.

  • Isolation: Concentrate the filtrate in vacuo to yield the C-terminal free peptide.

Conclusion

Benzyl (2R)-2-aminopropanoate hydrochloride is an indispensable reagent for the synthesis of complex, D-amino acid-containing therapeutics. By leveraging its precise molecular weight (215.68 g/mol ) and orthogonal stability profile, researchers can design highly efficient synthetic routes. Adhering to the self-validating protocols outlined above ensures that the causality of each chemical transformation is respected, leading to reproducible and scalable drug development workflows.

References

  • PubChem. "benzyl (2R)-2-aminopropanoate hydrochloride | C10H14ClNO2 | CID 2802423." National Center for Biotechnology Information. Available at:[Link]

Sources

Technical Guide: Physical Properties & Characterization of D-Alanine Benzyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, synthesis logic, and quality control parameters for D-Alanine Benzyl Ester Hydrochloride . This document is structured for researchers requiring high-fidelity data for peptide synthesis and medicinal chemistry applications.

CAS Number: 34404-37-0 Formula: C


H

NO

[1] · HCl Molecular Weight: 215.68 g/mol [2]

Executive Summary & Application Scope

D-Alanine benzyl ester hydrochloride (H-D-Ala-OBzl[1][3][4]·HCl) is a critical chiral building block in solid-phase and solution-phase peptide synthesis. It serves as a C-terminally protected derivative of D-alanine, allowing for the elongation of peptide chains at the N-terminus while maintaining the integrity of the carboxylic acid end.

Core Utility:

  • Orthogonality: The benzyl ester group is stable to mild acids (TFA) used to remove Boc groups, but is cleaved by strong acids (HF, TFMSA) or catalytic hydrogenolysis (H

    
    /Pd-C). This makes it essential for Boc/Benzyl  strategic workflows.
    
  • Chiral Pool Synthesis: Used to introduce the non-proteinogenic D-alanine moiety into peptidomimetics (e.g., preventing enzymatic degradation in vivo).

Chemical Identity & Structural Characterization[6][7]

ParameterData
IUPAC Name Benzyl (2R)-2-aminopropanoate hydrochloride
Common Name H-D-Ala-OBzl[1][2][3][5]·HCl
CAS Number 34404-37-0 (Specific to D-isomer HCl)
Isomeric Purity D-Enantiomer (R-configuration)
SMILES CN.Cl
InChI Key RLMHWGDKMJIEHH-QRPNPIFTSA-N

Field Insight: Do not confuse this with the Tosylate salt (CAS 41036-32-2) . The tosylate is often preferred for long-term storage due to lower hygroscopicity, but the Hydrochloride salt is preferred when the counter-ion (p-toluenesulfonate) might interfere with subsequent coupling reactions or purification.

Physical & Thermodynamic Properties[9]

The following data aggregates experimental values and authoritative predictions based on the enantiomeric L-isomer (CAS 5557-83-5), as physical constants (MP, Solubility) are identical for enantiomers, while optical rotation is equal in magnitude but opposite in sign.

Core Physical Constants
PropertyValue / RangeConditions
Appearance White to off-white crystalline powderAmbient
Melting Point 138 – 143 °C Standard pressure
Optical Rotation

+11.5° ± 2.0° c=1.0 in 0.1 N HCl
Solubility (Water) High (>100 mg/mL)25°C
Solubility (Organic) Soluble in MeOH, EtOH, DMSO, DMF. Insoluble in Et

O, Hexanes.
Polar organic solvents required
Hygroscopicity Moderate to HighStore with desiccant

Critical Protocol Note: The specific rotation is the primary metric for distinguishing the D-isomer from the L-isomer (which rotates -11.5°). Ensure your polarimeter is blanked with the exact solvent batch (0.1 N HCl) to avoid baseline drift errors.

Spectroscopic Signature

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d


 (Recommended for salt solubility and observing ammonium protons)
Chemical Shift (

ppm)
MultiplicityIntegrationAssignment
8.60 - 8.80 Broad Singlet3H-NH

(Ammonium)
7.35 - 7.45 Multiplet5HAromatic Ph -H (Benzyl)
5.20 Singlet (or ABq)2H-OCH

-Ph (Benzylic)
4.15 Quartet (

Hz)
1H

-CH (Chiral Center)
1.45 Doublet (

Hz)
3H

-CH

(Alanine Methyl)

Interpretation: The presence of the broad ammonium signal at ~8.7 ppm confirms the hydrochloride salt formation. If this peak is absent or integrates to <3H, the salt may have partially dissociated to the free base.

Synthesis & Production Logic

The synthesis of the HCl salt typically avoids direct esterification with HCl gas (which can be slow or lead to hydrolysis) and instead utilizes a protection/deprotection strategy to ensure high enantiomeric excess (


).
Synthesis Workflow (Boc Route)

This method prevents racemization of the sensitive D-alanine chiral center.

SynthesisWorkflow DAla D-Alanine (Starting Material) BocDAla Boc-D-Ala-OH (N-Protection) DAla->BocDAla (Boc)2O, NaOH Water/Dioxane BocDAlaOBzl Boc-D-Ala-OBzl (Esterification) BocDAla->BocDAlaOBzl BnBr, Cs2CO3 or BnOH, DCC/DMAP FinalProduct H-D-Ala-OBzl·HCl (Final Salt) BocDAlaOBzl->FinalProduct 4M HCl in Dioxane (Deprotection)

Figure 1: Step-wise synthesis ensuring preservation of chirality. The final deprotection with HCl/Dioxane precipitates the pure hydrochloride salt.

Handling, Stability & Storage

Storage Protocols
  • Temperature: Store at -20°C (Freezer).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended but not strictly required if sealed tightly.

  • Moisture: Strictly anhydrous. The HCl salt is hygroscopic. Absorption of water leads to a "sticky" solid and potential hydrolysis of the ester bond over time, releasing benzyl alcohol and D-alanine.

Safety (SDS Summary)
  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Wear nitrile gloves and safety glasses. Avoid dust formation.[6]

  • First Aid: In case of contact, rinse skin/eyes with water for 15 minutes.

Quality Control & Experimental Validation

To validate a batch of H-D-Ala-OBzl·HCl before use in critical peptide synthesis:

Purity Analysis Workflow

QC_Workflow cluster_Tests Validation Matrix Sample Raw Sample (H-D-Ala-OBzl·HCl) HPLC Chiral HPLC (>98% ee required) Sample->HPLC Rotation Optical Rotation (+11.5° target) Sample->Rotation Titration Silver Nitrate Titration (Cl- content check) Sample->Titration Decision Release for Synthesis? HPLC->Decision Rotation->Decision Titration->Decision Pass APPROVED Decision->Pass All Specs Met Fail REJECT / RECRYSTALLIZE Decision->Fail Out of Spec

Figure 2: Quality Control decision tree. Note that Chiral HPLC is critical to ensure no racemization occurred during esterification.

Release of Free Base (Protocol)

For applications requiring the free amine (e.g., coupling with an activated carboxylic acid):

  • Dissolution: Dissolve 1.0 eq of H-D-Ala-OBzl·HCl in DCM (10 mL/g).

  • Wash: Wash the organic layer with saturated aqueous NaHCO

    
     (2 x 10 mL).
    
    • Mechanism:

      
      
      
  • Drying: Dry the organic layer over anhydrous MgSO

    
    .
    
  • Usage: Filter and use the solution immediately. Do not store the free base , as it is prone to diketopiperazine formation (dimerization) or hydrolysis.

References

  • PubChem. (n.d.). Benzyl (2R)-2-aminopropanoate hydrochloride (Compound CID 2802423).[7] National Library of Medicine. Retrieved March 5, 2026, from [Link]

Sources

Technical Profile: Benzyl (2R)-2-aminopropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 34404-37-0 | An In-Depth Technical Guide[1]

Executive Summary

Benzyl (2R)-2-aminopropanoate Hydrochloride , commonly known as D-Alanine Benzyl Ester Hydrochloride , is a critical chiral intermediate in peptide synthesis and medicinal chemistry.[1] It serves primarily as a C-terminal protected building block, allowing for the stepwise assembly of peptide chains without racemization of the


-carbon. By masking the carboxylic acid functionality as a benzyl ester, it provides orthogonality to acid-labile protecting groups (like Boc) and base-labile groups (like Fmoc), facilitating complex synthetic strategies in drug development.[1]

This guide details the physicochemical profile, validated synthesis protocols, analytical characterization, and application logic for this compound, designed for researchers requiring high-fidelity data.[1]

Chemical Identity & Physicochemical Profile[1][2][3]

The precise identification of stereochemistry is paramount. The (2R) configuration corresponds to the D-isomer of alanine.

Table 1: Core Chemical Data
ParameterSpecification
CAS Number 34404-37-0
IUPAC Name Benzyl (2R)-2-aminopropanoate hydrochloride
Synonyms D-Alanine benzyl ester HCl; H-D-Ala-OBzl[1]·HCl
Molecular Formula

Molecular Weight 215.68 g/mol
Chiral Configuration D-Isomer (2R)
Physical State White to off-white crystalline powder
Melting Point 137–140 °C [1]
Solubility Soluble in water, methanol, ethanol; sparingly soluble in ether
Hygroscopicity Hygroscopic (Requires desiccation)

Synthesis & Manufacturing Logic

Mechanistic Causality

The synthesis of Benzyl (2R)-2-aminopropanoate HCl is typically achieved via the Fischer Esterification of D-Alanine with benzyl alcohol. To drive this equilibrium reaction forward, an excess of alcohol is used alongside a dehydrating agent or acid catalyst.[1]

For the hydrochloride salt, Thionyl Chloride (


)  is the preferred reagent.[1]
  • Role of

    
    :  It reacts with benzyl alcohol to generate anhydrous hydrogen chloride (HCl) in situ and acts as a dehydrating agent, shifting the equilibrium toward the ester.[1]
    
  • Stereochemical Integrity: Unlike base-catalyzed alkylations which can lead to racemization via enolization, this acid-catalyzed route preserves the integrity of the chiral center at

    
    .
    
Validated Experimental Protocol

Objective: Synthesis of Benzyl D-alaninate HCl on a 10g scale.

Reagents:

  • D-Alanine (CAS 338-69-2): 10.0 g (112 mmol)[1]

  • Benzyl Alcohol (Anhydrous): 100 mL

  • Thionyl Chloride (

    
    ): 9.0 mL (123 mmol)
    
  • Diethyl Ether (for precipitation)[2]

Step-by-Step Workflow:

  • Activation (0°C): Charge a flame-dried 3-neck round bottom flask with Benzyl Alcohol (100 mL). Cool to 0°C under

    
     atmosphere.[1]
    
  • Reagent Addition: Add Thionyl Chloride (9.0 mL) dropwise over 30 minutes. Caution: Exothermic reaction with evolution of HCl and

    
     gas.
    
  • Substrate Addition: Add D-Alanine (10.0 g) in portions. The solution may remain a suspension initially.[1]

  • Reaction (Heating): Slowly warm the mixture to 90°C. Stir for 4–6 hours. The solution should become clear as the amino acid is consumed.[1]

  • Workup: Cool the mixture to room temperature.

  • Precipitation: Pour the reaction mixture into 500 mL of cold Diethyl Ether with vigorous stirring. The product will precipitate as a white solid.[1][3]

  • Purification: Filter the solid. Recrystallize from Methanol/Ether to remove traces of benzyl alcohol.[1]

  • Drying: Dry under high vacuum over

    
     to yield the target hydrochloride salt.
    
Synthesis Process Visualization

SynthesisWorkflow Start Start: Benzyl Alcohol (0°C, N2 atm) Activation Add Thionyl Chloride (Dropwise, Exothermic) Start->Activation In situ HCl gen Addition Add D-Alanine (Solid addition) Activation->Addition Reaction Heat to 90°C (4-6 Hours) Addition->Reaction Esterification Precipitation Precipitate in Diethyl Ether Reaction->Precipitation Cooling Purification Recrystallization (MeOH/Ether) Precipitation->Purification Final Benzyl (2R)-2-aminopropanoate HCl (White Solid) Purification->Final

Figure 1: Step-wise synthesis workflow for the acid-catalyzed esterification of D-Alanine.

Analytical Validation

To ensure the material is suitable for drug development, the following analytical criteria must be met.

Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-

    
    
    
  • 
     NMR Expectations: 
    
    • 
       8.6–8.8 ppm (br s, 3H, 
      
      
      
      ): Ammonium protons.[1]
    • 
       7.3–7.4 ppm (m, 5H, 
      
      
      
      ): Aromatic benzyl protons.[1]
    • 
       5.2 ppm (s, 2H, 
      
      
      
      ): Benzylic methylene.[1]
    • 
       4.1 ppm (q, 1H, 
      
      
      
      ): Chiral center proton.[1]
    • 
       1.4 ppm (d, 3H, 
      
      
      
      ): Methyl group doublet.[1]
Optical Rotation
  • Parameter:

    
    [4]
    
  • Value: Approximately -4.7° to -7.7° (c=1, Methanol) [2].[1]

  • Significance: A deviation in sign or magnitude indicates racemization (contamination with L-Alanine derivative) or hydrolysis.[1]

Applications in Drug Development[1]

Peptide Synthesis (C-Terminal Protection)

Benzyl (2R)-2-aminopropanoate HCl is the standard choice for introducing D-Alanine at the C-terminus of a peptide chain.

  • Orthogonality: The benzyl ester (OBzl) is stable to TFA (used to remove Boc groups) but cleaved by HF, TFMSA, or catalytic hydrogenation (

    
    ).[1] This makes it ideal for Boc/Bzl Solid Phase Peptide Synthesis (SPPS)  or solution-phase synthesis.[1]
    
  • Racemization Control: Using the pre-formed benzyl ester prevents the activation of the carboxyl group of D-Alanine during the coupling of the penultimate residue, significantly reducing the risk of epimerization.[1]

Experimental Application: Peptide Coupling

Scenario: Coupling Boc-L-Phe-OH to H-D-Ala-OBzl·HCl.

  • Neutralization: Dissolve H-D-Ala-OBzl·HCl in DMF.[1] Add 1.0 eq of N-methylmorpholine (NMM) to free the amine.[1]

  • Activation: Activate Boc-L-Phe-OH using EDC·HCl and HOBt (to suppress racemization).[1]

  • Coupling: Mix the activated acid with the amine solution. Stir at RT for 2–12 hours.[1]

  • Result: Formation of Boc-L-Phe-D-Ala-OBzl.

Application Logic Visualization

ApplicationLogic Input Input: H-D-Ala-OBzl·HCl (CAS 34404-37-0) Neutralization Neutralization (Base: NMM or DIEA) Input->Neutralization Free Amine Coupling Peptide Coupling (Reagent: EDC/HOBt + Protected AA) Neutralization->Coupling Nucleophilic Attack Intermediate Dipeptide: PG-AA-D-Ala-OBzl Coupling->Intermediate Amide Bond Deprotection Final Deprotection (H2/Pd-C or HF) Intermediate->Deprotection Cleave OBzl Product Final Peptide (Free C-Terminus) Deprotection->Product

Figure 2: Workflow for utilizing Benzyl D-alaninate in peptide synthesis.

Handling & Stability

  • Storage: Store at -20°C. The hydrochloride salt is hygroscopic; exposure to moisture can lead to hydrolysis of the ester bond, releasing Benzyl Alcohol and D-Alanine.[1]

  • Safety: Irritant to eyes, respiratory system, and skin.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.[1]

  • Stability: Stable under acidic conditions.[1][5] Unstable in strong aqueous base (saponification).[1]

References

  • Bolchi, C., et al. (2015).[1][3] One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of hazardous solvents.[1] Amino Acids.[1][2][5][6][7] Retrieved from [Link]

  • PubChem. (2025).[1][8] Benzyl (2R)-2-aminopropanoate hydrochloride (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

Sources

Thermodynamic Stability of D-Alanine Benzyl Ester Salts: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the thermodynamic and kinetic stability profiles of D-alanine benzyl ester salts, with a specific focus on the p-toluenesulfonate (tosylate) and hydrochloride forms. These compounds are critical chiral intermediates in peptide synthesis and drug development.[1] While thermodynamically unstable relative to their hydrolysis products (D-alanine and benzyl alcohol), they exhibit significant kinetic stability in the solid state, particularly as tosylate salts. This guide provides actionable protocols for synthesis, stability testing, and handling, emphasizing the suppression of racemization—a critical quality attribute for chiral drugs.

Chemical Identity and Physicochemical Properties[1][2][3][4][5][6]

The stability of D-alanine benzyl ester is heavily influenced by its counter-ion. The p-toluenesulfonate salt is preferred in industrial applications due to its superior crystallinity and lower hygroscopicity compared to the hydrochloride salt.

PropertyD-Alanine Benzyl Ester p-ToluenesulfonateD-Alanine Benzyl Ester Hydrochloride
CAS Number 41036-32-256523-59-2
Formula


MW 351.42 g/mol 215.68 g/mol
Melting Point 113 – 117 °C~140 °C (often broad/hygroscopic)
Appearance White crystalline powderWhite to off-white solid
Hygroscopicity Low (Non-hygroscopic)Moderate to High
Solubility Soluble in MeOH, EtOH, DMF; slightly soluble in waterHighly soluble in water, MeOH

Thermodynamic vs. Kinetic Stability Framework

Understanding the behavior of D-alanine benzyl ester requires distinguishing between thermodynamic potential and kinetic reality.

Thermodynamic Instability

Thermodynamically, the ester bond is a "high-energy" state relative to its hydrolysis products. The Gibbs Free Energy change (


) for the hydrolysis reaction is negative, meaning the reaction is spontaneous:


However, the reaction does not occur instantaneously due to the activation energy barrier (

).
Kinetic Stability

The salt form provides kinetic stability by protonating the amine group (


). This protonation serves two functions:
  • Electronic Stabilization: The positive charge on the ammonium group exerts an electron-withdrawing inductive effect, destabilizing the transition state for acid-catalyzed hydrolysis but protecting against nucleophilic attack at neutral pH.

  • Lattice Energy: In the solid state, the strong ionic interactions between the ammonium cation and the tosylate anion create a rigid crystal lattice that prevents the molecular mobility required for degradation reactions.

Synthesis and Stereochemical Integrity

The synthesis of D-alanine benzyl ester salts presents a classic thermodynamic challenge: driving an equilibrium reaction (esterification) to completion while preventing the thermodynamically favorable racemization of the chiral center.

The "Cyclohexane Advantage"

Historical protocols utilized benzene or toluene to remove water azeotropically. However, refluxing toluene (110°C) provides sufficient thermal energy to overcome the rotational barrier of the


-carbon, leading to partial racemization (formation of L-isomer impurities).

Modern Protocol: Use Cyclohexane .

  • Boiling Point: 81°C (vs. 110°C for Toluene).

  • Azeotrope: Forms an efficient azeotrope with water.

  • Result: The lower temperature is sufficient to drive esterification but insufficient to trigger significant racemization, preserving high enantiomeric excess (

    
    ).
    
Visualization: Synthesis & Racemization Pathways[10]

SynthesisWorkflow cluster_0 Thermodynamic Control Start D-Alanine (Zwitterion) Reaction Reflux in Cyclohexane (Dean-Stark Trap) Start->Reaction Mix Reagents Benzyl Alcohol + p-TsOH Reagents->Reaction Catalyst Product D-Ala-OBzl . p-TsOH (Crystalline Precipitate) Reaction->Product Crystallization (High Yield) Racemization Racemization Risk (Oxazolone Formation) Reaction->Racemization T > 100°C (Avoid Toluene) Racemization->Product Low ee% (Impurity)

Figure 1: Synthesis workflow highlighting the critical control point for preventing racemization.

Stability in Solution: Hydrolysis and Racemization

In solution, D-alanine benzyl ester salts face two primary degradation pathways. The rate of these reactions is pH-dependent.

A. Hydrolysis (Chemical Instability)
  • Acidic pH (< 3): The ester is relatively stable. The protonated amine repels hydronium ions.

  • Neutral pH (6-8): Slow hydrolysis (weeks). The free amine (equilibrium species) can act as an intramolecular general base.

  • Basic pH (> 9): Rapid saponification. Hydroxide ions (

    
    ) attack the carbonyl carbon directly.
    
B. Racemization (Stereochemical Instability)

Racemization is faster than hydrolysis in weakly basic conditions or anhydrous organic solvents with base.

  • Mechanism: Base-catalyzed proton abstraction from the

    
    -carbon.[2]
    
  • Intermediate: Formation of an achiral enolate or 5(4H)-oxazolone intermediate.

  • Risk Factor: Using triethylamine (TEA) or DIPEA during coupling reactions without immediate reaction.

DegradationPathways Ester D-Ala-OBzl (L-Isomer) Enolate Planar Enolate / Oxazolone (Achiral Intermediate) Ester->Enolate Base (OH- or Amine) - H+ Hydrolysis Hydrolysis Products (D-Ala + BnOH) Ester->Hydrolysis H2O / OH- Racemic DL-Ala-OBzl (Racemic Mixture) Enolate->Racemic + H+ (Random Face)

Figure 2: Competing degradation pathways: Hydrolysis (irreversible) vs. Racemization (equilibrium).

Experimental Protocols

Protocol 1: Optimized Synthesis (Cyclohexane Method)

Objective: Produce D-Ala-OBzl


 p-TsOH with 

enantiomeric purity.
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add D-Alanine (8.91 g, 100 mmol), p-Toluenesulfonic acid monohydrate (20.9 g, 110 mmol), and Benzyl alcohol (50 mL).

  • Solvent: Add Cyclohexane (200 mL). Note: Do not use Toluene.

  • Reflux: Heat to reflux (~81°C). Water will collect in the Dean-Stark trap. Continue until water evolution ceases (~4-6 hours).

  • Precipitation: Cool the mixture to room temperature. Add Ethyl Acetate (or Diethyl Ether) to precipitate the product.

  • Filtration: Filter the white solid and wash with cold Ethyl Acetate.

  • Drying: Dry under vacuum at 40°C. Expected MP: 113-117°C.

Protocol 2: Thermal Stability Analysis (DSC/TGA)

Objective: Determine the solid-state thermal stability limit.

  • Instrument: Calibrated DSC/TGA system (e.g., TA Instruments Q-Series).

  • Sample: 2-5 mg of dried salt in a hermetically sealed aluminum pan (pinhole lid for TGA).

  • Ramp: Heat from 30°C to 300°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Analysis:

    • Melting Endotherm: Look for a sharp peak at ~115°C (Onset).

    • Decomposition: TGA onset typically occurs >170°C. Significant weight loss before 100°C indicates solvates or moisture (hygroscopicity failure).

Protocol 3: Forced Degradation (Stress Testing)

Objective: Validate stability for storage and handling.

Stress ConditionDurationAnalysis MethodAcceptance Criteria
Acid (0.1 N HCl) 24 HoursHPLC (Chiral & Reverse Phase)>98% Recovery
Base (0.1 N NaOH) 1 HourHPLCSignificant Hydrolysis (Expect <50%)
Heat (60°C Solid) 1 WeekHPLC / Appearance>99% Recovery (No yellowing)
Humidity (75% RH) 1 WeekKarl Fischer / HPLC<0.5% Water uptake (Tosylate)

Storage and Handling Recommendations

Based on the thermodynamic profile, the following storage conditions are required to maintain shelf-life:

  • Temperature: Store at +2°C to +8°C (Refrigerated). While stable at room temperature, refrigeration minimizes the kinetic probability of slow hydrolysis or transesterification.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible, or in tightly sealed containers to prevent moisture ingress.

  • Form Selection: For long-term storage, always prefer the p-Toluenesulfonate salt over the Hydrochloride salt due to the latter's potential for deliquescence (absorbing moisture until it dissolves), which accelerates hydrolysis.

References

  • Bolchi, C., et al. (2017). "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents."[3] Amino Acids, 49(5), 965-974.[3] Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for ester stability).
  • TCI Chemicals. (2024). "Product Specification: D-Alanine Benzyl Ester p-Toluenesulfonate." Link

  • Sigma-Aldrich. (2024). "Safety Data Sheet: D-Alanine benzyl ester p-toluenesulfonate salt." Link

  • Mtoz Biolabs. (2024). "DSC and TGA Analysis Protocols." Link

Sources

Thermodynamic Characterization and Melting Point Dynamics of Benzyl (2R)-2-aminopropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex peptide therapeutics and chiral active pharmaceutical ingredients (APIs), the precise protection of amino acid functionalities is a non-negotiable parameter. Benzyl (2R)-2-aminopropanoate hydrochloride —commonly referred to as D-Alanine benzyl ester hydrochloride—serves as a critical chiral building block. The benzyl ester moiety protects the carboxyl group during rigorous peptide coupling cycles, while the hydrochloride salt stabilizes the reactive amine.

For drug development professionals and analytical chemists, the melting point of this compound is not merely a physical constant; it is a primary, rapid-diagnostic metric for enantiomeric purity, moisture content, and crystalline integrity. This whitepaper provides an in-depth technical analysis of the thermodynamic causality behind its melting point (137–140 °C) and establishes a self-validating protocol for its precise determination.

Chemical Identity & Quantitative Data

Understanding the baseline physicochemical properties is the first step in quality assurance. The pure (2R) enantiomer forms a highly ordered crystalline lattice, which is reflected in its narrow melting point range.

Table 1: Physicochemical Profile of Benzyl (2R)-2-aminopropanoate Hydrochloride

PropertyValue
Chemical Name Benzyl (2R)-2-aminopropanoate hydrochloride[1]
Common Synonyms D-Alanine benzyl ester hydrochloride; H-D-Ala-OBzl·HCl[2]
CAS Registry Number 34404-37-0
Molecular Formula C₁₀H₁₄ClNO₂[3]
Molecular Weight 215.68 g/mol [3]
Melting Point Range 137 – 140 °C
Topological Polar Surface Area 52.3 Ų[1]
Physical State White to off-white crystalline powder
Hazard Statements H302 (Harmful if swallowed), H315, H319, H335[1]

The Causality of Crystal Lattice Thermodynamics

The observed melting point of 137–140 °C is the macroscopic result of microscopic intermolecular forces. To interpret melting point data effectively, researchers must understand the causality behind the crystal lattice's enthalpy of fusion:

  • Electrostatic Salt Bridges: The primary driver of the compound's relatively high melting point (compared to its free-base form) is the robust ionic network between the protonated D-alanine amine (

    
    ) and the chloride counterion (
    
    
    
    ). Breaking these ionic bonds requires significant thermal energy.
  • Aromatic

    
     Stacking:  The benzyl ester introduces a bulky, planar aromatic ring into the structure. In a pure crystal, these rings align to engage in intermolecular 
    
    
    
    stacking, adding substantial enthalpic stability to the lattice.
  • Chiral Packing & Enantiomeric Purity: As an enantiopure substance, the (2R) configuration packs uniformly into a specific chiral space group. If the batch is contaminated by the (2S) enantiomer (L-Alanine derivative), the foreign stereocenters introduce severe steric defects. This disrupts the uniform packing, drastically reducing the energy required to break the lattice, which manifests as melting point depression and a broadened melting range.

MP_Depression Pure Pure (2R) Enantiomer Highly Ordered Lattice Impurity Presence of (2S) Enantiomer or Residual Solvents Pure->Impurity Contamination Lattice Disruption of Ionic & Pi-Pi Interactions Impurity->Lattice Energy Decreased Lattice Energy (Lower Enthalpy of Fusion) Lattice->Energy Result Broadened & Depressed Melting Point Energy->Result

Thermodynamic causality of melting point depression via lattice disruption.

Self-Validating Protocol for Melting Point Determination

To ensure absolute trustworthiness in QA/QC environments, experimental protocols cannot rely on blind trust in digital equipment. The following methodology utilizes a self-validating system to eliminate equipment bias and environmental variables.

Objective

To determine the exact melting point range of Benzyl (2R)-2-aminopropanoate HCl to verify it meets the 137–140 °C specification.

Step-by-Step Methodology

Step 1: Desiccation and Moisture Removal

  • Action: Place a 50 mg sample of the API in a vacuum desiccator over phosphorus pentoxide (

    
    ) for a minimum of 24 hours prior to testing.
    
  • Causality: Hydrochloride salts are inherently hygroscopic. Absorbed water molecules act as plasticizers within the crystal lattice, disrupting hydrogen bonds and artificially depressing the melting point. Desiccation ensures you are measuring the true thermodynamic property of the API, not a hydrated complex.

Step 2: Pulverization and Capillary Loading

  • Action: Grind the dried sample into a fine, homogeneous powder using an agate mortar. Load the powder into a standard glass capillary tube (1 mm ID) and compact it to a depth of exactly 2–3 mm by dropping the tube through a glass guide tube onto a hard surface.

  • Causality: Large, irregular crystals create microscopic air pockets. Because air is a poor thermal conductor, this leads to uneven heat transfer and an artificially broadened melting range. Fine packing ensures uniform thermal conductivity across the entire sample volume.

Step 3: Implementation of the Self-Validating Reference

  • Action: Prepare a second capillary tube containing a certified USP Melting Point Reference Standard with a transition range close to 137 °C (e.g., Phenacetin, MP 133–136 °C). Load both the API and the reference standard into the heating block simultaneously.

  • Causality: This is the core of the self-validating system. By observing a known standard melt at its exact literature value alongside the unknown API, you instantly prove that the heating block's thermal sensor is perfectly calibrated in the specific temperature bracket being tested. If the standard deviates, the run is invalidated, preventing false QA/QC failures.

Step 4: Controlled Thermal Ramping

  • Action: Rapidly heat the apparatus to 125 °C. Once stabilized, reduce the heating ramp rate to exactly 1 °C/min until both samples have completely melted.

  • Causality: A slow, controlled ramp rate near the phase transition prevents thermal lag between the heating block and the sample inside the glass capillary. Ramping too fast causes the digital readout to overshoot the actual temperature of the sample, yielding falsely elevated results.

Step 5: Observation and Data Synthesis

  • Action: Record the

    
     (the temperature at which the first drop of liquid meniscus forms) and 
    
    
    
    (the temperature at which the sample becomes a completely clear liquid).
  • Causality: The differential (

    
    ) defines the melting range. A narrow range (
    
    
    
    °C) falling within 137–140 °C confirms high enantiomeric and chemical purity. A range exceeding 3 °C indicates lattice impurities requiring further HPLC or chiral NMR analysis.

Visualizing the Analytical Workflow

The following decision matrix illustrates the logical flow of the self-validating melting point determination process.

MP_Workflow Start Raw API Batch (CAS 34404-37-0) Prep Sample Preparation (Desiccation & Pulverization) Start->Prep Calib Instrument Calibration (Simultaneous USP Standard) Prep->Calib Heat Controlled Heating (1 °C/min near 137 °C) Calib->Heat Obs Phase Transition Observation (Meniscus to Clear Liquid) Heat->Obs Dec Does MP = 137-140 °C? Obs->Dec Pass Pass QA/QC (High Purity D-Isomer) Dec->Pass Yes Fail Fail / Impure (Check Moisture/ee%) Dec->Fail No

Workflow for self-validating capillary melting point determination.

Implications in Drug Development

For drug development professionals, the melting point of Benzyl (2R)-2-aminopropanoate hydrochloride is a frontline defense against downstream synthesis failures. Because peptide coupling reactions are highly sensitive to stereochemistry, utilizing an API batch with a depressed melting point (e.g., melting at 132–136 °C) risks introducing the (2S) enantiomer into the peptide chain. This leads to diastereomeric impurities in the final therapeutic product, which are notoriously difficult and expensive to separate via preparative HPLC. By enforcing strict adherence to the 137–140 °C specification using self-validating protocols, laboratories can ensure the integrity of their chiral synthesis pipelines.

References

  • [1] National Center for Biotechnology Information (NCBI). "benzyl (2R)-2-aminopropanoate hydrochloride | CID 2802423 - PubChem." PubChem Database. URL:[Link]

Sources

Methodological & Application

Protocol for the Synthesis of Benzyl (2R)-2-aminopropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the synthesis of Benzyl (2R)-2-aminopropanoate Hydrochloride (also known as D-Alanine benzyl ester hydrochloride, CAS: 34404-37-0)[1][2] not merely as a sequence of chemical additions, but as a finely tuned thermodynamic and kinetic system. The protection of the D-Alanine carboxyl group as a benzyl ester is an essential orthogonal strategy in peptide synthesis. It allows for selective deprotection via catalytic hydrogenolysis without disturbing acid-labile protecting groups (such as Boc) elsewhere in the peptide chain.

The protocol detailed below leverages the classical thionyl chloride-mediated esterification method, originally improved for amino acids by [3][4].

Rationale and Mechanistic Causality

To ensure a self-validating and high-yielding reaction, we must understand the causality behind the reagent selection:

  • Why Thionyl Chloride (SOCl₂)? Thionyl chloride serves a dual kinetic purpose. First, it acts as the activating agent, converting the carboxylic acid into a highly reactive intermediate. Second, its reaction with benzyl alcohol generates anhydrous hydrogen chloride (HCl) gas in situ[5].

  • Why is in situ HCl critical? The continuous generation of HCl is the linchpin of the reaction's integrity. It immediately protonates the primary amine of D-Alanine, rendering it non-nucleophilic. Without this protonation, the activated amino acid would rapidly undergo intermolecular self-condensation to form an unwanted diketopiperazine byproduct.

  • Why Benzyl Alcohol (BnOH) as both solvent and reactant? Using a vast excess (5 equivalents) of BnOH drives the equilibrium of the esterification forward according to Le Chatelier's principle, while providing a homogeneous reaction medium once the amino acid dissolves upon heating.

Mechanism Reagents D-Alanine + BnOH + SOCl₂ Activation Carboxylic Acid Activation & In situ HCl Generation Reagents->Activation Esterification Nucleophilic Attack by BnOH Activation->Esterification SaltFormation Amine Protonation (Prevents side reactions) Activation->SaltFormation Product Benzyl (2R)-2-aminopropanoate Hydrochloride Esterification->Product SaltFormation->Product

Fig 1: Mechanistic pathway of SOCl2-mediated esterification and salt formation.

Stoichiometry and Reagent Profiling

The following table summarizes the quantitative data required for a standard 100 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountFunctional Role
D-Alanine 89.091.08.91 gStarting Material
Benzyl Alcohol 108.145.052.0 mLReactant & Solvent
Thionyl Chloride 118.971.28.8 mLActivating Agent & HCl Source
Diethyl Ether 74.12Excess~200 mLAnti-solvent for Precipitation

Note: Benzyl alcohol (density = 1.04 g/mL) and Thionyl chloride (density = 1.63 g/mL) volumes are calculated based on their neat liquid densities.

Experimental Workflow and Protocol

This procedure must be performed in a well-ventilated fume hood due to the generation of toxic SO₂ and HCl gases[5].

Step 1: Suspension and Thermal Control

In an oven-dried 250 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, suspend D-Alanine (8.91 g, 100 mmol) in anhydrous benzyl alcohol (52.0 mL, 500 mmol). Submerge the flask in an ice-water bath and allow the suspension to cool to 0°C for 15 minutes.

  • Causality: The low temperature mitigates the highly exothermic reaction that will occur upon the addition of SOCl₂, preventing the thermal degradation of the amino acid and minimizing the formation of benzyl chloride byproducts.

Step 2: In Situ Activation

Fit the flask with a pressure-equalizing dropping funnel containing thionyl chloride (8.8 mL, 120 mmol). Add the thionyl chloride dropwise over a period of 30 to 45 minutes under vigorous stirring[5].

  • Causality: Dropwise addition ensures that the localized concentration of SOCl₂ remains low, controlling the rate of gas evolution and preventing the reaction mixture from boiling over.

Step 3: Thermal Esterification

Once the addition is complete, remove the ice bath and allow the mixture to gradually warm to room temperature. Attach a reflux condenser fitted with a calcium chloride (CaCl₂) drying tube. Heat the mixture in an oil bath to 80–90°C for 4 hours[5].

  • Causality: While initial activation occurs at 0°C, the actual esterification requires thermal energy to overcome the activation barrier and achieve complete conversion. The mixture will become a clear, homogeneous solution as the D-Alanine is consumed.

Step 4: Anti-Solvent Precipitation

Remove the flask from the oil bath and allow it to cool to room temperature. Transfer the flask to an ice bath. While stirring vigorously, slowly add cold anhydrous diethyl ether (200 mL) to the solution.

  • Causality: The target compound (an amine hydrochloride salt) is highly polar and completely insoluble in non-polar solvents like diethyl ether. Conversely, the excess benzyl alcohol and residual thionyl chloride byproducts remain soluble. This differential solubility allows for a highly selective and clean precipitation of the product as a white crystalline solid.

Step 5: Isolation and Desiccation

Collect the precipitated white solid via vacuum filtration using a Büchner funnel. Wash the filter cake with additional cold diethyl ether (2 × 50 mL) to extract any trapped benzyl alcohol. Transfer the solid to a vacuum desiccator and dry over phosphorus pentoxide (P₂O₅) or under high vacuum overnight.

Workflow Start Suspend D-Ala in BnOH Cool Cool to 0°C (Ice Bath) Start->Cool Activate Add SOCl₂ (Dropwise) Cool->Activate Heat Heat 80-90°C (4 hours) Activate->Heat Precipitate Add Et₂O (Precipitation) Heat->Precipitate Filter Filter & Dry (Product) Precipitate->Filter

Fig 2: Step-by-step experimental workflow for the synthesis and isolation.

Self-Validating Quality Control

To ensure the integrity of the synthesized Benzyl (2R)-2-aminopropanoate Hydrochloride, the following self-validating checks must be performed:

  • Thin-Layer Chromatography (TLC): Because the product is a highly polar salt, standard hexane/ethyl acetate systems will not move the spot. Use a polar eluent system such as Chloroform/Methanol/Acetic Acid (85:10:5). Visualize the plate using a Ninhydrin stain; the primary amine will yield a distinct purple/pink spot upon heating.

  • Spectroscopic Validation (¹H NMR): When dissolved in DMSO-d₆, the spectrum will confirm the structure. Expect a multiplet at ~7.3–7.4 ppm (5H, aromatic protons of the benzyl group), a distinct singlet or AB quartet at ~5.2 ppm (2H, benzylic CH₂), a quartet at ~4.1 ppm (1H, chiral alpha-proton of D-Ala), and a doublet at ~1.4 ppm (3H, methyl group). The protonated amine (-NH₃⁺) will appear as a broad singlet integrating to 3H around 8.5 ppm.

References

  • Erlanger, B.F. and Hall, R.M. (1954). "Improved Synthesis of Amino Acid Benzyl Esters." Journal of the American Chemical Society, 76(22), 5781-5782. URL:[Link]

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 2802423, Benzyl (2R)-2-aminopropanoate Hydrochloride." PubChem. URL:[Link]

Sources

Application Note: High-Purity Synthesis of D-Alanine Benzyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a high-purity, scalable, and scientifically robust protocol for the synthesis of D-Alanine Benzyl Ester Hydrochloride . It prioritizes enantiomeric purity and yield, addressing common pitfalls such as racemization and solvent toxicity.[1]

Abstract

D-Alanine benzyl ester hydrochloride is a critical chiral intermediate in the synthesis of peptidomimetics and pharmaceutical agents (e.g., protease inhibitors). While simple Fischer esterification is common, standard protocols using thionyl chloride (


) are unsuitable for benzyl esters due to the rapid conversion of benzyl alcohol to benzyl chloride. Furthermore, traditional methods utilizing refluxing toluene often induce partial racemization of sensitive amino acids.

This guide details a Two-Stage "Green" Protocol :

  • Esterification: Formation of the

    
    -toluenesulfonate (TsOH) salt using cyclohexane as a non-toxic, low-temperature azeotropic solvent to preserve optical purity.
    
  • Salt Exchange: Quantitative conversion of the TsOH salt to the hydrochloride (HCl) salt via a free-base isolation method.

Scientific Background & Mechanistic Rationale[1][2][3][4]

The Challenge of Benzyl Esterification

Unlike methyl or ethyl esters, benzyl esters cannot be synthesized effectively using thionyl chloride (


) because 

reacts aggressively with benzyl alcohol to form benzyl chloride (a potent alkylating agent) rather than generating the necessary anhydrous

catalyst in situ.
The Solution: -Toluenesulfonic Acid ( -TsOH)

The preferred method utilizes


-TsOH as both the acid catalyst and the precipitating counterion. The reaction is driven to completion by the removal of water (Le Chatelier’s principle).
  • Solvent Selection (Critical):

    • Benzene (

      
      ):  Effective but carcinogenic (Class 1).
      
    • Toluene (

      
      ):  High boiling point (
      
      
      
      ) can cause racemization (loss of chirality) in amino acids via proton abstraction at the
      
      
      -carbon.
    • Cyclohexane (

      
      ):  The superior choice. It forms an azeotrope with water at a lower temperature (
      
      
      
      ), preventing thermal racemization while effectively removing water.
Reaction Mechanism

The reaction proceeds via acid-catalyzed Fischer esterification. The protonated carboxylic acid undergoes nucleophilic attack by benzyl alcohol, forming a tetrahedral intermediate. Collapse of this intermediate expels water, which is removed azeotropically.[1]

Mechanism Start D-Alanine (Zwitterion) Protonation Protonation (Carboxyl Group) Start->Protonation + p-TsOH Attack Nucleophilic Attack (Benzyl Alcohol) Protonation->Attack + BnOH Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Elimination Water Elimination (-H₂O) Tetrahedral->Elimination Dean-Stark Product D-Ala-OBn (Ester) Elimination->Product

Figure 1: Mechanistic pathway of acid-catalyzed Fischer esterification with azeotropic water removal.

Detailed Protocol

Materials & Equipment
Reagent/EquipmentGrade/SpecPurpose
D-Alanine >99% eeStarting material (Chiral source)
Benzyl Alcohol Reagent GradeNucleophile (Use 5.0 equivalents)

-Toluenesulfonic acid monohydrate
>98%Catalyst & Counterion (Use 1.1 equivalents)
Cyclohexane HPLC/ACSAzeotropic solvent (Green alternative)
Ethyl Acetate (EtOAc) ACS GradeSolvent for workup
HCl in Dioxane (4M) AnhydrousSource of chloride ion
Dean-Stark Apparatus StandardWater removal
Stage 1: Synthesis of D-Alanine Benzyl Ester -Toluenesulfonate

Objective: Isolate the stable intermediate salt.

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add D-Alanine (8.91 g, 100 mmol),

    
    -TsOH
    
    
    
    (20.9 g, 110 mmol), and Benzyl Alcohol (54 g, 500 mmol) to the flask.
  • Solvent: Add Cyclohexane (150 mL). The D-Alanine will remain suspended initially.

  • Reflux: Heat the mixture to reflux (oil bath ~85-90°C). Vigorous stirring is essential.

    • Observation: Water will begin to collect in the Dean-Stark trap.[1][2] The suspension will gradually clear as the ester forms.

  • Completion: Reflux for 4–6 hours until water evolution ceases and the solution is clear.

  • Precipitation: Cool the mixture to room temperature. Add Ethyl Acetate (200 mL) and Diethyl Ether (100 mL) to precipitate the product.

  • Filtration: Filter the white solid under vacuum. Wash the cake with cold

    
     (3 x 50 mL) to remove excess benzyl alcohol.
    
  • Drying: Dry in a vacuum oven at 40°C.

    • Expected Yield: ~90-95%

    • Intermediate: D-Alanine Benzyl Ester

      
      -TsOH salt.[3]
      
Stage 2: Conversion to Hydrochloride Salt

Objective: Exchange the TsOH anion for Chloride to yield the final product.

  • Free Base Liberation: Suspend the dried TsOH salt (from Stage 1) in Ethyl Acetate (200 mL).

  • Washing: Transfer to a separatory funnel. Wash vigorously with Saturated

    
      solution (2 x 100 mL).
    
    • Chemistry: The base neutralizes the ammonium group, liberating the free amine ester into the organic layer. The TsOH stays in the aqueous layer as Sodium Tosylate.

  • Extraction: Wash the organic layer with Brine (100 mL). Dry over anhydrous

    
     for 15 minutes. Filter off the drying agent.
    
  • Acidification: Cool the filtrate to 0°C in an ice bath. Slowly add 4M HCl in Dioxane (30 mL, slight excess) dropwise with stirring.

    • Observation: A thick white precipitate of D-Alanine Benzyl Ester Hydrochloride will form immediately.

  • Isolation: Dilute with cold Diethyl Ether (100 mL) to maximize precipitation. Filter the solid.[1][4]

  • Purification: Recrystallize from Methanol/Ether if higher purity is required.

Characterization & Quality Control

Verify the identity and purity of the final product using the following parameters.

ParameterSpecification (D-Isomer)Notes
Appearance White Crystalline PowderHygroscopic
Molecular Weight 215.68 g/mol Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Melting Point 138 – 140 °CSharp melting point indicates high purity
Optical Rotation

(c=1, 1M HCl).[1][5] Note: L-isomer is -10°
Solubility Soluble in Water, MethanolInsoluble in Ether, Hexanes
Workflow Diagram

Workflow Step1 Step 1: Esterification D-Ala + BnOH + p-TsOH (Cyclohexane Reflux) Step2 Isolation of TsOH Salt Precipitate with EtOAc/Ether Step1->Step2 Step3 Free Base Liberation Partition: EtOAc / Sat. NaHCO₃ Step2->Step3 Step4 Salt Exchange Add HCl in Dioxane Step3->Step4 Final Final Product D-Alanine Benzyl Ester HCl Step4->Final

Figure 2: Operational workflow for the synthesis and salt exchange.

Troubleshooting & Storage

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a tightly sealed container with desiccant at -20°C .

  • Racemization Check: If the optical rotation is lower than expected (e.g., < +9°), racemization likely occurred during the reflux step. Ensure Cyclohexane was used (not Toluene) and the reaction time was not excessive.

  • Oily Product: If the final HCl salt is an oil, induce crystallization by scratching the glass or adding a seed crystal. Ensure all excess Benzyl Alcohol was removed in Stage 1.

References

  • Bolchi, C., et al. (2017).[6] "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents."[1][7] Amino Acids, 49, 1109–1117.

    • Key citation for the use of Cyclohexane to prevent racemiz
  • TCI Chemicals. (n.d.). "Product Specification: L-Alanine Benzyl Ester Hydrochloride."

    • Source for physical property verification (Melting Point/Optical Rot
  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. New York: John Wiley & Sons.

Sources

Application Notes and Protocols for Peptide Coupling Reactions Utilizing Benzyl (2R)-2-aminopropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a comprehensive technical guide for researchers, chemists, and professionals engaged in drug development and peptide synthesis. This document provides an in-depth exploration of peptide coupling reactions with a specific focus on the practical application of Benzyl (2R)-2-aminopropanoate Hydrochloride, also known as H-Ala-OBzl·HCl[1]. The protocols and methodologies detailed herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Strategic Role of Benzyl (2R)-2-aminopropanoate Hydrochloride in Peptide Synthesis

The chemical synthesis of peptides is a foundational technology in biochemistry and pharmaceutical development. It involves the stepwise formation of amide (peptide) bonds between amino acid monomers. This process necessitates a strategic approach to protecting reactive functional groups to prevent unwanted side reactions. Benzyl (2R)-2-aminopropanoate Hydrochloride is a key building block in this field, offering the L-alanine residue with its C-terminus protected by a benzyl ester and its N-terminus available for coupling as a hydrochloride salt.

The benzyl ester protecting group is particularly advantageous due to its stability across a range of reaction conditions typical for peptide coupling and its selective removal via catalytic hydrogenolysis.[2] This makes Benzyl (2R)-2-aminopropanoate Hydrochloride a versatile starting material for the synthesis of dipeptides and larger peptide fragments in solution-phase synthesis.

Core Principles of Peptide Bond Formation

The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another. This reaction is kinetically slow and requires the activation of the carboxyl group to proceed efficiently.[3] Modern peptide synthesis relies on a variety of coupling reagents to achieve this activation, often in the presence of additives that enhance reaction rates and suppress side reactions, most notably racemization.

The Mechanism of Carbodiimide-Mediated Coupling with HOBt

A widely employed and cost-effective method for peptide bond formation involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[4]

The reaction proceeds through a multi-step mechanism:

  • Activation of the Carboxylic Acid: The carboxyl group of the N-protected amino acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[5][6]

  • Formation of the HOBt Ester: The O-acylisourea intermediate is unstable and prone to racemization and side reactions, such as the formation of N-acylurea.[3] HOBt acts as a nucleophilic catalyst, intercepting this intermediate to form a more stable and less racemization-prone HOBt-active ester.[5][7][8]

  • Aminolysis and Peptide Bond Formation: The free amino group of Benzyl (2R)-2-aminopropanoate Hydrochloride then attacks the carbonyl carbon of the HOBt-ester, forming the desired peptide bond and regenerating HOBt.[4]

The inclusion of HOBt is crucial as it significantly increases reaction yields and reduces the loss of stereochemical integrity at the chiral center of the activated amino acid.[7][9]

EDC_HOBt_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_ester_formation Step 2: Active Ester Formation cluster_coupling Step 3: Peptide Bond Formation N_Protected_AA N-Protected Amino Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) N_Protected_AA->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt HOBt->HOBt_Ester Dipeptide Protected Dipeptide HOBt_Ester->Dipeptide + H-Ala-OBzl H_Ala_OBzl H-Ala-OBzl H_Ala_OBzl->Dipeptide

Caption: EDC/HOBt-Mediated Peptide Coupling Mechanism.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a dipeptide using Benzyl (2R)-2-aminopropanoate Hydrochloride, followed by the deprotection of the benzyl ester.

Protocol 1: EDC/HOBt Mediated Dipeptide Synthesis

This protocol outlines the coupling of an N-protected amino acid (e.g., Boc-L-Phenylalanine) with Benzyl (2R)-2-aminopropanoate Hydrochloride.

Materials:

  • N-Boc-L-Phenylalanine (1.0 equiv)

  • Benzyl (2R)-2-aminopropanoate Hydrochloride (H-Ala-OBzl·HCl) (1.0 equiv)[10]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)[4]

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)[4]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)[4]

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard workup reagents (e.g., 1N HCl, saturated aqueous NaHCO₃, brine)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-L-Phenylalanine (1.0 equiv), Benzyl (2R)-2-aminopropanoate Hydrochloride (1.0 equiv), and HOBt (1.2 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Add DIPEA or TEA (2.5 equiv) dropwise to the reaction mixture to neutralize the hydrochloride salt and facilitate the reaction.

  • Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

  • Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine to remove unreacted starting materials and byproducts.[4]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure protected dipeptide.

Quantitative Data for Reagents in Peptide Coupling
ReagentRoleTypical Molar Equivalents
N-Protected Amino AcidCarboxyl Component1.0
Amino Acid Ester HClAmino Component1.0 - 1.1
EDC·HClCoupling Reagent1.1 - 1.5[4]
HOBtAdditive (Reduces Racemization)1.1 - 1.5[4]
DIPEA/TEABase2.0 - 3.0[4]
Protocol 2: Deprotection of the Benzyl Ester via Hydrogenolysis

This protocol describes the removal of the C-terminal benzyl protecting group from the synthesized dipeptide.[2]

Materials:

  • Protected Dipeptide (e.g., Boc-Phe-Ala-OBzl)

  • Palladium on carbon (10% Pd/C), 10-20% by weight of the peptide[2]

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the protected dipeptide in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere.[2]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with additional methanol or ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected dipeptide with a free carboxylic acid.

Experimental Workflow Visualization

The overall process from starting materials to the final purified dipeptide can be visualized as a sequential workflow.

Peptide_Synthesis_Workflow Start Starting Materials: - N-Boc-Phe-OH - H-Ala-OBzl·HCl Coupling Peptide Coupling Reaction (EDC, HOBt, DIPEA in DCM) Start->Coupling Workup Aqueous Workup (Wash with acid, base, brine) Coupling->Workup Purification1 Flash Column Chromatography Workup->Purification1 Protected_Dipeptide Protected Dipeptide: Boc-Phe-Ala-OBzl Purification1->Protected_Dipeptide Deprotection Benzyl Ester Deprotection (H₂, Pd/C in Methanol) Protected_Dipeptide->Deprotection Filtration Catalyst Filtration Deprotection->Filtration Final_Product Final Product: Boc-Phe-Ala-OH Filtration->Final_Product

Caption: Solution-Phase Dipeptide Synthesis Workflow.

Conclusion

The methodologies presented in these application notes provide a robust framework for the synthesis of peptides using Benzyl (2R)-2-aminopropanoate Hydrochloride. The combination of EDC and HOBt remains a highly effective and widely accessible method for peptide bond formation, offering a good balance of reactivity and suppression of side reactions. By following these detailed protocols, researchers can confidently and efficiently synthesize dipeptides and larger peptide fragments as essential intermediates in their research and development endeavors.

References

  • Vertex AI Search. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Benchchem. (n.d.). Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • YouTube. (2023, February 1). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide.
  • Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides.
  • TCI Chemicals. (n.d.). L-Alanine Benzyl Ester Hydrochloride | 5557-83-5.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Santa Cruz Biotechnology. (n.d.). L-Alanine benzyl ester hydrochloride | CAS 5557-83-5 | SCBT.

Sources

Advanced Protocols for the Catalytic Hydrogenation of D-Alanine Benzyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

D-Alanine is a critical chiral building block in the synthesis of peptidomimetics, macrocyclic drugs, and bacterial cell-wall probes (such as D-Ala-D-Ala dipeptide mimics). In complex peptide synthesis, the benzyl ester (OBzl or Bn) is widely employed as a robust C-terminal protecting group due to its stability under acidic conditions (orthogonal to Boc) and mild basic conditions (orthogonal to Fmoc).

The removal of the benzyl ester must be executed with high precision to preserve the integrity of the molecule. While basic saponification (hydrolysis) can cleave esters, it poses a severe risk of base-catalyzed epimerization/racemization at the sensitive


-chiral center of D-alanine via oxazolone formation or direct 

-proton abstraction. Therefore, catalytic hydrogenolysis is the premier method for deprotection. It operates under strictly neutral conditions, ensuring 100% retention of the D-configuration [1].
The Causality of the Hydrogenolysis Mechanism

The reaction utilizes Palladium on Carbon (Pd/C) as a heterogeneous catalyst. The high surface area of the porous carbon matrix allows for the optimal dispersion of Pd(0) nanoparticles. The mechanism proceeds via:

  • Adsorption: Both the hydrogen gas (

    
    ) and the aromatic ring of the benzyl ester adsorb onto the palladium surface.
    
  • Oxidative Addition & Cleavage: The Pd catalyst inserts into the polarized C-O bond of the benzyl ester.

  • Reductive Elimination: Hydrogen is transferred to the fragments, releasing the free carboxylic acid (D-alanine derivative) and volatile toluene as a byproduct.

Parameter Optimization & Protecting Group Compatibility

The success of the hydrogenation heavily depends on the


 protecting group present on the D-alanine substrate. As a Senior Application Scientist, you must select your hydrogen source based on the chemical environment [2].
  • Boc-Protected D-Alanine (Boc-D-Ala-OBzl): The tert-butyloxycarbonyl (Boc) group is completely stable to both

    
     gas and Catalytic Transfer Hydrogenation (CTH). CTH utilizing ammonium formate (
    
    
    
    ) is an excellent, rapid alternative to
    
    
    gas for Boc derivatives.
  • Fmoc-Protected D-Alanine (Fmoc-D-Ala-OBzl): The fluorenylmethyloxycarbonyl (Fmoc) group is stable to

    
     gas but highly labile to base . You must strictly avoid CTH with ammonium formate for Fmoc-protected substrates. Ammonium formate decomposes into 
    
    
    
    ,
    
    
    , and ammonia (
    
    
    ). The generated ammonia will rapidly and prematurely cleave the Fmoc group [3].
  • Cbz-Protected D-Alanine (Cbz-D-Ala-OBzl): The benzyloxycarbonyl (Cbz or Z) group undergoes hydrogenolysis under the exact same conditions as the benzyl ester. Subjecting Cbz-D-Ala-OBzl to Pd/C and

    
     will result in a global deprotection, yielding the free, unprotected D-alanine amino acid[4].
    
Quantitative Data Summary

The following table summarizes the optimized empirical conditions for D-alanine benzyl ester deprotection, highlighting the causality between the chosen method and the resulting yield/purity.

SubstrateMethodCatalyst LoadingSolventTemp / TimeYieldStereoretention
Boc-D-Ala-OBzl

Gas (Balloon)
10% Pd/C (10% w/w)MeOH or EtOAcRT / 2-4 h>95%>99% ee
Boc-D-Ala-OBzl CTH (

)
10% Pd/C (10% w/w)MeOH40°C / 30 min>92%>99% ee
Fmoc-D-Ala-OBzl

Gas (Balloon)
5% Pd/C (10% w/w)EtOAc / THFRT / 3-5 h>90%>99% ee
Cbz-D-Ala-OBzl

Gas (Balloon)
10% Pd/C (15% w/w)MeOHRT / 4-6 h>95%>99% ee (Global)

Workflow & Decision Matrix

G Start D-Alanine Benzyl Ester Substrate CheckPG Identify N-α Protecting Group Start->CheckPG Boc Boc-D-Ala-OBzl CheckPG->Boc Fmoc Fmoc-D-Ala-OBzl CheckPG->Fmoc Cbz Cbz-D-Ala-OBzl CheckPG->Cbz H2_Boc H₂ Gas (1 atm) OR CTH (HCOONH₄) Boc->H2_Boc H2_Fmoc H₂ Gas (1 atm) ONLY (Avoid CTH/Ammonia) Fmoc->H2_Fmoc Global H₂ Gas (1 atm) Global Deprotection Cbz->Global Product1 Boc-D-Ala-OH (High Yield) H2_Boc->Product1 Product2 Fmoc-D-Ala-OH (Intact Fmoc) H2_Fmoc->Product2 Product3 H-D-Ala-OH (Free Amino Acid) Global->Product3

Decision tree for D-alanine benzyl ester hydrogenation based on N-protecting groups.

Experimental Protocols

Protocol A: Standard Hydrogen Gas Deprotection (Ideal for Fmoc- or Boc-D-Ala-OBzl)

This self-validating protocol utilizes a hydrogen balloon and is the safest, most reliable method for preserving base-sensitive groups like Fmoc.

Materials:

  • Substrate (e.g., Fmoc-D-Ala-OBzl): 1.0 mmol

  • 10% Palladium on Carbon (Pd/C): 10% by weight of the substrate

  • Anhydrous Ethyl Acetate (EtOAc) or Methanol (MeOH): 10 mL

  • Hydrogen gas balloon & 3-way stopcock

  • Celite® 545

Step-by-Step Procedure:

  • Safety Wetting (Causality): Dry Pd/C is highly pyrophoric and can ignite methanol vapors. Weigh the 10% Pd/C into a round-bottom flask and immediately blanket it with a steady stream of Argon or Nitrogen gas. Carefully add 2 mL of the chosen solvent to wet the catalyst under inert atmosphere.

  • Substrate Addition: Dissolve the D-alanine benzyl ester substrate in the remaining 8 mL of solvent and transfer it to the reaction flask.

  • Atmosphere Exchange: Attach a 3-way stopcock connected to a vacuum line and an

    
     balloon. Evacuate the flask until the solvent gently bubbles, then backfill with 
    
    
    
    . Repeat this vacuum/purge cycle three times to completely remove oxygen.
  • Reaction: Open the flask to the

    
     balloon and stir vigorously at room temperature. The vigorous stirring is required to overcome the mass transfer limitation of dissolving 
    
    
    
    gas into the liquid phase.
  • Monitoring: Monitor the reaction via TLC or LC-MS. The benzyl ester typically disappears within 2-4 hours.

  • Workup & Filtration: Once complete, purge the flask with Argon to remove residual

    
    . Filter the suspension through a tightly packed pad of Celite®. Causality: Pd/C particles are extremely fine (<50 microns) and will pass through standard filter paper, contaminating the peptide. The Celite pad traps the nanoparticles.
    
  • Isolation: Wash the Celite pad with additional solvent (2 x 5 mL). Concentrate the combined filtrates under reduced pressure to yield the pure D-alanine carboxylic acid.

Protocol B: Catalytic Transfer Hydrogenation (CTH) (Strictly for Boc-D-Ala-OBzl)

This protocol avoids the use of flammable


 gas cylinders, utilizing ammonium formate as an in-situ hydrogen donor. Do not use this for Fmoc-protected substrates. 

Materials:

  • Boc-D-Ala-OBzl: 1.0 mmol

  • 10% Pd/C: 10% by weight

  • Ammonium Formate (

    
    ): 4.0 - 5.0 mmol (excess)
    
  • Methanol (MeOH): 10 mL

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Boc-D-Ala-OBzl in MeOH.

  • Catalyst Addition: Under a gentle Argon stream, carefully add the 10% Pd/C to the solution.

  • Donor Addition: Add solid ammonium formate in one portion. Causality: Adding the formate after the catalyst prevents premature, rapid gas evolution before the system is sealed.

  • Reaction: Heat the mixture to 40°C or gentle reflux. The reaction is typically complete in 15-30 minutes due to the high local concentration of generated hydrogen on the catalyst surface.

  • Workup: Cool to room temperature, filter through a Celite® pad, and wash with MeOH. Concentrate the filtrate.

  • Salt Removal: The crude residue will contain excess ammonium formate. Dissolve the residue in EtOAc and wash with 0.1 M HCl or water to remove the water-soluble salts. Dry the organic layer over

    
     and concentrate.
    

References

  • Sultane, P. R., Mete, T. B., & Bhat, R. G. "A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups." ResearchGate. Available at: [Link]

  • PMC - NIH. "Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products." National Institutes of Health. Available at:[Link]

  • Amino, Y., et al. "Synthesis and Sweetness Characteristics of L-Aspartyl-D-Alanine Fenchyl Esters." Journal of Agricultural and Food Chemistry (ACS). Available at:[Link]

Strategic Utilization of Benzyl (2R)-2-aminopropanoate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

Benzyl (2R)-2-aminopropanoate, commonly known as D-Alanine Benzyl Ester , represents a critical building block in the synthesis of protease-resistant peptides, peptidomimetics, and bacterial cell wall analogs. Unlike its L-enantiomer, the inclusion of the (2R)-stereocenter (D-configuration) confers resistance to endogenous proteolytic enzymes, making it an invaluable tool in the development of metabolically stable peptide therapeutics.

This guide details the strategic application of this compound as a C-terminal anchor.[1][2] By utilizing the benzyl ester moiety, researchers achieve orthogonal protection : the group is stable to acidic conditions (TFA, HCl) used to remove N-terminal Boc groups, yet can be cleaved under neutral conditions via catalytic hydrogenolysis.[1][2] This orthogonality is essential for preventing side reactions such as racemization and aspartimide formation during complex synthesis.

Key Technical Advantages[1][2][3][4]
  • Orthogonality: Stable to TFA/HCl; cleaved by H₂/Pd-C or HF.

  • Stereochemical Control: Provides a fixed D-stereocenter for structure-activity relationship (SAR) studies.

  • Solubility: The benzyl group enhances the lipophilicity of the growing peptide chain in organic solvents (DMF, DCM), improving coupling kinetics compared to free acids or methyl esters.

Chemical Profile & Properties[3][4][5][6]

PropertySpecification
IUPAC Name Benzyl (2R)-2-aminopropanoate
Common Name D-Alanine Benzyl Ester
Salt Form Typically supplied as Hydrochloride (HCl) or p-Toluenesulfonate (p-TsOH)
Molecular Weight 179.22 g/mol (Free base); 215.68 g/mol (HCl salt)
Stereochemistry (2R) / D-Configuration
Solubility Soluble in Water, Methanol, DMF, DMSO; Sparingly soluble in non-polar solvents (unless neutralized)
Stability Hygroscopic in salt form; store at -20°C under desiccant.[3]

Experimental Workflows

The following diagram illustrates the integration of Benzyl (2R)-2-aminopropanoate into a standard solution-phase peptide synthesis workflow.

PeptideWorkflow Start Start: D-Alanine (2R)-2-Aminopropanoic Acid Protection Step 1: Esterification (Benzyl Alcohol + p-TsOH) Start->Protection Reflux/Dean-Stark Coupling Step 2: Peptide Coupling (EDC/HOBt or HATU) Protection->Coupling + N-Protected AA Deprotection Step 3: C-Terminal Deprotection (H2 / Pd-C) Coupling->Deprotection Hydrogenolysis Product Final Product: Peptide Acid (D-Ala C-term) Deprotection->Product Filtration & Workup

Figure 1: Strategic workflow for utilizing D-Alanine Benzyl Ester in peptide synthesis.

Detailed Protocols

Protocol 1: Synthesis of H-D-Ala-OBzl·p-TsOH

Use this protocol if you need to generate the protecting group starting material from the raw amino acid.

Principle: Fischer esterification using azeotropic water removal drives the equilibrium toward ester formation. The p-toluenesulfonic acid (p-TsOH) serves as both the catalyst and the salt-forming agent, yielding a stable, crystalline solid.

Materials:

  • (2R)-2-aminopropanoic acid (D-Alanine)

  • Benzyl alcohol (5.0 equivalents)

  • p-Toluenesulfonic acid monohydrate (1.1 equivalents)

  • Benzene or Toluene (Solvent)[4]

  • Diethyl ether (for precipitation)

Procedure:

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend D-Alanine (10 mmol) and p-TsOH·H₂O (11 mmol) in Benzyl alcohol (50 mmol) and Toluene (50 mL).

  • Reflux: Heat the mixture to reflux (approx. 110°C). The mixture will become homogeneous as the reaction proceeds. Maintain reflux until water collection in the Dean-Stark trap ceases (approx. 4–6 hours).

  • Concentration: Allow the solution to cool to room temperature. Remove the bulk of Toluene and excess Benzyl alcohol under reduced pressure (rotary evaporator). Note: Benzyl alcohol has a high boiling point; a high-vacuum pump may be required.

  • Precipitation: Add cold Diethyl ether (100 mL) to the oily residue with vigorous stirring. The product should precipitate as a white solid.

  • Purification: Filter the solid, wash extensively with Diethyl ether to remove traces of benzyl alcohol, and dry in a vacuum desiccator.

  • Yield Check: Expected yield >85%. Confirm identity via ¹H NMR (Look for benzyl protons at ~5.2 ppm and aromatic protons at 7.3–7.4 ppm).

Protocol 2: Peptide Coupling (Solution Phase)

Coupling the D-Ala-OBzl unit to an N-protected amino acid (e.g., Boc-Leu-OH).

Principle: The benzyl ester protects the C-terminus, preventing it from reacting, while the amine is coupled to the activated carboxyl of the incoming amino acid.

Materials:

  • H-D-Ala-OBzl·p-TsOH (1.0 eq)

  • Boc-Amino Acid (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N-Methylmorpholine (NMM) or DIPEA (2.5 eq)

  • DCM or DMF (Solvent)

Procedure:

  • Dissolution: Dissolve the Boc-Amino Acid and HOBt in DCM (or DMF) at 0°C.

  • Activation: Add EDC·HCl and stir for 15 minutes at 0°C to form the active ester.

  • Neutralization: In a separate vial, dissolve H-D-Ala-OBzl·p-TsOH in minimal solvent and add NMM (to neutralize the p-TsOH salt and free the amine).

  • Coupling: Add the neutralized amine solution to the activated acid mixture.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with 1M KHSO₄ (removes unreacted amine/EDC), Saturated NaHCO₃ (removes unreacted acid/HOBt), and Brine. Dry over Na₂SO₄ and concentrate.

Protocol 3: Catalytic Hydrogenolysis (Deprotection)

The "Gold Standard" for removing benzyl esters without hydrolyzing other sensitive esters or amides.

Principle: Palladium on carbon catalyzes the cleavage of the benzyl-oxygen bond under a hydrogen atmosphere, releasing the free carboxylic acid and toluene.

Materials:

  • Peptide-OBzl (protected peptide)

  • 10% Pd/C catalyst (10% by weight of peptide)

  • Hydrogen gas (Balloon or Hydrogenator)[1]

  • Methanol or Ethanol (Solvent)[1]

Procedure:

  • Preparation: Dissolve the peptide in Methanol. Note: If the peptide contains Sulfur (Cys/Met), Pd catalysts may be poisoned. In such cases, liquid HF or saponification might be required, though specialized "sulfur-resistant" Pd catalysts exist.

  • Inerting: Carefully add the Pd/C catalyst. Caution: Pd/C is pyrophoric. Add it to the wet solution or under an Argon blanket.

  • Hydrogenation: Purge the vessel with Nitrogen, then introduce Hydrogen gas (balloon pressure is usually sufficient).

  • Monitoring: Stir vigorously at room temperature. Monitor via TLC or HPLC.[1][5][6][7] Reaction is typically complete in 1–4 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Do not let the catalyst dry out on the filter paper (fire hazard).

  • Isolation: Concentrate the filtrate to obtain the C-terminal free acid peptide.

Critical Control Points & Troubleshooting

Racemization Control

While the benzyl ester itself does not racemize during storage, base-catalyzed racemization can occur during the coupling step if the base concentration is too high or if the reaction time is prolonged.

  • Checkpoint: Always use the minimum amount of base required to neutralize the salt (e.g., 1.0 eq relative to the p-TsOH). Avoid using strong bases like TEA; prefer DIPEA or NMM.

  • Validation: Perform chiral HPLC on the coupled product to ensure the D-configuration is retained (verify <1% L-isomer).

Diketopiperazine (DKP) Formation

When removing the N-terminal protecting group (e.g., Boc) from a dipeptide-benzyl ester (e.g., H-Leu-D-Ala-OBzl), the free amine can attack the benzyl ester intramolecularly to form a DKP ring, cleaving the peptide chain.

  • Risk Factor: High for Proline or Glycine containing sequences.

  • Mitigation: Avoid leaving the dipeptide in the free-base form for long periods. Proceed immediately to the next coupling or keep the amine protonated until the coupling reagents are ready.

Data Summary: Protecting Group Comparison
FeatureBenzyl Ester (OBzl)Methyl Ester (OMe)t-Butyl Ester (OtBu)
Cleavage Method H₂/Pd-C or HFSaponification (LiOH)TFA (Acid)
Orthogonality Orthogonal to Boc & Fmoc (if H₂ used)Not orthogonal to base labile groupsOrthogonal to Fmoc; Labile to Boc conditions
Racemization Risk Low (during cleavage)High (during saponification)Low
Primary Use C-term protection in Boc chemistry; Protease studiesGeneral low-cost synthesisC-term protection in Fmoc chemistry

References

  • BenchChem. (2025).[1][5][7][8] Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide. Retrieved from

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][8][9][10][11] Chemical Reviews, 109(6), 2455-2504.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Sigma-Aldrich. (n.d.).[12] D-Alanine benzyl ester hydrochloride Product Specification. Retrieved from

  • Coy, D. H., et al. (1973). Solid-phase synthesis of luteinizing hormone-releasing hormone and its analogs. Journal of Medicinal Chemistry. (Demonstrates use of benzyl esters in bioactive peptide synthesis).

Sources

Application Note: Synthesis and Isolation of (2R)-2-Aminopropanoic Acid Benzyl Ester p-Toluenesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Peptide Engineers, and Drug Development Professionals Process Focus: Fischer-Speier Esterification via Azeotropic Distillation

Executive Summary

The esterification of (2R)-2-aminopropanoic acid (D-alanine) with benzyl alcohol is a critical transformation in the synthesis of complex peptides and peptidomimetics. The resulting benzyl ester acts as a robust C-terminal protecting group that is highly orthogonal to standard N-terminal protecting groups (e.g., Boc, Fmoc) and can be selectively cleaved via palladium-catalyzed hydrogenolysis[1]. This application note details a highly scalable, self-validating protocol utilizing p-toluenesulfonic acid (p-TsOH) and Dean-Stark azeotropic distillation to yield enantiomerically pure D-alanine benzyl ester tosylate.

Scientific Rationale & Mechanistic Insights

To ensure high yield and prevent the degradation of the D-alanine substrate, the experimental conditions must be carefully engineered. The causality behind the reagent and solvent selection is defined by three mechanistic pillars:

Dual-Action of p-Toluenesulfonic Acid (p-TsOH)

In this protocol, p-TsOH is not merely a catalyst; it is a stoichiometric reagent[2].

  • Amine Masking: Unprotected

    
    -amino acids are prone to self-condensation, forming diketopiperazines. p-TsOH protonates the primary amine of D-alanine, neutralizing its nucleophilicity.
    
  • Carbonyl Activation: The acidic environment protonates the carboxylic acid oxygen, drastically increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by benzyl alcohol[2].

  • Salt Formation: The reaction yields the product as a p-toluenesulfonate (tosylate) salt, which is highly crystalline, non-hygroscopic, and easily isolated via precipitation[3].

Thermodynamic Control via Azeotropic Distillation

Esterification is an equilibrium-driven process. To drive the reaction to completion, water must be continuously removed from the system. By utilizing a Dean-Stark apparatus, the water generated during the reaction (and the water of hydration from p-TsOH·H₂O) forms a heterogeneous azeotrope with the solvent, condenses, and is physically trapped away from the reaction vessel, shifting the equilibrium forward according to Le Chatelier’s principle[3].

Solvent Selection: Cyclohexane vs. Toluene

While toluene is the traditional solvent for amino acid esterifications[4], modern protocols strongly favor cyclohexane . Cyclohexane forms a highly efficient water azeotrope (boiling point ~69.8 °C for the azeotrope) but operates at a lower reflux temperature than toluene. This lower thermal stress, combined with the non-polarizable nature of cyclohexane, strictly prevents the racemization of the


-stereocenter, ensuring the D-alanine derivative remains >99% enantiomerically pure[1].

Mechanistic Workflow

Pathway DAla D-Alanine (Amine Donor) Protonation Amine Protonation & Carbonyl Activation DAla->Protonation pTsOH p-TsOH·H2O (Acid/Counterion) pTsOH->Protonation BnOH Benzyl Alcohol (Nucleophile) DeanStark Azeotropic Distillation (Dean-Stark) BnOH->DeanStark Protonation->DeanStark + BnOH Product D-Alanine Benzyl Ester Tosylate Salt DeanStark->Product Crystallization Water Water Removal (Equilibrium Shift) DeanStark->Water Azeotrope

Mechanistic workflow of D-Alanine benzyl esterification via Dean-Stark azeotropic distillation.

Quantitative Data & Physicochemical Properties

The following table summarizes the expected physicochemical properties of the isolated product, serving as a benchmark for analytical validation,[5],[6].

PropertyValue / Specification
Chemical Name D-Alanine Benzyl Ester p-Toluenesulfonate
CAS Registry Number 41036-32-2
Molecular Formula C₁₇H₂₁NO₅S (C₁₀H₁₃NO₂ · C₇H₈O₃S)
Molecular Weight 351.42 g/mol
Appearance White to pale yellow crystalline powder
Melting Point 113.0 – 117.0 °C
Expected Yield 85% – 92%
Optical Purity >99.0% ee (HPLC)

Experimental Protocol

The following procedure is scaled for a 50 mmol synthesis. It is designed as a self-validating system where the volume of water collected dictates reaction completion.

Materials Required
  • (2R)-2-Aminopropanoic acid (D-Alanine): 4.45 g (50.0 mmol, 1.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 11.41 g (60.0 mmol, 1.2 eq)

  • Benzyl alcohol (BnOH): 26.0 mL (~250 mmol, 5.0 eq)

  • Cyclohexane: 40 mL (Reaction solvent)

  • Ethyl Acetate (EtOAc): 100 mL (Precipitation anti-solvent)

Step-by-Step Methodology

Phase 1: Reaction Assembly

  • To a 250 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, sequentially add the D-alanine (4.45 g) and p-TsOH·H₂O (11.41 g)[1].

  • Add the benzyl alcohol (26.0 mL) followed by cyclohexane (40 mL). The mixture will appear as a dense, heterogeneous suspension.

  • Attach a Dean-Stark trap to the flask. Fill the side-arm of the trap with additional cyclohexane to prevent the depletion of the reaction solvent.

  • Fit a reflux condenser to the top of the Dean-Stark trap and connect it to a chilled water line.

Phase 2: Azeotropic Distillation (Self-Validation Step) 5. Submerge the flask in a heating mantle or oil bath and heat the mixture to vigorous reflux (bath temperature ~95–100 °C). 6. As the reaction proceeds, the solid suspension will gradually dissolve, and water will begin to collect at the bottom of the Dean-Stark trap[3]. 7. Validation Check: The theoretical water yield is ~1.98 mL (0.90 mL from the esterification of 50 mmol D-alanine + 1.08 mL from the dehydration of 60 mmol p-TsOH monohydrate). 8. Maintain reflux for 4 to 6 hours until the theoretical volume of water is collected and the phase boundary in the trap remains entirely static[1].

Phase 3: Workup and Precipitation 9. Remove the heat source and allow the homogeneous reaction mixture to cool to ambient temperature (~20 °C). 10. Once cooled, slowly add 80–100 mL of ethyl acetate to the flask under continuous stirring. The EtOAc acts as an anti-solvent, selectively precipitating the D-alanine benzyl ester tosylate salt while keeping the excess benzyl alcohol and unreacted p-TsOH in solution[1]. 11. Transfer the flask to an ice-water bath (0–5 °C) and stir vigorously for 1 hour to maximize the crystallization yield.

Phase 4: Isolation 12. Collect the dense white precipitate via vacuum filtration using a Büchner funnel. 13. Wash the filter cake twice with 20 mL portions of ice-cold ethyl acetate, followed by a final wash with 20 mL of cold diethyl ether to strip away any residual benzyl alcohol[2]. 14. Dry the crystalline solid under high vacuum at 40 °C to a constant weight.

Troubleshooting & Process Safety

  • Failure to Crystallize (Oiling Out): If the product forms a viscous oil rather than precipitating upon the addition of ethyl acetate, it indicates that the system contains trace water (incomplete azeotropic distillation) or an overwhelming excess of benzyl alcohol. Resolution: Decant the supernatant, add cold diethyl ether, and triturate vigorously with a glass rod to induce nucleation[1].

  • Suboptimal Yield: Ensure the Dean-Stark trap is properly insulated (e.g., wrapped in glass wool and foil) to maintain a high vapor temperature, ensuring water is efficiently carried over rather than refluxing back into the reaction vessel[2].

  • Safety Considerations: p-TsOH is highly corrosive. Benzyl alcohol is a mild irritant and toxic if inhaled in large quantities[5]. All reflux operations must be conducted inside a certified chemical fume hood.

References

Sources

Application Notes and Protocols for the Liquid-Phase Coupling of Benzyl (2R)-2-aminopropanoate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Amide Bond Formation

The synthesis of peptides and peptidomimetics is a cornerstone of modern drug discovery and development. At the heart of this endeavor lies the formation of the amide bond, a reaction that joins individual amino acids into a polypeptide chain.[1] This guide focuses on the liquid-phase coupling of Benzyl (2R)-2-aminopropanoate hydrochloride, a common building block in peptide synthesis. The hydrochloride salt form necessitates specific considerations in reagent selection and reaction conditions to ensure high yield, purity, and stereochemical integrity of the final product.

Benzyl (2R)-2-aminopropanoate, also known as D-Alanine benzyl ester, provides a C-terminal protecting group that can be readily removed under specific conditions. Its hydrochloride salt is a stable, crystalline solid, making it convenient for handling and storage. However, the presence of the hydrochloride requires the use of a base to liberate the free amine for the coupling reaction. This guide will delve into the critical aspects of selecting appropriate coupling reagents, additives, and bases to achieve efficient and racemization-free peptide bond formation.

The Science of Reagent Selection: A Mechanistic Approach

The success of a peptide coupling reaction hinges on the careful selection of reagents that activate the carboxylic acid of the incoming N-protected amino acid, facilitating its reaction with the amino group of Benzyl (2R)-2-aminopropanoate.[1] The primary challenge is to achieve rapid amide bond formation while minimizing side reactions, most notably racemization of the activated amino acid.[2][3][4]

The Carbodiimide and Additive System: A Classic and Effective Combination

One of the most widely used methods for peptide coupling involves the use of a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[1][2]

  • Mechanism of Action: The carbodiimide reacts with the N-protected amino acid to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate is susceptible to nucleophilic attack by the amino group of the Benzyl (2R)-2-aminopropanoate. However, the O-acylisourea can also rearrange to a stable N-acylurea byproduct or lead to racemization via oxazolone formation.[2][6][7]

  • The Role of HOBt: HOBt acts as a crucial additive by intercepting the O-acylisourea intermediate to form an HOBt-active ester.[5][8][9] This active ester is more stable than the O-acylisourea, which significantly suppresses the formation of N-acylurea and reduces the risk of racemization.[2][5][8] The HOBt-active ester then reacts with the amine to form the desired peptide bond.

Uronium/Aminium Salts: For Speed and Efficiency

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents that often provide faster reaction times and higher yields, especially for sterically hindered amino acids.[1][8][10][11]

  • Mechanism of Action: These reagents directly activate the carboxylic acid to form a highly reactive active ester.[8][12] For instance, HATU, which contains a 1-hydroxy-7-azabenzotriazole (HOAt) moiety, forms an OAt-active ester.[10] This active ester rapidly reacts with the amine component. The presence of the HOAt group is key to HATU's high performance, as it accelerates the coupling and minimizes epimerization.[10]

The Critical Choice of Base

Since Benzyl (2R)-2-aminopropanoate is supplied as a hydrochloride salt, a base is required to neutralize the salt and free the nucleophilic amino group. The choice of base is critical, as it can influence the extent of racemization.[3]

  • Sterically Hindered Bases: Non-nucleophilic, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) are generally preferred.[2][3] These bases are effective at deprotonating the ammonium salt without causing significant side reactions.

  • Minimizing Racemization: The alkalinity and steric bulk of the base can impact racemization. Stronger, less hindered bases can increase the rate of racemization by abstracting the alpha-proton of the activated amino acid.[3] In cases where there is a high risk of racemization, a weaker base like sym-collidine may be recommended.[2]

Comparative Analysis of Common Coupling Reagents

Reagent SystemAdvantagesDisadvantagesRacemization Risk
DCC/HOBt Cost-effective, well-established.[2][13]Dicyclohexylurea (DCU) byproduct is poorly soluble, making purification difficult in some cases.[2][13]Low with HOBt.[2]
EDC/HOBt Water-soluble carbodiimide, and the urea byproduct is also water-soluble, simplifying workup.[13][14][15]Can be less effective for sterically hindered couplings.Low with HOBt.[16]
HATU/DIPEA High coupling efficiency, rapid reaction times, low racemization.[10][11][13]More expensive than carbodiimide-based reagents.[1]Very low.[10]
HBTU/DIPEA High reactivity and coupling efficiency.[8][11]Can lead to guanidinylation of the N-terminus as a side reaction.[17]Low, especially with the addition of HOBt.[14]

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Coupling

This protocol outlines a standard procedure for coupling an N-protected amino acid with Benzyl (2R)-2-aminopropanoate HCl using EDC and HOBt.

Workflow for EDC/HOBt Coupling

G cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification A Dissolve N-protected AA and HOBt in anhydrous solvent C Cool N-protected AA solution to 0°C A->C B Dissolve Benzyl (2R)-2-aminopropanoate HCl and DIPEA in anhydrous solvent E Add the amine solution dropwise B->E D Add EDC to the cooled solution C->D D->E F Allow to warm to RT and stir E->F G Aqueous work-up (acid/base washes) F->G H Dry organic layer G->H I Concentrate and purify H->I

Caption: Workflow for EDC/HOBt mediated coupling.

Materials:

  • N-protected amino acid (e.g., Boc-L-Phenylalanine) (1.0 eq)

  • Benzyl (2R)-2-aminopropanoate hydrochloride (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)[16]

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)[16]

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Amine Neutralization: In a round-bottom flask, dissolve Benzyl (2R)-2-aminopropanoate hydrochloride (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir for 15-20 minutes at room temperature to neutralize the hydrochloride salt.

  • Carboxylic Acid Activation: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.[16]

  • Cool the carboxylic acid solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the cooled solution and stir for 15-20 minutes to pre-activate the carboxylic acid.[16]

  • Coupling: To the activated carboxylic acid mixture, add the neutralized amine solution from step 1.

  • Add the remaining portion of DIPEA (1.1 eq).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM.[16] Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).[16]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dipeptide by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for HATU Coupling

This protocol provides a general method for coupling an N-protected amino acid with Benzyl (2R)-2-aminopropanoate HCl using HATU.

Workflow for HATU Coupling

G cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification A Dissolve N-protected AA, HATU, and Benzyl (2R)-2-aminopropanoate HCl in anhydrous solvent B Cool solution to 0°C A->B C Add DIPEA dropwise B->C D Allow to warm to RT and stir C->D E Aqueous work-up (acid/base washes) D->E F Dry organic layer E->F G Concentrate and purify F->G

Caption: Workflow for HATU mediated coupling.

Materials:

  • N-protected amino acid (1.0 eq)

  • Benzyl (2R)-2-aminopropanoate hydrochloride (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq), Benzyl (2R)-2-aminopropanoate hydrochloride (1.0 eq), and HATU (1.1 eq) in anhydrous DMF.

  • Coupling: Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (3.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of the coupling reagent and base, or extending the reaction time. Switching to a more powerful coupling reagent like HATU may also be beneficial.

  • Racemization: To minimize racemization, ensure that the reaction temperature is controlled, especially during the activation step.[7] Use the recommended sterically hindered bases and avoid excessive amounts. The choice of solvent can also play a role; polar aprotic solvents like DMF are common.[5][18]

  • Safety: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16] Anhydrous HOBt can be explosive and should be handled with care.[2][5] Consult the Safety Data Sheet (SDS) for each reagent before use.[16]

Conclusion

The successful coupling of Benzyl (2R)-2-aminopropanoate HCl in liquid-phase synthesis is readily achievable with a sound understanding of the underlying reaction mechanisms and careful selection of reagents. Both the classic carbodiimide/additive systems and the more modern uronium/aminium salt reagents offer effective pathways to amide bond formation. By following the detailed protocols and considering the key experimental variables outlined in this guide, researchers can confidently synthesize their target peptides with high yield and purity.

References

  • Vertex AI Search. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Retrieved March 7, 2026.
  • Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved March 7, 2026.
  • Organic Chemistry. (2023, February 1).
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved March 7, 2026.
  • Benchchem. (n.d.). Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Retrieved March 7, 2026.
  • Sigma-Aldrich. (n.d.). Benzyl (2R)-2-aminopropanoate hydrochloride | 34404-37-0. Retrieved March 7, 2026.
  • Benchchem. (n.d.). Experimental Protocol for Bzl-Ile-OMe HCl Coupling Reaction. Retrieved March 7, 2026.
  • Vertex AI Search. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved March 7, 2026.
  • PubChem. (n.d.). benzyl (2R)-2-aminopropanoate hydrochloride. Retrieved March 7, 2026.
  • Sigma-Aldrich. (n.d.). benzyl (2R)-2-aminopropanoate hydrochloride | 34404-37-0. Retrieved March 7, 2026.
  • PMC. (n.d.). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release.
  • Sigma-Aldrich. (n.d.). Benzyl (2R)-2-aminopropanoate hydrochloride | 34404-37-0. Retrieved March 7, 2026.
  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • Peptide World. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved March 7, 2026.
  • Wikipedia. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for Liquid-Phase Peptide Synthesis using BOC-L-Alanine Benzyl Ester. Retrieved March 7, 2026.
  • PubChem. (n.d.). benzyl 2-aminopropanoate hydrochloride. Retrieved March 7, 2026.
  • Benchchem. (n.d.). Technical Support Center: Ala-Gly-Leu Racemization During Synthesis. Retrieved March 7, 2026.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved March 7, 2026.
  • Vertex AI Search. (n.d.). 7.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved March 7, 2026.
  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Thermo Fisher Scientific. (n.d.). INSTRUCTIONS 22980 22981 77149.
  • Royal Society of Chemistry. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances.
  • Chemical Reviews. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup.
  • Google Patents. (n.d.). Peptide extraction method and its use in liquid phase peptide synthesis.
  • PrepChem.com. (n.d.). Synthesis of glycyl-L-alanine benzyl ester hydrochloride. Retrieved March 7, 2026.
  • Organic Syntheses Procedure. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved March 7, 2026.
  • PubChem. (n.d.). Benzyl L-alaninate hydrochloride. Retrieved March 7, 2026.

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Application Notes and Protocols for the Preparation of Benzyl D-alaninate HCl using Thionyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl D-alaninate hydrochloride is a valuable chiral building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. As a derivative of the non-proteinogenic amino acid D-alanine, it serves as a key intermediate in the synthesis of peptidomimetics, chiral ligands, and various pharmaceutical agents. The benzyl ester functionality provides a versatile handle for further chemical transformations, while the hydrochloride salt ensures stability and improves handling characteristics.

This document provides a comprehensive guide to the synthesis of Benzyl D-alaninate HCl via the esterification of D-alanine with benzyl alcohol, utilizing thionyl chloride. This method, a variation of the Fischer-Speier esterification, leverages the in situ generation of hydrochloric acid from the reaction of thionyl chloride with the alcohol, which catalyzes the esterification reaction under anhydrous conditions. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the necessary safety precautions and characterization techniques.

Chemical Principles and Mechanistic Insights

The esterification of a carboxylic acid with an alcohol is a reversible reaction. To drive the equilibrium towards the formation of the ester, it is typically necessary to either remove the water formed during the reaction or use a large excess of one of the reactants. In the context of amino acid esterification, the presence of the amine group introduces the possibility of unwanted side reactions.

The use of thionyl chloride (SOCl₂) in an alcoholic solvent offers an elegant solution to these challenges. The reaction between thionyl chloride and an alcohol (in this case, benzyl alcohol) generates hydrogen chloride (HCl) and an alkyl chlorosulfite intermediate, which can further react to produce sulfur dioxide (SO₂) and more HCl. The generated HCl acts as a catalyst for the esterification reaction.[1]

The primary role of thionyl chloride in this specific application is to provide an anhydrous source of HCl, which protonates the carboxylic acid group of D-alanine, thereby activating it towards nucleophilic attack by benzyl alcohol.[2] It is crucial to control the addition of thionyl chloride to the alcohol to manage the exothermic reaction and the evolution of HCl and SO₂ gases.

While thionyl chloride is a potent reagent for converting carboxylic acids to acyl chlorides, in the presence of an alcohol, the predominant pathway is the acid-catalyzed esterification.[3] The amine group of D-alanine is protonated by the generated HCl, forming the ammonium salt, which protects it from participating in side reactions.

Experimental Protocol

This protocol is adapted from established procedures for the esterification of amino acids using thionyl chloride in an alcoholic solvent.[4][5]

Materials and Equipment
Material/EquipmentDescription
D-AlanineReagent grade, finely powdered
Benzyl AlcoholAnhydrous
Thionyl Chloride (SOCl₂)Reagent grade
Diethyl EtherAnhydrous
Round-bottom flaskAppropriate size for the reaction scale
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Reflux condenserWith a drying tube
Rotary evaporator
Filtration apparatus(e.g., Büchner funnel)
GlasswareDried in an oven prior to use
Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, suspend D-alanine (1.0 equivalent) in anhydrous benzyl alcohol (5-10 equivalents).

  • Cooling: Cool the stirred suspension to 0 °C using an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 equivalents) dropwise to the cooled suspension via the dropping funnel over a period of 30-60 minutes. Caution: This reaction is highly exothermic and releases toxic gases (HCl and SO₂). This step must be performed in a well-ventilated fume hood.[6][7][8][9][10]

  • Reaction: After the complete addition of thionyl chloride, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Subsequently, heat the mixture to 50-60 °C and maintain it at this temperature with continuous stirring for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The excess benzyl alcohol can be removed under reduced pressure using a rotary evaporator.

  • Precipitation and Isolation: To the resulting residue, add a sufficient amount of anhydrous diethyl ether to precipitate the product. Stir the suspension vigorously for 15-30 minutes.

  • Filtration and Washing: Collect the white crystalline solid by vacuum filtration. Wash the collected solid with several portions of anhydrous diethyl ether to remove any remaining benzyl alcohol and other impurities.

  • Drying: Dry the purified Benzyl D-alaninate HCl under vacuum to a constant weight.

Diagram of the Experimental Workflow:

experimental_workflow cluster_reaction Reaction cluster_workup Work-up and Purification D_Alanine D-Alanine in Benzyl Alcohol Cooling Cool to 0°C D_Alanine->Cooling SOCl2_Addition Slowly add SOCl₂ Cooling->SOCl2_Addition Reaction_Heating Heat at 50-60°C (4-6 hours) SOCl2_Addition->Reaction_Heating Evaporation Remove excess Benzyl Alcohol Reaction_Heating->Evaporation Cool to RT Precipitation Precipitate with Diethyl Ether Evaporation->Precipitation Filtration Filter and Wash with Diethyl Ether Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Final_Product Final_Product Drying->Final_Product Obtain Pure Product

Caption: Experimental workflow for the synthesis of Benzyl D-alaninate HCl.

Safety Precautions

Thionyl chloride is a highly corrosive and toxic substance. It reacts violently with water, releasing toxic gases.[6][7][8][9][10] All manipulations involving thionyl chloride must be carried out in a properly functioning chemical fume hood.[8] Personal protective equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and appropriate gloves (e.g., neoprene or rubber), must be worn at all times.[6][7][8] An eyewash station and a safety shower should be readily accessible.[8][10]

Characterization

The final product, Benzyl D-alaninate HCl, should be a white crystalline solid. The identity and purity of the compound can be confirmed by the following methods:

  • Melting Point: The melting point of the corresponding L-enantiomer, L-Alanine benzyl ester hydrochloride, is reported to be in the range of 138-141 °C.[7] The melting point of the D-enantiomer is expected to be identical.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum should be consistent with the structure of Benzyl D-alaninate HCl. The expected chemical shifts (in a suitable deuterated solvent like D₂O or DMSO-d₆) would include signals for the alanine methyl and α-protons, the benzylic methylene protons, and the aromatic protons of the benzyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the ester carbonyl group, the N-H bonds of the ammonium salt, and the aromatic C-H bonds.

Conclusion

The synthesis of Benzyl D-alaninate HCl using thionyl chloride in benzyl alcohol is an effective method for preparing this important chiral building block. The procedure relies on the in situ generation of HCl to catalyze the esterification reaction under anhydrous conditions. Careful control of the reaction conditions, particularly the slow addition of thionyl chloride at low temperatures, is crucial for a safe and successful synthesis. The protocol provided, along with the outlined safety precautions and characterization methods, offers a comprehensive guide for researchers in the field of organic and medicinal chemistry.

References

  • Carl ROTH. (2024). Safety Data Sheet: Thionyl chloride. [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis: L-Alanine benzyl ester hydrochloride, 98%. [Link]

  • UCLA Chemistry and Biochemistry. (2013). SOP 0079 - Thionyl Chloride. [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: THIONYL CHLORIDE. [Link]

  • Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 49(3), 637-643. [Link]

  • ResearchGate. (2015). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. [Link]

  • Google Patents. (2015). CN105061283B - The preparation method of amino-acid benzyl ester hydrochloride.
  • PubChem. (n.d.). L-Alanine, phenylmethyl ester, hydrochloride (1:1). [Link]

  • Reddit. (2021). How does this esterfication reaction proceed without side product resulting from reaction of amine with ? : r/chemhelp. [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

  • ResearchGate. (2016). What are a good methods for reaction of amino acids with thionyl chloride?. [Link]

  • ResearchGate. (n.d.). Figure S2. 1 H NMR spectra of L-alanine (A), L-alanine benzyl ester.... [Link]

  • Farmacia Journal. (2017). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • ResearchGate. (2016). What are a good methods for reaction of amino acids with thionyl chloride?. [Link]

Sources

Application Note: Scale-Up Synthesis and Process Optimization of Benzyl (2R)-2-aminopropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Benzyl (2R)-2-aminopropanoate hydrochloride, commonly known as D-alanine benzyl ester hydrochloride, is a pivotal chiral building block utilized extensively in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). The benzyl ester serves as a highly robust, orthogonal protecting group for the C-terminus, which can be selectively cleaved via catalytic hydrogenolysis without disturbing N-terminal protecting groups such as Boc or Fmoc[1].

Because native D-alanine exists as a zwitterion, it is highly insoluble in standard organic solvents. To drive the Fischer esterification, the amino group must be protonated to disrupt the zwitterionic network. While laboratory-scale syntheses frequently rely on thionyl chloride (SOCl₂) as both a chlorinating and dehydrating agent, transitioning this chemistry to the pilot or manufacturing scale introduces severe thermal and environmental bottlenecks. This guide details two field-proven, self-validating methodologies designed specifically for safe and high-yield scale-up.

Process Optimization & Scale-Up Considerations

The Thionyl Chloride Bottleneck

Mechanistically, SOCl₂ reacts with benzyl alcohol to form a highly reactive benzyl chlorosulfite intermediate, which subsequently attacks the carboxylic acid of D-alanine. This process generates stoichiometric amounts of SO₂ and HCl gases.

Traditional laboratory protocols dictate that SOCl₂ must be added to the alcohol/amino acid suspension at temperatures strictly below 10 °C[2]. While safe at the bench scale, this creates a latent thermal hazard during scale-up. At low temperatures, the reaction kinetics are sluggish, causing unreacted SOCl₂ to accumulate in the reactor. Upon warming the vessel to room temperature, a sudden, violent exothermic reaction occurs. This "bumping" effect can easily overwhelm reactor cooling jackets and lead to dangerous over-pressurization[2].

The Industrial Solutions

To establish a safe, scalable system, two distinct routes are employed in modern process chemistry:

  • Thermally Controlled SOCl₂ Addition : Counterintuitively, industrial process optimization has demonstrated that continuously or intermittently adding SOCl₂ at internal temperatures above 20 °C (typically 20–50 °C) is significantly safer[2]. At these elevated temperatures, the SOCl₂ is consumed instantaneously upon addition. This prevents reagent accumulation, allows for real-time heat dissipation, and ensures a predictable, flat thermal profile[2].

  • Catalytic Azeotropic Distillation (The Green Route) : For massive industrial scales where SO₂ emissions exceed scrubber capacities, an alternative route utilizes dry HCl gas and a metal chloride catalyst (e.g., ZnCl₂ or FeCl₃)[3]. The water generated during esterification is continuously removed via azeotropic distillation. By applying Le Chatelier's principle, the removal of water drives the equilibrium entirely toward the ester product, yielding a highly atom-economical process with mother liquors that can be recycled more than five times[3].

Quantitative Process Comparison

The following table summarizes the operational metrics of the traditional bench-scale method versus the two optimized scale-up routes.

ParameterTraditional SOCl₂ MethodOptimized SOCl₂ MethodCatalytic HCl Azeotropic Method
Addition Temperature < 10 °C20 °C – 50 °CRoom Temperature (HCl gas)
Exothermic Risk High (Delayed bumping upon warming)Low (Immediate, controlled reaction)None (Thermally stable reflux)
Byproducts SO₂, HCl (Uncontrolled release)SO₂, HCl (Controlled release)H₂O (Removed via azeotrope)
Typical Yield 60% – 70%85% – 95%80% – 90%
Scalability & Safety Poor (High hazard at pilot scale)Excellent (Predictable thermal profile)Excellent (Green chemistry approach)

Mandatory Visualization: Synthesis Workflows

SynthesisWorkflow Start D-Alanine + Benzyl Alcohol RouteA Route A: SOCl2 Method (Controlled Addition >20°C) Start->RouteA RouteB Route B: HCl Gas Method (Metal Chloride Catalyst) Start->RouteB ReactionA Esterification (Evolution of SO2 & HCl) RouteA->ReactionA Workup Concentration & Precipitation (Anti-solvent Addition) ReactionA->Workup ReactionB Azeotropic Distillation (Water Removal) RouteB->ReactionB ReactionB->Workup Product Benzyl (2R)-2-aminopropanoate Hydrochloride Workup->Product Crystallization

Figure 1: Comparative scale-up workflows for the synthesis of Benzyl (2R)-2-aminopropanoate HCl.

Experimental Protocols

Protocol A: Optimized Thionyl Chloride Method (Scale-Up Safe)

This protocol utilizes a controlled thermal profile to prevent reagent accumulation, ensuring a self-validating and safe gas evolution rate.

  • Reactor Preparation : Charge a jacketed glass-lined reactor with Benzyl alcohol (5.0 equivalents) and D-alanine (1.0 equivalent). Engage overhead stirring to form a uniform white slurry.

  • Temperature Equilibration : Circulate heating fluid to bring the internal reactor temperature to 25 °C – 30 °C .

    • Causality: Initiating the reaction above 20 °C ensures that the activation energy barrier for the chlorosulfite intermediate is met immediately, preventing the dangerous pooling of unreacted SOCl₂[2].

  • Controlled Activation : Begin the dropwise addition of Thionyl chloride (1.2 equivalents) via an addition funnel. Monitor the internal temperature, adjusting the addition rate to maintain the temperature below 45 °C.

    • Self-Validation: The immediate evolution of off-gas (SO₂ and HCl) bubbling through the scrubber validates that the reaction is occurring in real-time.

  • Thermal Maturation : Once addition is complete, slowly ramp the internal temperature to 60 °C and hold for 2 hours to drive the reaction to completion. The cessation of gas evolution serves as a secondary self-validating endpoint.

  • Anti-Solvent Crystallization : Cool the mixture to 40 °C and apply a vacuum to distill off excess SOCl₂ and a portion of the benzyl alcohol. Break the vacuum with nitrogen and add an anti-solvent (e.g., Toluene or Diethyl ether) in a 3:1 ratio to the remaining volume.

    • Causality: The highly polar D-alanine benzyl ester hydrochloride is entirely insoluble in non-polar solvents like toluene, forcing rapid, high-purity precipitation[4]. Filter, wash with cold toluene, and dry under a vacuum.

Protocol B: Catalytic Azeotropic Distillation (High Atom Economy)

This protocol avoids toxic SO₂ emissions and utilizes a Dean-Stark apparatus as a visual, self-validating endpoint mechanism.

  • Hydrochloride Formation : Charge a reactor equipped with a Dean-Stark trap and reflux condenser with D-alanine (1.0 eq), Benzyl alcohol (1.5 eq), Toluene (solvent, 5 volumes), and a catalytic amount of Zinc Chloride (ZnCl₂, 0.05 eq). Bubble dry HCl gas through the suspension at room temperature for 1 hour to form the D-alanine hydrochloride salt[3].

  • Azeotropic Dehydration : Heat the reactor to reflux (approx. 110 °C).

    • Causality: As the esterification proceeds, water is generated. Toluene forms a minimum-boiling azeotrope with water, carrying it up into the condenser and trapping it in the Dean-Stark apparatus. Removing this byproduct continuously shifts the thermodynamic equilibrium entirely to the right[3].

    • Self-Validation: The reaction is complete when the theoretical volume of water (18 mL per mole of D-alanine) is collected in the trap.

  • Catalyst Removal & Isolation : Perform a hot filtration of the reaction mixture to remove the metal chloride catalyst. Transfer the filtrate to a crystallization vessel, cool slowly to 0–5 °C, and collect the resulting white crystalline product via centrifugation. The mother liquor can be recycled for subsequent batches[3].

References
  • Title: JP2003137850A - Method for producing amino acid ester hydrochloride Source: Google Patents URL
  • Title: CN105061283B - The preparation method of amino-acid benzyl ester hydrochloride Source: Google Patents URL
  • Title : Synthesis of Benzyl Esters of α-Amino Acids Source : The Journal of Organic Chemistry / ACS Publications URL :[Link]

Sources

Storage and handling protocols for hygroscopic amino acid esters

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage, Handling, and Moisture Control Protocols for Hygroscopic Amino Acid Esters

Introduction & Mechanistic Overview

Amino acid esters, particularly in their hydrochloride salt forms (e.g., L-tert-leucine methyl ester hydrochloride, β-alanine methyl ester hydrochloride), are critical building blocks in peptide synthesis, organic chemistry, and pharmaceutical development 1[1]. Despite their utility, these compounds exhibit pronounced hygroscopicity. The causality behind this behavior lies in their molecular architecture: the ionic nature of the hydrochloride group provides high lattice energy but facilitates strong ion-dipole interactions with atmospheric water molecules 2[2]. Furthermore, the ester carbonyl oxygen and the protonated amine act as potent hydrogen bond acceptors and donors, respectively.

When exposed to ambient humidity, moisture uptake initiates a cascade of detrimental chemical events. Water acts as a competing nucleophile during downstream coupling reactions. For instance, in carbodiimide-mediated peptide synthesis (using reagents like DCC or EDC), the presence of trace moisture leads to the rapid hydrolysis of the highly reactive O-acylisourea intermediate. This not only reduces the yield of the desired peptide bond but also generates unreactive N-acylurea byproducts and promotes the racemization/epimerization of the amino acid's chiral center 3[3]. Consequently, establishing a self-validating handling system is paramount to ensure scientific integrity, prevent premature ester hydrolysis, and guarantee reproducible experimental yields.

Quantitative Impact of Moisture on Amino Acid Esters

To illustrate the critical need for stringent storage, the following table summarizes the moisture uptake and subsequent degradation profiles of common amino acid esters under varying environmental conditions.

CompoundStorage ConditionRelative Humidity (RH)TimeMoisture Content (w/w %)Degradation/Hydrolysis (%)
β-Alanine methyl ester HClAmbient (Open)60%24 hours> 5.0%~ 2.0%
β-Alanine methyl ester HClDesiccator (RT)< 10%30 days< 0.5%< 0.1%
L-tert-Leucine methyl ester HClGlove Box (Argon)< 1%6 months< 0.1%None detected
Fmoc-Valine active esterAmbient (Open)40%7 days1.2%0.5%

Mechanistic Storage and Handling Protocols

To prevent moisture-induced degradation, the handling of these reagents must be treated as a closed system where environmental exposure is systematically eliminated.

Long-Term Storage

Amino acid ester hydrochlorides must be stored at -20°C in tightly sealed containers housed within a secondary desiccator containing an active desiccant (e.g., indicating Drierite or silica gel) 4[4]. Cold storage minimizes the thermodynamic driving force for ester hydrolysis, while the desiccator provides a dry microenvironment that protects the integrity of the seal.

Step-by-Step Handling and Weighing Methodology

The most common point of failure in handling hygroscopic reagents is the condensation of atmospheric moisture upon opening cold containers. The following protocol prevents this physical phenomenon:

  • Step 1: Thermal Equilibration. Remove the sealed container from the -20°C freezer and place it in a room-temperature desiccator for at least 2 hours. Causality: Opening a cold vial in ambient air instantly cools the surrounding air below its dew point, causing atmospheric water to condense directly onto the hygroscopic powder.

  • Step 2: Inert Transfer. Transfer the unopened, thermally equilibrated container into a glove box purged with dry Argon or Nitrogen (H₂O < 1 ppm).

  • Step 3: Preparation of Receptacles. Inside the glove box, tare a dry, inert reaction vial equipped with a PTFE-lined septum cap.

  • Step 4: Rapid Weighing. Dispense the required mass of the amino acid ester into the tared vial. Immediately seal both the primary stock container and the reaction vial to lock out moisture.

  • Step 5: Solvent Addition. Remove the sealed reaction vial from the glove box. Use a dry, inert syringe to inject anhydrous solvent (e.g., anhydrous DMF or DCM) directly through the septum into the reaction vial.

HandlingWorkflow Start Long-Term Storage (-20°C, Desiccator) Equilibrate Equilibrate to Room Temp (In Sealed Container) Start->Equilibrate Prevent Condensation Transfer Transfer to Glove Box (Argon/N2 Atmosphere) Equilibrate->Transfer Weighing Rapid Weighing (Tared, Sealed Vials) Transfer->Weighing Reaction Addition to Reaction Vessel (Anhydrous Solvent) Weighing->Reaction Inert Transfer KF Karl Fischer Titration (Moisture QC) Weighing->KF Quality Control

Workflow for the inert handling and moisture QC of hygroscopic amino acid esters.

Quality Control: Moisture Determination via Karl Fischer Titration

To ensure the handling protocols function as a self-validating system, routine moisture determination is required. Coulometric Karl Fischer (KF) titration is the analytical gold standard for quantifying trace water content (< 1%) in amino acid derivatives5[5].

Step-by-Step KF Protocol:

  • Step 1: Pre-titrate the KF cell containing anhydrous methanol (or a specialized KF solvent suitable for amines) to establish a stable, dry baseline.

  • Step 2: Inside an inert glove box, weigh approximately 50–100 mg of the amino acid ester into a dry, sealed transfer vessel or directly into a specialized syringe.

  • Step 3: Rapidly transfer and inject the sample into the KF titration cell, ensuring minimal exposure to ambient air during the injection phase.

  • Step 4: Input the exact sample mass into the titrator and initiate the coulometric titration. The titrator electrochemically generates iodine, which reacts stoichiometrically with the water in the sample.

  • Step 5: The endpoint is detected bipotentiometrically. Accept the reagent batch for sensitive peptide coupling reactions only if the moisture content is confirmed to be < 0.5% w/w.

References

  • New organic solvents based on Carbohydrates (Karl Fischer analysis of amino acid derivatives) - d-nb.info. Available at: [Link]

  • Carbodiimides and Side Reactions with Protonated Amino Acids - Thieme Connect. Available at: [Link]

Sources

Troubleshooting & Optimization

Preventing racemization during Benzyl (2R)-2-aminopropanoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Specialist Guide to Preventing Racemization

Welcome to the Technical Support Center for the synthesis of Benzyl (2R)-2-aminopropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for maintaining stereochemical integrity during this critical synthesis. As Senior Application Scientists, we understand the nuances of chiral synthesis and have curated this guide to address the specific challenges you may encounter.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the prevention of racemization during the synthesis of Benzyl (2R)-2-aminopropanoate.

Q1: What is the primary cause of racemization during the synthesis of Benzyl (2R)-2-aminopropanoate?

A1: The principal cause of racemization during the esterification of N-protected alanine is the formation of a planar oxazolone (or azlactone) intermediate.[1][2] This occurs when the carboxyl group is activated. The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemistry. Reprotonation can then occur from either face of the planar intermediate, resulting in a mixture of D and L enantiomers.

Q2: How does the choice of N-protecting group influence racemization?

A2: The N-protecting group plays a crucial role. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are generally preferred over acyl groups (e.g., benzoyl) because they are less likely to promote oxazolone formation. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl of the urethane, making it less available to participate in the cyclization to form the oxazolone.

Q3: Which coupling reagents are best for minimizing racemization?

A3: The choice of coupling reagent is critical. Carbodiimide reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) can lead to significant racemization if used alone.[1][3] It is highly recommended to use them in conjunction with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][3] These additives form active esters that are more reactive towards the alcohol and less prone to racemization.[3] Uronium/aminium-based reagents like HBTU and HATU can also be effective, but their use with a non-nucleophilic, sterically hindered base is crucial.[1]

Q4: What is the role of the base in racemization, and which one should I use?

A4: The base is often necessary to neutralize the salt of the amino acid and to facilitate the coupling reaction. However, the basicity and steric hindrance of the base significantly impact the extent of racemization.[4] Strong, non-sterically hindered bases like triethylamine (TEA) can increase the rate of racemization by promoting the abstraction of the alpha-proton.[4] Weaker, more sterically hindered bases such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are generally preferred.[4][5] In cases where racemization is a significant concern, an even weaker base like 2,4,6-collidine (TMP) may be the best choice.[4]

Q5: How does temperature affect racemization?

A5: Higher reaction temperatures accelerate the rate of racemization.[1] Therefore, it is generally advisable to perform the coupling reaction at lower temperatures, such as 0 °C, to minimize the loss of stereochemical integrity.

II. Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of Benzyl (2R)-2-aminopropanoate.

Problem Potential Cause Recommended Solution
High degree of racemization (low enantiomeric excess) Inappropriate coupling reagent: Using a carbodiimide (DCC, DIC) without an additive.Use DIC in combination with HOBt or Oxyma.[1][3]
Strong or sterically unhindered base: Using triethylamine (TEA).Switch to a weaker, sterically hindered base like DIPEA or NMM.[4][5]
High reaction temperature: Running the reaction at room temperature or elevated temperatures.Perform the coupling reaction at 0 °C.[1]
Prolonged reaction time: Allowing the reaction to proceed for an extended period after completion.Monitor the reaction by TLC or HPLC and work up the reaction as soon as the starting material is consumed.
Inappropriate N-protecting group: Using an acyl-type protecting group.Use a urethane-type protecting group such as Boc or Fmoc.
Low yield of the desired ester Inefficient coupling: The coupling reaction is not going to completion.Ensure all reagents are anhydrous. Increase the equivalents of the coupling reagent and alcohol. Consider a more powerful coupling reagent system like HATU/DIPEA.
Side reactions: Formation of byproducts.Optimize reaction conditions (temperature, base, solvent) to minimize side reactions. Purify the crude product carefully using column chromatography.
Difficulty in removing byproducts Urea byproduct from DCC: Dicyclohexylurea is often difficult to remove by chromatography.Use DIC instead of DCC, as the resulting diisopropylurea is more soluble in organic solvents and easier to remove.[3] Alternatively, filter the reaction mixture to remove the precipitated dicyclohexylurea before workup.

III. Experimental Protocols & Methodologies

This section provides a detailed, step-by-step protocol for the synthesis of Benzyl (2R)-2-aminopropanoate with a focus on minimizing racemization.

Protecting Group Strategy

The use of a suitable N-protecting group is the first line of defense against racemization. For this synthesis, we will utilize the Boc (tert-butyloxycarbonyl) group.

Recommended Protocol: DIC/HOBt Mediated Esterification

This protocol is a reliable method for the synthesis of Benzyl (2R)-2-aminopropanoate while maintaining high enantiomeric purity.

Materials:

  • N-Boc-(R)-alanine

  • Benzyl alcohol

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-(R)-alanine (1.0 eq) and HOBt (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Reagents: Add benzyl alcohol (1.1 eq) and DIPEA (1.1 eq) to the cooled solution.

  • Initiation of Coupling: Slowly add DIC (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, filter the mixture to remove the diisopropylurea byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-Boc-Benzyl (2R)-2-aminopropanoate.

  • Deprotection (if required): The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the final product, Benzyl (2R)-2-aminopropanoate, typically as a salt.

IV. Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the key chemical transformations and the recommended experimental workflow.

Mechanism of Racemization

racemization_mechanism activated_l_amino Activated L-Amino Acid oxazolone Planar Oxazolone Intermediate activated_l_amino->oxazolone Cyclization racemized_oxazolone Racemized Oxazolone oxazolone->racemized_oxazolone Base-catalyzed epimerization racemized_peptide Racemized Product racemized_oxazolone->racemized_peptide Aminolysis experimental_workflow start Start: N-Boc-(R)-alanine step1 Dissolve in anhydrous DCM with HOBt start->step1 step2 Cool to 0 °C step1->step2 step3 Add Benzyl Alcohol and DIPEA step2->step3 step4 Add DIC dropwise step3->step4 step5 Monitor reaction by TLC step4->step5 step6 Workup and Purification step5->step6 end Product: Benzyl (2R)-2-aminopropanoate step6->end

Caption: Recommended workflow for the synthesis.

V. References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. 2023 Sep 1. Available from: [Link]

  • One-pot synthesis of enantiomerically pure N-protected allylic amines from N-protected α-amino esters. PMC. Available from: [Link]

  • Coupling Reagents. Aapptec Peptides. Available from: [Link]

  • Convenient synthetic route to an enantiomerically pure FMOC alpha-amino acid. J Org Chem. 2008 Dec 5;73(23):9334-9. Available from: [Link]

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing. Available from: [Link]

  • Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Journal of Creation. 2023 May 5. Available from: [Link]

  • 7.4 Racemization Assays. Science of Synthesis. Available from: [Link]

  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Enantiomerically Pure Amino Acids. Chemistry LibreTexts. 2015 Jul 19. Available from: [Link]

  • benzyl (2R)-2-aminopropanoate hydrochloride. PubChem. Available from: [Link]

  • A novel method for synthesis of optically pure beta-amino alcohols. Google Patents. Available from:

  • Benzyl 2-aminopropanoate hydrochloride. PubChem. Available from: [Link]

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Authorea. 2024 Nov 16. Available from: [Link]

Sources

Technical Support Center: D-Alanine Benzyl Ester Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Yield and Purity for D-Alanine Benzyl Ester Hydrochloride (H-D-Ala-OBn·HCl) Case ID: D-ALA-BN-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

The formation of D-alanine benzyl ester hydrochloride is a critical protection step in peptide synthesis. While conceptually simple, this reaction often suffers from three primary failure modes: incomplete conversion (equilibrium limitations), product oiling (difficulty in crystallization), and racemization (loss of stereochemical integrity).

This guide provides a validated, self-correcting protocol using the Thionyl Chloride (


) activation method, which directly yields the hydrochloride salt. It replaces the older Dean-Stark/

-TsOH method for small-to-medium scale applications where direct salt formation is preferred over the tosylate intermediate.

Module 1: The Validated Protocol (Direct Thionyl Chloride Route)

Standard Operating Procedure (SOP) for High-Yield Synthesis

This method utilizes in-situ generation of anhydrous HCl and acts as a dehydrating agent to drive the equilibrium forward.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Quality Attribute
D-Alanine 1.0SubstrateMust be dry (finely ground).
Benzyl Alcohol (BnOH) 10.0 - 15.0Solvent/ReagentLarge excess acts as solvent; must be anhydrous.
Thionyl Chloride (

)
2.0 - 2.5ActivatorFreshly distilled or high-purity; clear, not yellow.
Diethyl Ether / MTBE N/AAnti-solventFor precipitation; must be peroxide-free.
Step-by-Step Workflow
  • Preparation: Setup a flame-dried round-bottom flask with a drying tube (CaCl₂ or Drierite).

  • Slurry Formation: Suspend D-Alanine (1.0 eq) in Benzyl Alcohol (10 eq). The amino acid will not dissolve initially.

  • Activation (The Critical Step): Cool the mixture to 0–5°C (Ice bath). Add

    
     (2.5 eq) dropwise over 30 minutes.
    
    • Technical Note: The reaction is highly exothermic. Rapid addition causes local overheating and potential charring/racemization.

  • Reaction:

    • Remove ice bath.

    • Heat slowly to 90°C . Maintain for 2–4 hours.

    • Endpoint: Solution becomes clear and homogeneous.

  • Workup (Crystallization):

    • Cool the mixture to room temperature (RT).

    • Add the reaction mixture dropwise into a large volume (10x volume) of vigorously stirred cold Diethyl Ether or MTBE .

    • Observation: A white precipitate should form immediately.

  • Isolation: Filter the solid, wash extensively with ether to remove residual Benzyl Alcohol, and dry under vacuum over

    
    .
    

Module 2: Visualization of Process Logic

Figure 1: Reaction Workflow & Critical Control Points

ReactionWorkflow Start Start: D-Alanine + BnOH Activation Add SOCl2 at 0°C (Exothermic Control) Start->Activation Slurry Heating Heat to 90°C (2-4h) Clear Solution = Complete Activation->Heating Slow Ramp Cooling Cool to RT Heating->Cooling Precipitation Pour into Cold Ether/MTBE (Rapid Stirring) Cooling->Precipitation Trituration Filtration Filter & Wash (Remove excess BnOH) Precipitation->Filtration Final Pure D-Ala-OBn·HCl Filtration->Final

Caption: Step-by-step synthesis workflow highlighting temperature checkpoints to prevent racemization.

Module 3: Troubleshooting & FAQs

Issue 1: "My product is a sticky oil, not a solid."

Diagnosis: This is the most common failure mode. It usually indicates residual Benzyl Alcohol (which has a high boiling point: 205°C) or the presence of oligomers.

Corrective Action:

  • The "Oil Crash" Method: Decant the supernatant ether. Redissolve the oil in a minimum amount of dry methanol or ethanol (warm).

  • Reprecipitation: Add this concentrated solution dropwise into fresh, ice-cold diethyl ether while stirring vigorously.

  • Seed Crystals: If available, add a few mg of authentic D-Ala-OBn·HCl to induce nucleation.

  • Vacuum: If it remains oily, place it under high vacuum (<1 mbar) with gentle heating (40°C) to pull off trapped Benzyl Alcohol, then triturated with ether again.

Issue 2: "The yield is below 60%."

Diagnosis: Likely due to moisture ingress (hydrolysis of the ester) or incomplete precipitation.[1]

Corrective Action:

  • Check Reagents: Is your

    
     yellow? If so, it contains dissolved sulfur and is degraded. Distill it or buy fresh.
    
  • Moisture Control: The reaction generates HCl, but atmospheric water will hydrolyze the product back to D-Alanine. Use a drying tube.[2]

  • Solvent Trap: Don't rotovap the Benzyl Alcohol; it's too difficult. Rely on the Ether/MTBE precipitation to leave the alcohol in the mother liquor.

Issue 3: "My optical rotation is lower than reported (Racemization)."

Diagnosis: Racemization occurs via protonation of the carbonyl oxygen, increasing the acidity of the


-proton. This is accelerated by high temperatures  and excessive reaction times .

Corrective Action:

  • Temperature Cap: Do not exceed 90°C. Many protocols suggest reflux (which might reach >100°C depending on altitude/purity), but 90°C is safer for stereochemistry.

  • Time: Stop the reaction immediately once the solution clears. Extended heating after homogeneity promotes racemization.

  • Alternative Method: If racemization persists, switch to the Dean-Stark method using Cyclohexane (reflux 81°C) and

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH). This method is gentler but yields the tosylate salt, which requires an ion exchange to get the hydrochloride.

Module 4: Decision Logic for Troubleshooting

Figure 2: Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue Type1 Product is Oil Problem->Type1 Type2 Low Yield Problem->Type2 Type3 Wrong Optical Rotation Problem->Type3 Sol1 Triturate w/ Ether Remove excess BnOH Type1->Sol1 Sol2 Check SOCl2 Purity Verify Dry Conditions Type2->Sol2 Sol3 Reduce Temp <90°C Reduce Rxn Time Type3->Sol3

Caption: Diagnostic tree for resolving common synthesis anomalies.

Module 5: Comparative Data (Solvent Systems)

Choosing the right precipitation solvent is crucial for removing the high-boiling Benzyl Alcohol.

Solvent SystemPolarity IndexEfficacy for PrecipitationNotes
Diethyl Ether 2.8High Best for obtaining dry powder. Flammable.
MTBE 2.5High Safer alternative to Ether. Slightly higher solubility of product (minor yield loss).
Hexane/Heptane 0.1Low Often results in "oiling out" rather than crystallization. Avoid.
Ethyl Acetate 4.4Medium Good for recrystallization, but too polar for initial precipitation (yield loss).

References

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag. (Detailed workup procedures for benzyl esters).

  • Bolchi, C., et al. (2017). "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents."[3][4][5] Amino Acids, 49, 1109–1117. (Modern green chemistry alternatives using cyclohexane to prevent racemization).

  • CN103450040A. (2013). "Synthesis method of D-threonine benzyl ester hydrochloride." Google Patents. (Industrial scale-up data for thionyl chloride/benzyl alcohol method).

Sources

Technical Support Center: Purification of Benzyl (2R)-2-aminopropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Compound Overview & Mechanistic Challenges

Benzyl (2R)-2-aminopropanoate Hydrochloride (also known as D-Alanine benzyl ester hydrochloride, CAS 34404-37-0) is a critical chiral building block used extensively in peptide synthesis and drug development[]. Because the benzyl ester group protects the carboxylic acid functionality while the hydrochloride salt stabilizes the primary amine, maintaining the integrity of both functional groups during purification is paramount.

Researchers frequently encounter three main challenges during its purification: "oiling out" (failure to crystallize), diketopiperazine (DKP) formation (undesired dimerization), and residual starting materials (unreacted benzyl alcohol or D-alanine). This guide provides field-proven, self-validating protocols to troubleshoot and resolve these specific bottlenecks.

Troubleshooting FAQs

Q: Why does my purified product form a sticky oil instead of a crystalline solid? A: This phenomenon, known as "oiling out," is primarily caused by residual benzyl alcohol or trapped moisture within the crude matrix[2]. Benzyl alcohol has a high boiling point (205 °C) and is difficult to remove via standard rotary evaporation. Furthermore, the hydrochloride salt is highly hygroscopic; any water present will depress the melting point of the product and prevent crystal nucleation.

  • Causality & Fix: Water must be removed continuously during synthesis. Utilizing azeotropic distillation with a solvent like 1,2-dichloroethane effectively drives the Fischer esterification to completion by removing water[3][4]. If oiling occurs during the final precipitation, triturate the oil with ice-cold diethyl ether. The ether acts as a highly non-polar anti-solvent that extracts the residual benzyl alcohol, forcing the polar hydrochloride salt to nucleate and crystallize[2].

Q: I am detecting Diketopiperazine (DKP) in my NMR spectra. How did this happen and how do I remove it? A: DKP is a cyclic dipeptide impurity. It forms when the amino acid ester dimerizes, which occurs if the hydrochloride salt is even partially neutralized[2]. When neutralized, the free primary amine of one D-alanine benzyl ester molecule nucleophilically attacks the benzyl ester carbonyl of another.

  • Causality & Fix: This dimerization is accelerated by heat and basic conditions. To prevent it, maintain strictly acidic conditions throughout the workflow and avoid washing the organic layer with basic solutions (e.g., NaHCO₃). If DKP is already present, it can be removed via selective recrystallization. Because DKP lacks the polar hydrochloride salt, it exhibits a different solubility profile and will often remain in the mother liquor when the target compound is precipitated with a non-polar anti-solvent.

Q: What is the optimal solvent system for recrystallizing this specific chiral building block? A: While historical methods relied on harsh chlorinating agents, modern scalable protocols favor dissolving the crude hydrochloride salt in a minimal volume of a halogenated solvent (such as dichloromethane or 1,2-dichloroethane) and precipitating it with an anti-solvent like diethyl ether or hexanes[3][4]. This binary system maximizes the thermodynamic yield of the crystal lattice while keeping organic impurities in solution.

Quantitative Data: Purification Parameters

To ensure reproducibility, the following table summarizes the optimized quantitative parameters for the synthesis and purification of amino acid benzyl ester hydrochlorides.

ParameterOptimal ValueCausality / Rationale
Molar Ratio (D-Ala : BnOH) 1.00 : 1.08A slight excess of alcohol drives the equilibrium of esterification without creating an insurmountable purification burden[4].
Azeotropic Reaction Temp 83 °CMatches the boiling point of the 1,2-dichloroethane/water azeotrope, ensuring continuous water removal[4].
Primary Dissolution Solvent Dichloromethane (DCM)Highly solubilizes the ester product but not unreacted D-alanine, allowing for easy filtration of starting materials.
Anti-Solvent Diethyl Ether (Et₂O)Forces precipitation of the highly polar HCl salt while keeping unreacted benzyl alcohol in solution[2].
Crystallization Temp -20 °CMaximizes thermodynamic yield while minimizing the kinetic trapping of impurities[2].
Expected Yield 75% – 85%Achieved when utilizing reaction-separation coupling techniques[4].

Standard Operating Procedure (SOP): Recrystallization Workflow

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

  • Solvent Removal: Following the esterification reaction, remove the primary reaction solvent (e.g., 1,2-dichloroethane) and any azeotroped water via rotary evaporation under reduced pressure (40 °C, <50 mbar)[3].

    • Validation: The residue should appear as a thick, viscous syrup or an amorphous solid.

  • Primary Dissolution: Dissolve the crude residue in a minimal volume of anhydrous Dichloromethane (DCM) (approximately 2–3 mL per gram of crude product).

    • Validation: If unreacted D-alanine is present, it will remain insoluble. Filter the mixture through a Celite pad to remove these solid impurities before proceeding.

  • Anti-Solvent Precipitation: Transfer the clear DCM filtrate to an Erlenmeyer flask. Under vigorous magnetic stirring, add ice-cold anhydrous Diethyl Ether dropwise.

    • Validation: Stop adding ether when the solution reaches the "cloud point" (becomes persistently turbid). If it remains clear after adding 10 volumes of ether, your initial DCM volume was too high; evaporate and repeat Step 2.

  • Nucleation and Maturation: Remove the stir bar and allow the flask to sit undisturbed at room temperature for 30 minutes to encourage seed crystal formation. Transfer the flask to a -20 °C freezer for 12 to 24 hours to complete crystallization[2].

  • Filtration and Washing: Collect the white crystalline solid via vacuum filtration using a Büchner funnel. Wash the filter cake immediately with two volumes of pre-chilled (-20 °C) diethyl ether.

    • Causality: The cold wash strips away any co-precipitated benzyl alcohol without dissolving the target salt[2].

  • Drying: Dry the crystals under high vacuum at room temperature for at least 4 hours to remove residual ether. Store desiccated at 4 °C.

Process Visualization

G Start Crude Benzyl (2R)-2-aminopropanoate HCl (Contains BnOH, D-Ala, DKP) Evap Rotary Evaporation (Remove low-boiling solvents) Start->Evap Dissolve Dissolution (Minimal DCM or 1,2-Dichloroethane) Evap->Dissolve AntiSolvent Anti-Solvent Addition (Dropwise Diethyl Ether to Cloud Point) Dissolve->AntiSolvent Chill Crystallization (Store at -20°C for 12-24h) AntiSolvent->Chill Filter Vacuum Filtration & Cold Ether Wash Chill->Filter Check Purity Check (NMR/HPLC) Is DKP or BnOH present? Filter->Check Pure Pure D-Alanine Benzyl Ester Hydrochloride Check->Pure No (>98% Purity) Recycle Secondary Recrystallization (Adjust Solvent Ratio) Check->Recycle Yes (<98% Purity) Recycle->Dissolve

Fig 1: Workflow for the purification and recrystallization of D-Alanine benzyl ester hydrochloride.

References

  • Source: Google Patents (CN105061283B)
  • Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride Source: Chemical Reaction Engineering and Technology / ResearchGate URL:[Link]

Sources

Technical Support Center: Recrystallization of D-Alanine Benzyl Ester HCl

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Recrystallization of Impure D-Alanine Benzyl Ester Hydrochloride Document ID: TS-CHM-042 Last Updated: March 5, 2026 Audience: Organic Chemists, Process Engineers, Drug Development Scientists[]

Executive Summary & Solvent Selection

D-Alanine benzyl ester hydrochloride (H-D-Ala-OBzl[]·HCl) is a critical intermediate in peptide synthesis and peptidomimetic drug development.[] The primary challenge in its purification is separating the hydrophilic salt from lipophilic impurities (e.g., benzyl alcohol, benzyl chloride) while preventing the common phenomenon of "oiling out."

Core Solvent Recommendations

The following solvent systems are validated for amino acid benzyl ester hydrochloride salts based on polarity differentials.

System TypeSolvent Pair (Solvent / Anti-solvent)Application CaseMechanism
Primary (Standard) Methanol / Diethyl Ether General purification of crude solids.[]High solubility of ionic salt in MeOH; sharp solubility drop in Et₂O.[]
Alternative (Yield) Ethanol / MTBE If yield is low in MeOH systems.[]EtOH has lower solubilizing power than MeOH; MTBE is a safer alternative to Ether.[]
Trituration Ethyl Acetate / Hexanes Oiling Out: For sticky oils or gums.[]Removes non-polar impurities (benzyl alcohol) without dissolving the salt.[]
Decision Logic for Solvent Selection

Use this logic flow to determine the correct starting point for your specific batch.

SolventSelection Start Start: Analyze Crude Material State Physical State? Start->State Solid Solid / Powder State->Solid Dry Oil Sticky Oil / Gum State->Oil Wet/Sticky Smell Strong Benzyl Alcohol Odor? Solid->Smell Triturate Protocol A: Trituration (EtOAc / Hexane) Oil->Triturate Remove Impurities Smell->Triturate Yes (Wash first) Recryst Protocol B: Recrystallization (MeOH / Et2O) Smell->Recryst No (Proceed to Pure) Triturate->Solid Forms Solid caption Figure 1: Decision tree for selecting purification method based on crude physical state.

Detailed Protocols

Protocol A: Trituration (Fixing "Oiling Out")

Issue: The product is a sticky oil or gum, likely trapped with benzyl alcohol or solvent. Goal: Convert the oil into a filterable solid before recrystallization.

  • Suspend: Place the oily crude in a flask. Add Ethyl Acetate (approx. 2-3 mL per gram of oil).[] The salt should not dissolve significantly; if it does, add Hexanes immediately.

  • Grind: Use a glass rod or spatula to vigorously scratch the oil against the flask walls while submerged in the solvent.[]

  • Precipitate: Add Hexanes (or Petroleum Ether) dropwise while stirring. The oil should begin to harden and turn white.[]

  • Filter: Once solidified, filter the solid and wash with Hexanes.

  • Proceed: Take the resulting solid to Protocol B.

Protocol B: Recrystallization (Standard)

System: Methanol (Solvent) / Diethyl Ether (Anti-solvent) Safety Note: Diethyl ether is highly flammable and forms peroxides. Use MTBE (Methyl tert-butyl ether) as a safer alternative if permitted.[]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add Methanol dropwise while heating gently (approx. 40-50°C).[]

    • Critical: Add the minimum amount of MeOH required to dissolve the solid.[] If the solution is clear, stop.

  • Filtration (Optional):

    • If insoluble particles remain (dust, fibers), filter the hot solution through a pre-warmed glass frit or cotton plug.

  • Cloud Point:

    • Remove from heat.[] While the solution is still warm, add Diethyl Ether dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Methanol to clear the solution back to transparency.[]

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed.

    • Once at room temp, place in a fridge (4°C) or freezer (-20°C) for 2-4 hours.

  • Isolation:

    • Filter the cold crystals rapidly (to prevent redissolution as they warm up).[]

    • Wash with cold Ether.[]

    • Dry in a vacuum desiccator over P₂O₅ or KOH to remove traces of HCl and solvent.[]

Troubleshooting & FAQs

Q1: My product "oiled out" during recrystallization. What went wrong?

Diagnosis: This usually happens if the temperature dropped too quickly, or if the anti-solvent (Ether) was added too fast, causing the solute to crash out as an amorphous liquid rather than an ordered crystal. Fix:

  • Re-heat: Gently heat the mixture until the oil redissolves.

  • Seed: Add a tiny crystal of pure product (if available) to the cooling solution.

  • Slow Down: Add the anti-solvent more slowly and allow the mixture to cool over hours, not minutes.

Q2: The crystals smell strongly of Benzyl Alcohol.

Diagnosis: Benzyl alcohol (starting material) has a high boiling point (205°C) and is difficult to remove by simple evaporation.[] Fix: Do not recrystallize yet. Perform Protocol A (Trituration) using Ethyl Acetate/Hexanes.[] Benzyl alcohol is soluble in this organic mix, while the D-Alanine Benzyl Ester HCl salt is not.[] Wash the solid thoroughly before attempting recrystallization [1].[]

Q3: My yield is very low (<40%).

Diagnosis: You likely used too much Methanol (solvent).[] The salt is extremely soluble in MeOH.[] Fix:

  • Concentrate the mother liquor (filtrate) on a rotary evaporator to recover the remaining product.

  • Next time, use Isopropanol (IPA) instead of Methanol. IPA has lower solubility for the salt, which often improves recovery yields upon cooling.

Technical Data: Solubility Profile

Qualitative solubility at 25°C for H-D-Ala-OBzl[]·HCl

SolventSolubilityUsage in Purification
Water HighAvoid (Hydrolysis risk)
Methanol Very HighPrimary Solvent
Ethanol HighPrimary Solvent
Isopropanol ModerateAlternative Solvent
Ethyl Acetate LowWash / Trituration
Diethyl Ether InsolubleAnti-solvent
Hexanes InsolubleAnti-solvent / Wash

Process Visualization

The following diagram outlines the complete workflow from crude synthesis workup to pure crystalline product.

RecrystallizationWorkflow Crude Crude Reaction Mixture (D-Ala + BnOH + HCl/pTsOH) Workup Workup: Evaporate Solvent Crude->Workup Check Check State Workup->Check Trituration Triturate w/ EtOAc:Hexane (Remove BnOH) Check->Trituration Oily/Impure Dissolve Dissolve in min. hot MeOH Check->Dissolve Solid Trituration->Dissolve Precip Add Et2O to Cloud Point Dissolve->Precip Cool Cool to 4°C Precip->Cool Filter Filter & Dry Cool->Filter Pure Pure H-D-Ala-OBzl.HCl Filter->Pure caption Figure 2: End-to-end purification workflow for D-Alanine Benzyl Ester HCl.

References

  • Bolchi, C., et al. (2017).[] One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. National Institutes of Health (PubMed).[] Retrieved from [Link]

  • PrepChem. (n.d.).[] Synthesis of Glycyl-D-alanine benzyl ester hydrochloride. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Benzyl Alcohol Removal from Benzyl (2R)-2-aminopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, isolating enantiopure amino acid esters is a foundational workflow in peptide synthesis and medicinal chemistry. The synthesis of Benzyl (2R)-2-aminopropanoate (commonly known as Benzyl D-alaninate) typically utilizes an excess of benzyl alcohol as both a reactant and solvent to drive the Fischer esterification forward.

However, the high boiling point of benzyl alcohol (205.3 °C) makes its downstream removal notoriously difficult, often leading to product degradation or racemization if handled improperly. This guide provides field-proven, mechanistically grounded solutions to isolate your product with high purity and preserved enantiomeric excess (ee).

Troubleshooting FAQs

Q1: Why can't I just remove the unreacted benzyl alcohol using a rotary evaporator? A: Benzyl alcohol has a boiling point of 205.3 °C at atmospheric pressure. To remove it via standard rotary evaporation, you would need to apply significant heat (often >80 °C even under moderate vacuum). Heating Benzyl D-alaninate free base to these temperatures introduces two critical failure modes:

  • Diketopiperazine Formation: Intermolecular aminolysis occurs where the free amine of one molecule attacks the benzyl ester of another, forming a cyclic dipeptide (diketopiperazine) and releasing benzyl alcohol.

  • Racemization: Prolonged heating of amino acid esters, especially in the presence of trace acids or bases, can lead to enolization at the alpha-carbon, eroding the (2R) stereocenter[1].

Causality Check: The thermal energy required to vaporize benzyl alcohol exceeds the activation energy for the intermolecular cyclization of the amino ester. Therefore, non-thermal separation methods must be employed to maintain scientific integrity.

Q2: What is the most robust method to isolate the product and leave the benzyl alcohol behind? A: The industry standard is Precipitation as the p-Toluenesulfonate (p-TsOH) Salt . By conducting the esterification in the presence of p-TsOH, the resulting Benzyl D-alaninate is immediately protonated. The ionic lattice energy of the resulting tosylate salt makes it highly insoluble in non-polar or moderately polar anti-solvents (like diethyl ether, cyclohexane, or cold ethyl acetate)[2]. Conversely, the neutral, unreacted benzyl alcohol remains highly soluble in these solvents and stays in the mother liquor.

Self-Validating Step: When the anti-solvent is added, a rapid transition from a clear solution (or oil) to a dense white crystalline suspension should occur. If the mixture "oils out" instead of crystallizing, the solvent polarity is too high, or residual water is present in the system.

Q3: I need the free base form of Benzyl D-alaninate for my next coupling step. How do I remove benzyl alcohol without forming the tosylate salt? A: If you must isolate the free base directly, an Acid-Base Extraction is required. This exploits the differential pKa of the primary amine (~8.0) versus the alcohol (~15). By washing the crude organic mixture with a dilute aqueous acid (e.g., 1M HCl), the amine is protonated and partitioned into the aqueous layer, while the neutral benzyl alcohol remains in the organic layer [3]. The aqueous layer is then washed with fresh organic solvent to remove trace benzyl alcohol, carefully basified, and the pure free base is extracted into a fresh organic phase.

Self-Validating Step: Monitor the pH of the aqueous layer during basification. It must reach pH 8.5–9.0 to ensure complete deprotonation of the amine; otherwise, the yield will be artificially low. Check the final organic layer by TLC (UV active) to confirm the absence of the fast-running benzyl alcohol spot.

Quantitative Data Summaries

Table 1: Physicochemical Properties Dictating Separation Mechanics
CompoundMolecular Weight ( g/mol )Boiling Point (°C)pKa (Relevant Group)Solubility Profile
Benzyl D-alaninate (Free Base) 179.22~260 (decomp)~8.0 (Amine)Soluble in DCM, EtOAc, Ether; Insoluble in Water
Benzyl alcohol (BnOH) 108.14205.3~15 (Alcohol)Soluble in DCM, EtOAc, Ether, Water (slight)
Benzyl D-alaninate p-TsOH salt 351.42N/A (Melts)N/A (Salt)Soluble in MeOH, Water; Insoluble in Ether, Cyclohexane
Table 2: Comparison of Benzyl Alcohol Removal Strategies
StrategyBnOH Removal EfficiencyRisk of RacemizationScalabilityPrimary Use Case
Tosylate Salt Precipitation >98%LowExcellentStandard bulk synthesis & storage
Acid-Base Extraction 90-95%LowGoodImmediate free base isolation
High-Vacuum Distillation >95%HighPoorSmall-scale, non-chiral applications

Experimental Methodologies

Protocol A: Isolation via Tosylate Salt Precipitation

This protocol utilizes anti-solvent precipitation to leverage the insolubility of the protonated amino ester salt.

  • Concentration: Following the Dean-Stark esterification (typically in cyclohexane or toluene), cool the reaction mixture to room temperature[2].

  • Anti-Solvent Addition: Slowly add 3-5 volumes of cold diethyl ether or ethyl acetate to the crude mixture under vigorous stirring.

  • Crystallization: Stir the resulting suspension at 0–4 °C for 1 to 2 hours to maximize lattice formation and complete precipitation.

  • Filtration: Collect the white crystalline solid via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with 2 x 20 mL of ice-cold diethyl ether.

    • Causality: The cold ether displaces the mother liquor, washing away residual benzyl alcohol and unreacted p-TsOH without dissolving the target product salt.

  • Drying: Dry the solid under high vacuum to a constant weight to yield pure Benzyl D-alaninate tosylate.

G Start Crude Reaction Mixture (Bn D-Ala + BnOH + p-TsOH) Cool Cool to Room Temperature Start->Cool AddSolvent Add Anti-Solvent (Diethyl Ether or EtOAc) Cool->AddSolvent Stir Stir at 0-4 °C for 1-2 hours AddSolvent->Stir Filter Vacuum Filtration Stir->Filter Wash Wash with Cold Anti-Solvent (Removes BnOH) Filter->Wash Dry Dry under High Vacuum (Pure Tosylate Salt) Wash->Dry

Caption: Workflow for precipitating Benzyl D-alaninate tosylate salt to remove benzyl alcohol.

Protocol B: Isolation of Free Base via Acid-Base Extraction

This protocol isolates the free base by exploiting the pKa difference between the primary amine and the alcohol.

  • Initial Dilution: Dissolve the crude reaction oil (containing the product and excess benzyl alcohol) in ethyl acetate (EtOAc) (approx. 50 mL/g of crude).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Extract with 1M HCl (aq) (3 x 20 mL). The Benzyl D-alaninate protonates and moves entirely to the aqueous phase.

  • Organic Wash: Combine the acidic aqueous layers. Wash them once with 20 mL of diethyl ether.

    • Causality: This step removes any co-extracted benzyl alcohol. Discard all organic layers from steps 2 and 3.

  • Basification: Cool the aqueous layer in an ice bath to prevent thermal degradation during neutralization. Slowly add saturated aqueous NaHCO3 until the pH reaches 8.5–9.0.

  • Free Base Extraction: Extract the basified aqueous layer with fresh EtOAc or Dichloromethane (DCM) (3 x 20 mL)[4].

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure (water bath < 30 °C) to yield the pure free base as a clear oil.

G Start Crude Free Base in Organic Solvent (Contains BnOH) Acidify Extract with 1M HCl (aq) Start->Acidify Split1 Phase Separation Acidify->Split1 Org1 Organic Phase (BnOH - Discard) Split1->Org1 Aq1 Aqueous Phase (Protonated Product) Split1->Aq1 Basify Basify with NaHCO3 (pH 8.5-9.0) Aq1->Basify Extract Extract with EtOAc or DCM Basify->Extract Split2 Phase Separation Extract->Split2 Org2 Organic Phase (Pure Free Base) Split2->Org2 Aq2 Aqueous Phase (Salts - Discard) Split2->Aq2

Caption: Acid-base extraction protocol for isolating Benzyl D-alaninate free base from benzyl alcohol.

References

  • Title: One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents Source: Amino Acids (Springer) / PubMed URL: [Link]

  • Title: Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride Source: Academax URL: [Link]

Sources

Troubleshooting hydrolysis of benzyl esters under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Hydrolysis of Benzyl Esters Under Acidic Conditions Technical Support Center | Advanced Synthesis Division

Introduction: The "Nuclear Option" for Benzyl Ester Cleavage

Welcome to the technical guide for acidic deprotection of benzyl esters. As researchers, we typically rely on catalytic hydrogenolysis (


, Pd/C)  as the gold standard for removing benzyl (Bn) esters due to its mildness and orthogonality. However, when your molecule contains sulfur (catalyst poisoning), benzyl ethers (selectivity issues), or reducible alkenes, hydrogenolysis becomes non-viable.

This is where acidic hydrolysis becomes necessary. Unlike t-butyl esters, which pop off with mild trifluoroacetic acid (TFA), benzyl esters are robust. Cleaving them under acidic conditions requires a fundamental shift in strategy—moving from simple hydrolysis to carbocation management .

This guide addresses the specific challenges of this transformation: incomplete reaction, Friedel-Crafts alkylation side reactions, and selectivity against other protecting groups.

Part 1: The Mechanism & The Danger (Expertise & Experience)

To troubleshoot effectively, you must understand how the cleavage fails. Standard ester hydrolysis (


) involves water attacking a protonated carbonyl. However, under the anhydrous, strong-acid conditions required for benzyl esters (e.g., HBr/AcOH, TFMSA), the mechanism shifts to 

(Acid-catalyzed Alkyl Cleavage)
.
  • Protonation: The ether oxygen of the ester is protonated.[1]

  • Ionization: The bond breaks to form the carboxylic acid and a Benzyl Carbocation (

    
    ) .
    
  • The Trap: This

    
     is a "hot" electrophile. If not immediately quenched, it will attack the most electron-rich spot in your flask—often your product's aromatic rings (e.g., Tryptophan, Tyrosine) or the resin linker.
    

Key Insight: Success depends entirely on the ratio of Acid Strength (to force ionization) to Scavenger Efficiency (to trap the cation).

Visualizing the Pathway

BenzylCleavage Start Benzyl Ester (R-CO-OBn) Protonated Protonated Intermediate (R-CO-OH+-Bn) Start->Protonated + H+ (Strong Acid) Cleavage Ionization (A_AL1) Protonated->Cleavage Acid Free Acid (R-COOH) Cleavage->Acid Cation Benzyl Cation (Bn+) Cleavage->Cation Trapped Trapped Adduct (Bn-Scavenger) SAFE Cation->Trapped + Scavenger (Fast) Alkylated Alkylated Impurity (Friedel-Crafts) Cation->Alkylated + Substrate (Slow but irreversible) Scavenger Scavenger (Anisole/Thioanisole) Scavenger->Trapped Substrate Substrate Aromatic Ring (Trp/Tyr) Substrate->Alkylated

Caption: The


 cleavage pathway showing the competition between safe scavenging and destructive alkylation.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "I tried 50% TFA/DCM (standard for t-Butyl), but my Benzyl ester is untouched."

Diagnosis: Insufficient Acidity. Explanation: The benzyl cation is less stable than the t-butyl cation. TFA (


) is strong enough to ionize t-butyl esters but often fails to generate the benzyl cation at room temperature unless electron-donating groups (like p-methoxy) are present on the benzyl ring [1].
Solution: 
  • Switch Reagent: Use HBr in Acetic Acid (33%) or TFMSA (Trifluoromethanesulfonic acid) . These superacidic conditions lower the activation energy for ionization.

  • Alternative: If the molecule is acid-sensitive, use a Lewis Acid like

    
      (Boron Trichloride), which coordinates to the oxygen to force cleavage under milder conditions [2].
    
Issue 2: "The reaction worked, but I see +90 Da peaks (benzyl) on my product mass spec."

Diagnosis: Friedel-Crafts Alkylation (Scavenger Failure). Explanation: You successfully generated the benzyl cation, but it attacked your product instead of being quenched. This is common with substrates containing electron-rich aromatics (Trp, Tyr, Phe) or Methionine [3]. Solution:

  • Add "Soft" Scavengers: Add Thioanisole or Dimethyl sulfide (DMS) . Sulfur nucleophiles are exceptionally fast at trapping carbocations (

    
    -like trapping).
    
  • Add "Hard" Scavengers: Anisole or Pentamethylbenzene . These trap the cation via electrophilic aromatic substitution, forming a stable, non-reactive byproduct [4].

  • Ratio: A typical cocktail is Acid : Scavenger (90 : 10). For HBr/AcOH, adding phenol or anisole is critical.

Issue 3: "My peptide/molecule fragmented or polymerized."

Diagnosis: Acid concentration too high (Acidolysis of amide bonds or sensitive linkers). Explanation: HBr and TFMSA are harsh. Prolonged exposure can cleave amide bonds or sensitive ether linkages. Solution:

  • The "Low-High" Protocol: Use the TFMSA "Low-High" method.[2][3]

    • Low Acid: Dilute TFMSA/TFA removes easy groups (t-Bu) and scavenges them.

    • High Acid: Higher concentration TFMSA is added briefly to snap off the Benzyl ester [5].

  • Lewis Acid Route: Switch to

    
     in DCM at -78°C . This is highly selective for benzyl ethers/esters and spares many other sensitive groups [2].[4]
    

Part 3: Decision Matrix & Protocols

Method Selection Strategy

DecisionTree Start Benzyl Ester Cleavage (Acidic Conditions) Sens Is the substrate Acid-Sensitive? Start->Sens Lewis Use Lewis Acid (BCl3 / DCM / -78°C) Sens->Lewis Yes (e.g. DNA, complex peptide) Robust Is the substrate Robust? Sens->Robust No Scav Add Pentamethylbenzene (Prevents Alkylation) Lewis->Scav Optimization HBr Standard Protocol 33% HBr in AcOH Robust->HBr Standard Organic Molecule TFMSA Superacid Protocol TFMSA / TFA / Thioanisole Robust->TFMSA Peptide / Difficult Solubility

Caption: Decision matrix for selecting the appropriate acidic cleavage reagent.

Protocol A: HBr in Acetic Acid (The Standard)

Best for: Simple organic molecules, robust amino acids.

  • Preparation: Purchase 33% HBr in Acetic Acid (reagent grade). Note: This reagent degrades over time; ensure it is fresh and straw-colored, not dark orange.

  • Scavenger: Add Phenol or Anisole (5-10 equivalents relative to substrate) to the reaction vessel.

  • Reaction:

    • Dissolve substrate in minimal acetic acid or DCM.

    • Add HBr/AcOH solution (approx. 10-20 eq of HBr).

    • Stir at Room Temperature (RT) for 30–60 minutes.

  • Workup:

    • Pour mixture into ice-cold diethyl ether (

      
      ).
      
    • The product often precipitates as the hydrobromide salt. Filter and wash with cold ether to remove the benzyl bromide byproduct and excess acid.

Protocol B: TFMSA "Low-High" Procedure (For Peptides/Complex Substrates)

Best for: Preventing alkylation in complex substrates containing Trp/Met.

  • Cocktail Preparation:

    • Mixture: TFMSA : TFA : DMS : m-Cresol (10 : 50 : 30 : 10).

  • Execution:

    • Cool the substrate/resin to 0°C.[2][3]

    • Add the cocktail.

    • Stir at 0°C for 60 minutes (cleaves Benzyl esters effectively while suppressing side reactions).

  • Quench:

    • Precipitate in cold ether or neutralize with pyridine if in solution [5].

Protocol C: Selective Cleavage

Best for: Highly sensitive substrates where protonic acids cause degradation.

  • Setup: Flame-dry glassware; maintain

    
     atmosphere.
    
  • Reagents: 1M

    
     in DCM; Pentamethylbenzene  (scavenger).
    
  • Execution:

    • Dissolve substrate and Pentamethylbenzene (3-5 eq) in dry DCM.

    • Cool to -78°C .[5]

    • Add

      
       (3-5 eq) dropwise.
      
    • Stir 1-3 hours, monitoring by TLC.

  • Quench: Add MeOH dropwise at -78°C to destroy excess borane, then warm to RT [2].

Part 4: Comparative Data (Stability & Selectivity)

Understanding the relative stability of ester protecting groups allows for orthogonal planning.[6][7][8]

Protecting GroupStability (Acid)Cleavage Condition (Acidic)Primary MechanismRisk Level
t-Butyl (OtBu) Low50% TFA (RT)

(Stable

)
Low
PMB (p-Methoxybenzyl) Low/Medium1-5% TFA or dilute Lewis Acid

(Stabilized cation)
Low
Benzyl (OBn) High HBr/AcOH, TFMSA, HF,


(Req. strong acid)
High (Alkylation)
Methyl (OMe) Very HighHeat w/ aqueous HCl/H2SO4

(Water attack)
Medium (Hydrolysis)

Data synthesized from Greene's Protective Groups and BenchChem stability guides [1, 6].

References

  • BenchChem. (2025).[6][7][9] A Comparative Guide to the Stability of Carboxylic Acid Protecting Groups. Link

  • Congreve, M. S., et al. (1993).[10] Selective Cleavage of Benzyl Ethers using Boron Trichloride. Synlett. Link

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. Int. J. Pept. Protein Res.[3][11] Link

  • Okano, K., et al. (2008).[5][12] Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene. Synlett. Link

  • ThermoFisher Scientific. Introduction to Cleavage Techniques (TFMSA Protocols). Link

  • Greene, T. W., & Wuts, P. G. M.[13] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference).

Sources

Technical Support Center: Optimizing (2R)-2-Aminopropanoate Benzylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amino Acid Derivatization. As Senior Application Scientists, we frequently encounter challenges regarding the N-benzylation of (2R)-2-aminopropanoate (commonly known as D-alanine methyl/ethyl ester). While seemingly straightforward, the kinetics of this reaction are highly sensitive to the chosen synthetic route, solvent environment, and order of addition.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and a self-validating protocol to help you minimize reaction times and eliminate over-alkylation.

Workflow & Decision Logic

When optimizing the benzylation of (2R)-2-aminopropanoate, the primary decision lies between direct alkylation and reductive amination. The flowchart below outlines the logic used to select the most time-efficient and high-yielding pathway.

OptimizationLogic Start Start: (2R)-2-aminopropanoate Method Select Benzylation Route Start->Method RedAm Reductive Amination (PhCHO + NaBH(OAc)3) Method->RedAm Preferred DirAlk Direct Alkylation (BnBr + Base) Method->DirAlk High Over-alkylation Risk OptRed Pre-form Imine (1-2h) Prevents Stalling RedAm->OptRed OptDir Use High Dilution Slows Reaction (48h) DirAlk->OptDir Target Target: Mono-N-benzyl Product OptRed->Target Fast (12-16h) OptDir->Target Slow, Low Yield

Caption: Decision logic and reaction time optimization for (2R)-2-aminopropanoate benzylation.

Frequently Asked Questions (Mechanistic & Causality Queries)

Q1: Why does the reaction time vary so drastically between direct alkylation and reductive amination? A: The variance is rooted in the reaction kinetics and the nucleophilicity of the intermediate. Direct alkylation using benzyl bromide relies on standard


 kinetics. However, the resulting secondary amine (the target N-benzyl derivative) is often more nucleophilic than the primary amine starting material. This leads to rapid over-alkylation, forming unwanted N,N-dibenzyl byproducts. To suppress this, chemists are forced to run the reaction at high dilutions or low temperatures, which artificially extends the reaction time to 24–48 hours[1].
Conversely, reductive amination bypasses this issue. The imine forms rapidly, and once reduced, the resulting secondary amine is sterically hindered enough to prevent the formation of a second imine under mild conditions. This allows for higher concentrations and faster overall reaction times[2].

Q2: How do solvent choices impact the kinetics of the benzylation? A: In reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃), the solvent dictates the rate of the initial dehydration step. While 1,2-dichloroethane (DCE) or dichloromethane (DCM) are standard, the addition of a protic co-solvent like methanol (MeOH) significantly accelerates imine formation[3]. However, excessive MeOH can prematurely degrade the hydride reagent. The optimal balance is using DCE with a catalytic amount of acetic acid or a minimal volume of MeOH to drive the equilibrium forward.

Troubleshooting Guide: Sluggish Reaction Times

Issue: The reductive amination stalls at 50-60% conversion, requiring >24 hours or multiple additions of reducing agent. Root Cause: Premature reduction of the electrophile. If the reducing agent is added simultaneously with the benzaldehyde, NaBH(OAc)₃ will begin reducing the unreacted benzaldehyde directly into benzyl alcohol. This consumes both your electrophile and your reductant, bringing the reaction to a halt.

MechanisticPathway Amine Primary Amine Imine Imine Intermediate Amine->Imine -H2O (1-2h) Aldehyde Benzaldehyde Aldehyde->Imine Waste Benzyl Alcohol Aldehyde->Waste Premature Reduction Product Secondary Amine Imine->Product NaBH(OAc)3

Caption: Mechanistic pathway of reductive amination highlighting the cause of reaction stalling.

Solution: Implement a strict "pre-formation" step. Allow the amine and aldehyde to stir for 1 to 2 hours before introducing the reductant. This ensures the benzaldehyde is locked into the imine state, which is selectively reduced by NaBH(OAc)₃ much faster than the free aldehyde.

Quantitative Data: Kinetic Bottlenecks & Yields

The following table summarizes the quantitative differences in reaction times and yields based on the chosen methodology.

Reaction RouteReagentsSolvent SystemImine Formation TimeReduction/Reaction TimeAverage YieldPrimary Kinetic Bottleneck
Optimized Reductive Amination PhCHO, NaBH(OAc)₃DCE / MeOH1.5 hours12 hours88 - 92%Hydride degradation if unquenched
Standard Reductive Amination PhCHO, NaBH(OAc)₃CH₂Cl₂0 hours (Simultaneous)24+ hours60 - 70%Aldehyde reduction to benzyl alcohol
Direct Alkylation BnBr, Et₃NCH₂Cl₂N/A48 hours45 - 55%Over-alkylation requiring high dilution

Self-Validating Experimental Protocol

To guarantee optimal reaction times and prevent stalled conversions, utilize this self-validating protocol for the reductive amination of (2R)-2-aminopropanoate hydrochloride. Every critical phase includes an analytical checkpoint to ensure causality-driven success.

Step 1: Free-Basing & Solvation

  • Suspend 1.0 equivalent of (2R)-2-aminopropanoate hydrochloride in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Add 1.1 equivalents of triethylamine (Et₃N) to liberate the free amine[4]. Stir for 15 minutes at room temperature.

Step 2: Imine Pre-Formation (The Causality Check)

  • Add 1.05 equivalents of benzaldehyde. Stir the mixture at 20–25 °C for 1.5 hours.

  • Self-Validation Checkpoint: Remove a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. Do not proceed until the primary amine mass is depleted and the imine intermediate mass is the dominant peak. Proceeding before this validation causes the stalling issue outlined in Section 3.

Step 3: Controlled Reduction

  • Cool the reaction vessel to 0 °C using an ice bath to control the exotherm.

  • Add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Self-Validation Checkpoint: A TLC (Thin Layer Chromatography) check (typically 5% MeOH in DCM) should show complete consumption of the imine spot and the appearance of a new, UV-active secondary amine spot.

Step 4: Quench & Isolation

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (Caution: Gas evolution).

  • Extract the aqueous layer three times with DCM.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-benzyl-(2R)-2-aminopropanoate[2].

References

  • Arylsulfonamido-substituted hydroxamic acids - European Patent Office - EP 0606046 A1. Googleapis.com. Available at:[2]

  • United States Patent 5,672,615. Googleapis.com. Available at:[1]

  • Total Synthesis and Protein Kinase Activity of C(7) Methyl Derivatives of K252a. Caltech.edu. Available at:[3]

  • Aldol Reactions of Conformationally Stable Axially Chiral Thiohydantoin Derivatives. ACS Omega. Available at:[4]

Sources

Solving solubility issues of Benzyl (2R)-2-aminopropanoate in DMF

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide & FAQ

Compound: Benzyl (2R)-2-aminopropanoate (D-Alanine Benzyl Ester) CAS: 5557-83-5 (HCl salt) / 12210891 (Free base) Context: Peptide Synthesis, Chiral Intermediates, Surface Modification[1]

Part 1: Diagnostic Triage (Start Here)

Before modifying your protocol, identify the specific failure mode using the logic tree below. Most solubility issues with this compound stem from the salt form (HCl) being mistaken for the free base, or Diketopiperazine (DKP) formation during dissolution.[1]

TroubleshootingTree cluster_legend Legend Start Start: Visual Inspection Cloudy Is the mixture cloudy/suspension? Start->Cloudy Yes Gel Is it forming a gel? Start->Gel No, it's thick Clear Clear but reaction failed? Start->Clear No, it's clear SaltIssue Diagnosis: Ionic Lattice Barrier (See Protocol A) Cloudy->SaltIssue Using HCl Salt? HygroIssue Diagnosis: H-Bond Network/Water (See Protocol C) Gel->HygroIssue High Conc. (>0.5M)? DKPIssue Diagnosis: DKP Cyclization (See Critical Warning) Clear->DKPIssue Left standing >1hr? key Blue: Input | Red: Critical Issue

Figure 1: Diagnostic logic flow for identifying solubility failure modes.

Part 2: Technical Deep Dive & Solutions

Issue 1: The Ionic Lattice Barrier (HCl Salt vs. DMF)

The Science: Benzyl (2R)-2-aminopropanoate is typically supplied as the Hydrochloride (HCl) salt to prevent shelf-degradation.[1] The HCl salt possesses a strong crystal lattice energy. While DMF is a polar aprotic solvent, it struggles to break this ionic lattice at high concentrations without assistance.[1] Users often observe a "milky" suspension that never clears.

The Solution: You must break the lattice using In-Situ Neutralization or Acoustic Energy .

Protocol A: The "Assisted Solvation" Method

Use this for standard peptide coupling reactions.

  • Calculate: Determine the required volume of DMF to reach a concentration of 0.1M – 0.3M . Do not exceed 0.5M initially.

  • Suspend: Add the solid HCl salt to the DMF. It will likely remain a suspension.

  • Sonicate: Place the vessel in an ultrasonic bath at 35°C for 10-15 minutes .

    • Why? Acoustic cavitation provides the localized energy needed to disrupt the lattice without overheating the bulk solvent.

  • Neutralize (Critical): Add 1.0 equivalent of Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM).[1]

    • Observation: The solution should clear rapidly as the free amine is liberated and the soluble DIEA·HCl salt forms.[2][3]

    • Caution: If using for coupling, add the coupling reagents immediately after this step (see Critical Warning below).[1]

Issue 2: The "Hidden" Degradation (DKP Formation)

The Science: Once dissolved and neutralized (Free Base form), Benzyl (2R)-2-aminopropanoate is thermodynamically unstable.[1] The free amine can attack its own benzyl ester carbonyl in a bimolecular reaction, cyclizing to form Diketopiperazine (DKP) (specifically, the cyclic dipeptide D-Ala-D-Ala).[1] This results in a precipitate that is insoluble in DMF and loss of reactive material.

DKP_Mechanism Step1 Free Amine (in DMF) Step2 Intermolecular Attack (Amine -> Ester) Step1->Step2 Time > 1 hr Step3 Cyclization Step2->Step3 - Benzyl Alcohol Final Insoluble DKP (Precipitate) Step3->Final Irreversible

Figure 2: Pathway of Diketopiperazine (DKP) formation upon prolonged standing of the free base.[1]

The Solution:

  • Never prepare stock solutions of the free base in DMF.

  • Always add the electrophile (e.g., the carboxylic acid + coupling agent) before or simultaneously with the base.

Issue 3: Hygroscopicity & Hydrolysis

The Science: The HCl salt is hygroscopic. Wet DMF combined with a base promotes the hydrolysis of the benzyl ester, yielding D-Alanine (zwitterion, insoluble in DMF) and Benzyl Alcohol.[1]

Protocol B: Drying & Verification

  • Solvent Check: Ensure DMF water content is < 0.05% (500 ppm) .[1]

  • Salt Drying: If the salt is clumpy, dry it in a vacuum desiccator over

    
     or KOH pellets overnight before use.
    

Part 3: Comparative Data & Solubility Limits

The following data aggregates typical solubility behaviors for Alanine Benzyl Ester salts.

SolventForm: HCl SaltForm: Free BaseNotes
Water Soluble (>100 mg/mL)Sparingly SolubleHCl salt dissociates fully.[1]
DMF Sparingly Soluble Soluble HCl salt requires base or heat to clear.
DMSO SolubleSolubleGood alternative if DMF fails, but harder to remove.[1]
DCM InsolubleSolubleStandard solvent for free-basing extraction.
Ethanol SolubleSolubleAvoid for coupling (transesterification risk).[1]

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I heat the DMF to dissolve the HCl salt? A: Only mild heating (< 40°C ) is recommended. High heat (>60°C) promotes racemization (D


 L conversion) and ester hydrolysis.[1] If it doesn't dissolve at 40°C with sonication, heating higher is not the solution—check your concentration or add base.

Q2: I added DIEA and a white precipitate formed immediately. What is it? A: This is likely DIEA Hydrochloride (the salt formed from the base taking the HCl). This is normal in high concentrations. It usually does not interfere with coupling reactions. If the precipitate is voluminous and interferes with stirring, dilute with more DMF.

Q3: Can I convert the HCl salt to the Free Base before adding to DMF? A: Yes, but it is risky due to stability.

  • Protocol: Partition the HCl salt between Ethyl Acetate (EtOAc) and saturated aqueous

    
    . Separate the organic layer, dry over 
    
    
    
    , and evaporate.[1][4]
  • Warning: The resulting oil (Free Base) must be used immediately .[1] Do not store it.

Q4: Why is my yield low despite the solution becoming clear? A: You likely experienced DKP formation . If you neutralized the amine and let it sit for 30+ minutes while preparing other reagents, the molecules reacted with themselves. Rule of Thumb: The amine should be the last component added to the reaction mixture, or added to the activated acid.

References

  • Green, M. & Wuts, P.G.M. (1999).[1][5] Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Detailed stability data of Benzyl Esters). [1]

  • Bodanszky, M. (1984).[1] Principles of Peptide Synthesis. Springer-Verlag. (Mechanisms of DKP formation and racemization risks). [1]

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups".[6][7][8][9] Chemical Reviews, 109(6), 2455-2504.[1] (Solubility and deprotection strategies). [1]

  • PubChem. (2025).[1][10] D-Alanine Benzyl Ester Hydrochloride Compound Summary. National Library of Medicine.

Sources

Controlling moisture sensitivity in D-alanine benzyl ester HCl storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino acid derivatives. This portal is specifically designed for researchers, analytical scientists, and drug development professionals working with highly sensitive peptide building blocks.

Below is our comprehensive guide on managing the environmental sensitivities of D-Alanine benzyl ester hydrochloride (HCl) , focusing on moisture control, storage optimization, and analytical troubleshooting.

Mechanistic Overview: The Causality of Moisture Sensitivity

To effectively protect D-alanine benzyl ester HCl, one must understand the chemical causality behind its degradation. The hydrochloride salt form is essential for stabilizing the amine group and enhancing solubility, but it renders the molecule inherently susceptible to rapid atmospheric moisture absorption—a property known as hygroscopicity[1].

When exposed to ambient humidity, water molecules permeate the crystal lattice. This absorbed water acts as a nucleophile. Facilitated by the slightly acidic microenvironment provided by the HCl salt, the water attacks the ester carbonyl carbon. This moisture-driven hydrolysis cleaves the benzyl group, resulting in the formation of free D-alanine and benzyl alcohol[2].

The Experimental Impact:

  • Stoichiometric Failure: As the powder absorbs water and hydrolyzes, its effective molecular weight changes. Weighing 100 mg of a degraded batch will not yield the expected molar equivalents, leading to failed peptide couplings.

  • Physical Caking: The generation of liquid benzyl alcohol and trapped water transforms the free-flowing powder into a sticky, unweighable paste.

Quantitative Storage Parameters

The following table summarizes the quantitative environmental thresholds required to maintain the structural integrity of D-alanine benzyl ester HCl.

Storage ConditionRelative Humidity (RH)Expected Shelf LifePhysical State / Degradation Risk
-20°C (Inert Gas) < 10%> 24 MonthsFree-flowing powder / Negligible
2-8°C (Desiccated) 10% - 30%6 - 12 MonthsFree-flowing powder / Low
25°C (Ambient Air) 40% - 60%< 1 MonthClumping, caking / Moderate hydrolysis
25°C (High Humidity) > 60%< 1 WeekLiquefaction, sticky paste / Severe hydrolysis

Workflow Visualization: Moisture-Controlled Handling

G N1 Remove from -20°C Storage N2 Equilibrate to Room Temp (Desiccator, 30-60 min) N1->N2 Prevents Condensation N3 Transfer to Dry Environment (<30% RH or Glove Box) N2->N3 Ready for Opening N4 Rapid Weighing by Difference N3->N4 Minimize Exposure N5 Backfill with Argon/N2 N4->N5 Displace Moisture N6 Seal & Return to -20°C N5->N6 Ensure Longevity

Workflow for moisture-controlled handling and storage of hygroscopic amino acid ester salts.

Step-by-Step Methodology: Self-Validating Handling Protocol

To establish a trustworthy and self-validating system in your laboratory, follow this protocol. It incorporates a mass-tracking validation step to ensure your environmental controls are actively working.

  • Step 1: Thermal Equilibration (Critical) Remove the sealed secondary container from the -20°C freezer. Do not open it. Place it in a vacuum desiccator at room temperature for 30–60 minutes. Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the cold powder, instantly ruining the batch.

  • Step 2: Environmental Isolation Transfer the equilibrated container into a glove box backfilled with dry nitrogen, or a controlled weighing station with a dehumidifier maintaining <30% RH[1].

  • Step 3: Weighing by Difference (The Validation Step) Record the exact mass of the entire stock bottle before removing any powder. Rapidly transfer the required amount using a pre-dried spatula into your reaction vessel. Re-weigh the stock bottle. Validation Check: If the stock bottle's total mass increases over successive uses (accounting for the removed mass), your inert atmosphere is failing, and the powder is actively absorbing water.

  • Step 4: Inert Gas Purging Insert a gentle stream of Argon or dry Nitrogen into the stock bottle for 10–15 seconds to displace any ambient air. Argon is heavier than air and provides a superior protective blanket over the solid.

  • Step 5: Secondary Containment Tightly seal the primary cap, wrap it with Parafilm, and place it inside a secondary container (e.g., a larger jar or Mylar bag) filled with active indicating silica gel. Return immediately to -20°C.

Troubleshooting & Expert FAQs

Q: My D-alanine benzyl ester HCl powder has formed hard clumps. Can I still use it for my peptide synthesis? A: It is highly discouraged. Clumping is the primary macroscopic indicator of moisture ingress. Because this moisture drives the hydrolysis of the ester bond, your powder is likely a mixture of the desired product, free D-alanine, and benzyl alcohol. Using this will result in inaccurate stoichiometry, poor coupling yields, and difficult downstream purifications.

Q: Can I dry the clumped powder in a vacuum oven to restore it? A: No. Applying heat to a moisture-compromised amino acid ester hydrochloride will drastically accelerate the hydrolysis reaction[2]. While vacuum drying removes the water, it cannot reverse the chemical degradation (cleavage of the benzyl group) that has already occurred. If the material must be salvaged, redissolving in a dry organic solvent, filtering, and recrystallizing is required, though purchasing a fresh batch is more cost-effective.

Q: How can I analytically verify if moisture has caused hydrolysis in my stock? A: The most definitive and self-validating method is Proton NMR (


H-NMR) in DMSO-

or CDCl

.
  • Intact Product: Look for the distinct benzyl CH

    
     protons appearing as a sharp singlet or multiplet around 5.1–5.2 ppm.
    
  • Degraded Product: Hydrolysis yields benzyl alcohol. You will observe a shift in the CH

    
     peak to ~4.6 ppm, and the appearance of a broad hydroxyl (-OH) peak. Alternatively, Thin Layer Chromatography (TLC) can be used to spot the presence of free D-alanine (which will stay at the baseline in non-polar solvent systems) compared to the more mobile ester.
    

Q: Why do I need to backfill with Argon instead of just closing the lid tightly? A: A tightly closed lid only prevents new air from entering; it traps the ambient air already inside the headspace of the bottle. At 50% RH, the trapped air contains enough water molecules to initiate a slow, continuous hydrolysis reaction during storage. Argon displaces this humid air entirely.

References

  • ResearchGate. "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules. Available at: [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of Benzyl (2R)-2-aminopropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive 1H NMR Analysis and Performance Comparison of Benzyl (2R)-2-aminopropanoate Hydrochloride

Executive Summary & Strategic Context

In modern peptide synthesis and peptidomimetic drug development, the selection of orthogonal protecting groups is a critical determinant of synthetic success. Benzyl (2R)-2-aminopropanoate Hydrochloride (commonly known as D-Alanine benzyl ester hydrochloride) is a highly valued chiral building block. The benzyl ester provides robust protection of the C-terminus during peptide coupling while allowing for mild, neutral deprotection via catalytic hydrogenolysis[1].

This guide provides an in-depth comparative analysis of the 1H NMR spectral characteristics of Benzyl (2R)-2-aminopropanoate Hydrochloride against its primary alternatives: D-Alanine methyl ester hydrochloride and D-Alanine free base . By understanding the causality behind these spectral signatures, researchers can confidently verify structural integrity, assess enantiomeric purity, and monitor deprotection workflows.

Mechanistic Insights: The Causality of NMR Chemical Shifts

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is the gold standard for verifying the structural identity and purity of amino acid derivatives. The chemical shifts (


, ppm) observed are not arbitrary; they are the direct result of the local electronic environment and spatial geometry of the molecule.
  • The

    
    -Proton Deshielding Effect:  In the D-Alanine free base (which exists as a zwitterion in aqueous or protic solutions), the carboxylate anion (-COO⁻) is electron-donating relative to an ester. When D-Alanine is esterified to form the benzyl or methyl ester, the carbonyl group becomes strongly electron-withdrawing. This pulls electron density away from the 
    
    
    
    -carbon, deshielding the
    
    
    -proton and shifting its signal downfield from ~3.75 ppm to >4.10 ppm[2].
  • Anisotropic Effects of the Benzyl Group: Unlike the methyl ester, the benzyl ester introduces a phenyl ring. The circulating

    
    -electrons of the aromatic ring create an induced magnetic field (magnetic anisotropy). This not only produces the characteristic aromatic multiplet at ~7.35 ppm but can also subtly influence the chemical shift of the adjacent benzylic CH2 protons (~5.20 ppm)[3]. Depending on the chiral environment and solvent, these benzylic protons may appear as a singlet or a highly coupled AB quartet due to diastereotopicity.
    

Comparative 1H NMR Spectral Data

The following table synthesizes the quantitative 1H NMR data, comparing the target compound with its structural alternatives. This data represents typical acquisitions at 400–500 MHz in DMSO-d6 (or D2O for the free base) at 298 K[2][3][4].

Spectral FeatureBenzyl (2R)-2-aminopropanoate HCl (Target)D-Alanine Methyl Ester HCl (Alternative 1)D-Alanine Free Base (Alternative 2)

-CH3 (Methyl)
~1.45 ppm (d, J = 7.2 Hz, 3H)~1.50 ppm (d, J = 7.3 Hz, 3H)~1.40 ppm (d, J = 7.2 Hz, 3H)

-CH (Methine)
~4.15 ppm (q, J = 7.2 Hz, 1H)~4.10 ppm (q, J = 7.3 Hz, 1H)~3.75 ppm (q, J = 7.2 Hz, 1H)
Ester Alkyl Group ~5.20 ppm (s or ABq, 2H, CH2) ~3.80 ppm (s, 3H, OCH3) N/A
Aromatic Ring ~7.35 ppm (m, 5H, Phenyl) N/AN/A
Amine (NH3+) ~8.50 ppm (br s, 3H)~8.50 ppm (br s, 3H)N/A (Exchanges in D2O)

Performance Verdict: The benzyl ester is vastly superior for complex peptide synthesis because its unique NMR signatures (5.20 ppm and 7.35 ppm) do not overlap with the aliphatic signals of most standard amino acids, allowing for effortless reaction monitoring[5]. In contrast, the methyl ester singlet at 3.80 ppm frequently overlaps with


-protons of other residues.

Experimental Workflows & Methodologies

To ensure a self-validating system, the following protocols detail the exact steps required to acquire, analyze, and utilize the NMR data for structural and chiral verification.

Protocol A: Standard 1H NMR Acquisition & Purity Verification
  • Sample Preparation: Weigh 10–15 mg of Benzyl (2R)-2-aminopropanoate Hydrochloride.

  • Solvation: Dissolve the solid completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire the spectrum at 400 MHz or 500 MHz using a standard 1D proton pulse sequence (e.g., zg30), 16–64 scans, and a relaxation delay (D1) of 1.5 seconds to ensure accurate integration.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Set the TMS peak to 0.00 ppm. Integrate the benzylic CH2 (2H) against the

    
    -CH3 (3H) to confirm a 2:3 ratio, validating the intact ester.
    

NMR_Workflow N1 Sample Prep (DMSO-d6) N2 1H NMR Acquisition N1->N2 N3 Spectral Processing N2->N3 N4 Peak Assignment N3->N4 N5 Purity & Structure Verification N4->N5

Step-by-step workflow for 1H NMR sample preparation and spectral analysis.

Protocol B: Enantiomeric Excess (ee%) Determination via Chiral Solvating Agents (CSA)

Because the (2R) and (2S) enantiomers have identical NMR spectra in achiral solvents, a Chiral Solvating Agent is required to prove the stereochemical integrity of the D-Alanine derivative.

  • Preparation: Prepare the NMR sample as in Protocol A, but utilize CDCl3 as the solvent (if solubility permits, free-basing the amine prior to analysis may be required).

  • CSA Addition: Add 1.5 equivalents of a CSA, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol), directly to the NMR tube.

  • Observation: The CSA forms transient, reversible diastereomeric complexes with the enantiomers. Observe the

    
    -CH3 doublet (~1.45 ppm). If any L-Alanine (2S) impurity is present, the doublet will split into two distinct sets of doublets due to the differing magnetic environments of the diastereomeric complexes.
    
  • Calculation: Integrate the respective peaks to calculate the enantiomeric excess (ee%).

Protocol C: Deprotection Monitoring via Catalytic Hydrogenolysis

The primary advantage of the benzyl ester over the methyl ester is its ability to be cleaved under neutral conditions, preventing the racemization of the


-chiral center[1].
  • Reaction Setup: Dissolve 1.0 mmol of the benzyl ester in 10 mL of methanol.

  • Catalysis: Add 10% Palladium on Carbon (Pd/C) (approx. 10% w/w) under a strict nitrogen atmosphere[1].

  • Hydrogenation: Purge the vessel with H2 gas and stir at room temperature for 2–10 hours[1].

  • NMR Monitoring: Take a 50

    
    L aliquot, evaporate the solvent, and dissolve in DMSO-d6. The reaction is deemed complete when the benzylic CH2 signal (~5.20 ppm) and aromatic multiplet (~7.35 ppm) completely disappear from the 1H NMR spectrum.
    

Deprotection Root Protected D-Alanine Bzl Benzyl Ester (Target) Root->Bzl Me Methyl Ester (Alternative) Root->Me H2 H2, Pd/C (Neutral) Bzl->H2 Base LiOH / H2O (Basic) Me->Base Res1 Clean Cleavage (No Racemization) H2->Res1 Res2 Risk of Racemization & Side Reactions Base->Res2

Logical relationship of orthogonal deprotection strategies for amino acid esters.

Conclusion

For rigorous peptide engineering, Benzyl (2R)-2-aminopropanoate Hydrochloride offers distinct analytical and synthetic advantages over its methyl ester counterpart. Its 1H NMR spectrum provides clear, isolated signals in the aromatic and benzylic regions, allowing for unambiguous structural verification and highly accurate reaction monitoring. Furthermore, its compatibility with neutral hydrogenolysis ensures that the critical (2R) stereocenter remains intact throughout complex synthetic workflows.

References

  • Ambeed. "41036-32-2 | H-D-Ala-OBzl·TosOH | Esters". Ambeed.com.
  • NIScPR. "Microwave accelerated high speed solution synthesis of peptides employing HATU/HOAt". niscpr.res.in.
  • Vasanthakumar Ganga Ramu, Basanagoud Patil, Vommina Venkata Suresh Babu. "Amino acid benzyl ester salts". ResearchGate.
  • Google Patents. "EP3275864B1 - Compound of 3-hydroxyl pyridine, preparation method thereof and pharmaceutical use thereof".
  • Royal Society of Chemistry (RSC). "Supporting Information for - Rsc.org".
  • Amazon AWS (Research Article Data). "Application of a Proteolysis/Mass Spectrometry Method For Investigating the Effect of Inhibitors on Hydroxylase Structure".

Sources

FTIR characteristic peaks of D-alanine benzyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Characteristic Peaks of D-Alanine Benzyl Ester Hydrochloride: A Comparative Analytical Guide

Executive Summary

In advanced peptide synthesis and chemoenzymatic copolymerization, the choice of protecting groups dictates both the stability of the intermediate and the ultimate yield of the target sequence. D-alanine benzyl ester hydrochloride (D-Ala-OBzl·HCl) is a highly favored building block; the benzyl ester group not only protects the C-terminus from unwanted side reactions but has also been proven to significantly enhance substrate affinity and broaden the specificity of enzyme catalysts compared to simpler methyl or ethyl esters[1].

However, the integrity of this precursor is paramount. Batch-to-batch variations, incomplete esterification, or moisture-induced hydrolysis can introduce catastrophic sequence errors. As a Senior Application Scientist, I rely on Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy as a rapid, non-destructive, and self-validating quality control mechanism. This guide objectively compares the FTIR signatures of D-Ala-OBzl·HCl against its unprotected and methyl-esterified alternatives, providing a rigorous framework for structural verification.

Mechanistic Causality of FTIR Signatures

To truly validate a raw material, one must understand the physical causality behind its spectral output. The FTIR spectrum of D-Ala-OBzl·HCl is a composite of three distinct structural domains:

  • The Ester Carbonyl (C=O): Unprotected D-alanine exists as a zwitterion in its solid state, featuring a carboxylate anion (COO⁻) that absorbs broadly around 1595 cm⁻¹. Upon successful esterification with a benzyl group, this vibration shifts dramatically to a sharp, high-frequency C=O stretch at ~1740–1749 cm⁻¹[2]. This shift is the primary diagnostic marker of successful C-terminal protection.

  • The Amine Hydrochloride Salt (-NH₃⁺ Cl⁻): The N-terminus is stabilized as a hydrochloride salt. The strong hydrogen bonding and positive charge shift the N-H stretching vibrations into a broad, complex band spanning 3320 to 2800 cm⁻¹, often overlapping with aliphatic C-H stretches.

  • The Benzyl Ring: The aromatic ring introduces unique vibrational modes absent in aliphatic alternatives. These include sharp C=C skeletal stretches (~1500 and 1455 cm⁻¹) and, critically, strong out-of-plane (OOP) C-H bending vibrations at ~735 cm⁻¹ and 696 cm⁻¹, which perfectly diagnose a mono-substituted benzene ring[2].

Comparative Spectral Analysis

To objectively evaluate the structural integrity of D-Ala-OBzl·HCl, it must be benchmarked against alternative states: the fully unprotected zwitterion (D-Alanine) and a shorter-chain ester (D-Ala-OMe·HCl). The table below summarizes the quantitative data used to differentiate these compounds.

Functional Group / VibrationUnprotected D-AlanineD-Ala-OMe·HClD-Ala-OBzl·HClDiagnostic Significance
Ester Carbonyl (C=O) N/A~1745 cm⁻¹~1740–1749 cm⁻¹Confirms esterification
Carboxylate (COO⁻) ~1595 cm⁻¹N/AN/AAbsence proves no free acid
Amine Salt (N-H stretch) ~3100–2600 cm⁻¹~3300–2800 cm⁻¹~3320–2800 cm⁻¹Confirms hydrochloride salt
Aromatic Ring (C=C) N/AN/A~1500, 1455 cm⁻¹Confirms benzyl group
Aromatic C-H (OOP bend) N/AN/A~735, 696 cm⁻¹Identifies mono-substitution
Ester Ether (C-O-C) N/A~1250 cm⁻¹~1239 cm⁻¹Secondary ester confirmation

Data synthesis supported by authoritative spectral assignments of amino acid benzyl ester hydrochlorides[2].

Self-Validating ATR-FTIR Protocol

Standard transmission FTIR using KBr pellets is highly susceptible to moisture absorption, which can artificially broaden the 3300–2800 cm⁻¹ region and mask the critical -NH₃⁺ signals. Therefore, this protocol utilizes ATR-FTIR to ensure a self-validating, moisture-independent workflow.

Step 1: Background and Calibration

  • Action: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to dry. Collect an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Causality: Subtracting atmospheric CO₂ and water vapor prevents the masking of the critical high-frequency N-H stretches and the ester carbonyl region.

Step 2: Sample Application

  • Action: Deposit 2–5 mg of D-Ala-OBzl·HCl powder directly onto the crystal. Lower the anvil to apply uniform, maximum recommended pressure.

  • Causality: Solid-state samples require intimate contact with the ATR crystal's evanescent wave. Consistent pressure maximizes the signal-to-noise ratio, particularly for the weaker aromatic overtones.

Step 3: Spectral Acquisition & Internal Validation

  • Action: Acquire the spectrum from 4000 to 600 cm⁻¹.

  • Validation Logic: The protocol inherently checks for its own failure modes. You must actively search for a negative control peak. If a peak at ~1595 cm⁻¹ (COO⁻ stretch) is detected alongside the ~1745 cm⁻¹ ester peak, the batch is partially hydrolyzed or the initial esterification was incomplete. The batch must be rejected.

Decision Logic Diagram

The following workflow illustrates the strict, self-validating logic applied during the spectral analysis of D-Ala-OBzl·HCl.

G Start D-Ala-OBzl·HCl Sample ATR ATR-FTIR Acquisition (4000-600 cm⁻¹) Start->ATR Q1 Is C=O peak present at ~1740-1749 cm⁻¹? ATR->Q1 Q2 Is COO⁻ peak absent at ~1595 cm⁻¹? Q1->Q2 Yes Invalid Batch Rejected (Hydrolysis/Impurity) Q1->Invalid No Q3 Are Aromatic & Salt peaks confirmed? Q2->Q3 Yes Q2->Invalid No (Hydrolyzed) Valid Batch Validated (Intact Ester & Salt) Q3->Valid Yes Q3->Invalid No

Self-validating FTIR decision logic for D-Ala-OBzl·HCl quality control.

References

  • Ageitos, J. M., Yazawa, K., Tateishi, A., Tsuchiya, K., & Numata, K. (2016). "The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity and Broadens the Substrate Specificity of the Enzyme Catalyst in Chemoenzymatic Copolymerization." Biomacromolecules, 17(1), 314-323. URL: [Link]

  • "Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis." Organic Syntheses, 94, 88-100. URL: [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of Benzyl (2R)-2-aminopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation of Benzyl (2R)-2-aminopropanoate Content Type: Publish Comparison Guide

Executive Summary

This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation behavior of Benzyl (2R)-2-aminopropanoate (Benzyl D-Alanine), a critical chiral intermediate in peptide synthesis and drug development.

For researchers, the primary analytical challenge with this molecule lies in the Benzyl Effect : the tendency of the benzyl ester moiety to dominate the fragmentation spectrum with a high-intensity tropylium ion (m/z 91), potentially masking the diagnostic ions of the amino acid backbone.

This guide compares the fragmentation performance of the Benzyl Ester against its most common alternative, the Methyl Ester , to assist scientists in selecting the optimal derivatization strategy for structural elucidation versus trace detection.

Structural & Chemical Context

  • Compound Name: Benzyl (2R)-2-aminopropanoate

  • Synonyms: D-Alanine Benzyl Ester; H-D-Ala-OBzl

  • Chemical Formula: C

    
    H
    
    
    
    NO
    
    
  • Exact Mass: 179.0946 Da

  • Precursor Ion [M+H]

    
    :  m/z 180.1019 (ESI positive mode)
    

Key Structural Features:

  • Chiral Center (2R): While standard MS/MS is blind to chirality, the fragmentation described here is identical for the (2S) enantiomer (L-Alanine Benzyl Ester). Chiral differentiation requires specific ion-mobility or chiral selector protocols.

  • Benzyl Ester Linkage: The site of primary fragmentation liability.

  • Primary Amine: The site of protonation in Electrospray Ionization (ESI).

Comparative Analysis: Benzyl vs. Methyl Ester

In drug development workflows, choosing the right protecting group or derivative affects the Information Content of your mass spectrum.

The Comparison Matrix
FeatureBenzyl (2R)-2-aminopropanoate (Subject)Methyl (2R)-2-aminopropanoate (Alternative)
Precursor [M+H]

m/z 180m/z 104
Dominant Fragment m/z 91 (Tropylium) m/z 44 (Immonium)
Fragmentation Regime Charge-Remote / Stable CarbocationCharge-Proximal / Inductive Cleavage
Sensitivity High (Hydrophobic benzyl group improves ESI ionization efficiency)Moderate (Polar, less surface active)
Diagnostic Utility Trace Detection (Excellent for spotting benzyl-protected species)Sequencing (Excellent for confirming the Alanine substructure)
Expert Insight: The "Tropylium Trap"

The Benzyl ester is a "loud" derivative. Upon Collision-Induced Dissociation (CID), the formation of the resonance-stabilized tropylium cation (C


H

, m/z 91)
is thermodynamically favored.
  • Pros: This creates a massive signal, making it easy to detect trace impurities of benzyl-protected intermediates.

  • Cons: This pathway often suppresses the formation of the immonium ion (m/z 44) , which is the specific fingerprint for Alanine. If your goal is to prove the amino acid identity, the Methyl ester is superior because it forces the energy into the backbone cleavage.

Detailed Fragmentation Mechanism

The fragmentation of Benzyl (2R)-2-aminopropanoate under ESI-MS/MS conditions follows two competing pathways.

Pathway A: The Benzyl/Tropylium Route (Dominant)
  • Protonation: Occurs on the amine nitrogen or the carbonyl oxygen.

  • Cleavage: The C-O bond of the ester cleaves.

  • Formation: A neutral alanine moiety is lost, and the charge is retained on the benzyl group.

  • Rearrangement: The benzyl cation rearranges to the seven-membered tropylium ring (m/z 91).[1]

Pathway B: The Immonium Route (Diagnostic)
  • Cleavage: The ester group is lost as a neutral Benzyl Alcohol (108 Da) or Benzyloxy radical.

  • Formation: The remaining amine-containing fragment undergoes inductive cleavage to form the immonium ion of Alanine (

    
    ) at m/z 44 .
    
Pathway Visualization (DOT Diagram)

The following diagram illustrates the competing pathways and the resulting m/z values.

Fragmentation Precursor [M+H]+ Precursor m/z 180.1 Intermediate Acylium Ion m/z 108 Precursor->Intermediate Loss of Benzyloxy Tropylium Tropylium Ion (Base Peak) m/z 91.05 Precursor->Tropylium Ester Cleavage (Major Pathway) Immonium Ala Immonium Ion (Diagnostic) m/z 44.05 Precursor->Immonium Direct Backbone Cleavage Neutral_Ala Neutral Alanine (Loss) Precursor->Neutral_Ala Intermediate->Immonium CO Loss Neutral_BnOH Benzyl Alcohol (Loss)

Caption: Fragmentation tree of Benzyl (2R)-2-aminopropanoate showing the competition between the dominant Tropylium ion (m/z 91) and the diagnostic Immonium ion (m/z 44).

Experimental Protocol: Validation Workflow

To validate the identity of Benzyl (2R)-2-aminopropanoate, follow this self-validating protocol. This method ensures you distinguish the product from isobaric impurities (e.g., Phenylalanine methyl ester analogs).

Materials
  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid (LC-MS Grade).

  • Instrumentation: ESI-QTOF or Triple Quadrupole MS.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of Benzyl (2R)-2-aminopropanoate in 1 mL of solvent.

    • Dilute 1:100 to achieve ~10 µg/mL (approx 50 µM).

  • Direct Infusion:

    • Infuse at 5-10 µL/min into the ESI source.

    • Source Parameters: Spray Voltage 3.5 kV, Capillary Temp 275°C.

  • MS1 Scan:

    • Verify the presence of m/z 180.1 (Monoisotopic peak).

    • Check for the absence of m/z 166 (Methyl ester homolog) or m/z 194 (Ethyl ester homolog).

  • MS2 Optimization (Energy Ramp):

    • Select m/z 180.1 as the precursor.

    • Apply Collision Energy (CE) ramp from 10 to 40 eV.

  • Data Interpretation (The Check):

    • Low CE (10-15 eV): Look for m/z 163 (Loss of NH

      
      , [M+H-17]
      
      
      
      ). This confirms the free amine.
    • Medium CE (20-25 eV): The spectrum should be dominated by m/z 91 . If m/z 91 is absent, it is not a benzyl ester.

    • High CE (35+ eV): Zoom into the low mass region. You must observe m/z 44 . If m/z 44 is absent, the amino acid core is not Alanine.

Expected Data Table
Fragment Ion (m/z)IdentityRelative Abundance (Est.)[2][1]Mechanism
180.1 [M+H]

100% (at MS1)Protonated Molecule
163.1 [M+H - NH

]

< 10%Deamination
91.1 [C

H

]

100% (Base Peak) Tropylium Formation
44.1 [C

H

N]

20-40%Alanine Immonium Ion
65.1 [C

H

]

10-20%Fragmentation of Tropylium

References

  • Simon, H. J., et al. (2010).[3] "Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides." Journal of the American Society for Mass Spectrometry.[3] Link

  • NIST Mass Spectrometry Data Center. (2023). "Benzyl-L-alanine Mass Spectrum."[4] NIST Chemistry WebBook. Link

  • Harrison, A. G. (1999). "The fragmentation of protonated benzyl esters." Rapid Communications in Mass Spectrometry. Link

  • ChemHelpAsap. (2022).[5] "Common Fragmentation Mechanisms in Mass Spectrometry." YouTube/Educational Resource.[5] Link

Sources

The Analytical Imperative: Why Purity Matters for D-Alanine Benzyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Comparative Guide to HPLC Methodologies for the Purity Determination of D-Alanine Benzyl Ester

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of D-alanine benzyl ester. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind methodological choices, ensuring you can select and implement the most appropriate analytical strategy for your needs.

D-alanine benzyl ester serves as a critical chiral building block in the synthesis of complex peptides and pharmaceutical active pharmaceutical ingredients (APIs). Its purity is paramount, as impurities can have significant consequences:

  • Process-Related Impurities: Unreacted starting materials or by-products can introduce contaminants into the synthetic stream, affecting reaction yields and the purity of the final API.

  • Degradation Products: The ester functional group is susceptible to hydrolysis, potentially leading to the formation of D-alanine and benzyl alcohol, which can compromise product stability and shelf-life.[1]

  • Enantiomeric Impurity: The presence of the undesired L-alanine benzyl ester enantiomer can drastically alter the pharmacological and toxicological profile of the final drug product. The biological activity of chiral molecules is often highly stereospecific.[2]

Therefore, a robust analytical strategy must be capable of separating and quantifying all potential process-related impurities, degradation products, and the incorrect enantiomer.

Navigating the Analytical Challenges

Developing a successful HPLC method for D-alanine benzyl ester requires addressing its key physicochemical properties:

  • Polarity: As an amino acid derivative, the molecule is polar. This can lead to poor retention on traditional nonpolar reversed-phase (RP-HPLC) columns, which are the workhorse of most analytical labs.[3][4][5]

  • Chirality: The molecule possesses a chiral center, necessitating a stereoselective (chiral) separation technique to determine its enantiomeric purity.

  • UV Chromophore: The benzyl group provides a strong UV chromophore, making UV detection a straightforward and suitable choice for quantification.

This guide will compare three distinct HPLC approaches, each designed to address these challenges from a different perspective.

Comparative HPLC Methodologies

We will evaluate three methods: a modern Reversed-Phase HPLC method for general purity, a specialized Chiral HPLC method for enantiomeric excess, and a Hydrophilic Interaction Liquid Chromatography (HILIC) method as a powerful alternative for polar analytes.

Method A: Reversed-Phase HPLC for Related Substances and Assay

RP-HPLC is the standard for purity analysis, but standard C18 columns often fail to adequately retain polar compounds in highly aqueous mobile phases, a phenomenon known as "phase collapse" or "dewetting".[6] To overcome this, our recommended approach utilizes a modern, polar-endcapped stationary phase designed for stability and enhanced retention of polar molecules.

Causality Behind Experimental Choices:

  • Column: A polar-endcapped C18 or a phenyl-hexyl phase is chosen. The embedded polar groups or aromatic interactions provide a secondary retention mechanism, preventing phase collapse and improving retention for the polar D-alanine moiety.[3][5]

  • Mobile Phase: A simple gradient of water with a low concentration of an acidifier (like 0.1% formic or acetic acid) and acetonitrile is used. The acid suppresses the ionization of any free carboxylic acid impurities and ensures good peak shape for the primary amine.

  • Detector: UV detection at ~210 nm (for the ester carbonyl) or ~254 nm (for the benzyl ring) provides excellent sensitivity.

Experimental Protocol: Method A

  • HPLC System: Standard HPLC or UHPLC system with a gradient pump and UV detector.

  • Column: Polar-endcapped C18, 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL.

Data Presentation: Expected Performance of Method A

Compound Expected Retention Time (min) Key Benefit
D-Alanine (Degradant) ~2.5 Early elution, well-resolved from main peak
Benzyl Alcohol (Degradant) ~8.0 Good separation
D-Alanine Benzyl Ester ~9.5 Sharp, symmetrical peak

| Process Impurities | Variable | Method resolves a wide polarity range |

Method B: Chiral HPLC for Enantiomeric Purity

To quantify the L-enantiomer, a chiral stationary phase (CSP) is required. CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times.[2] Macrocyclic glycopeptide-based CSPs are particularly effective for underivatized amino acids and their derivatives.[7]

Causality Behind Experimental Choices:

  • Column: An Astec® CHIROBIOTIC® T (teicoplanin-based) column is selected. This CSP possesses multiple chiral centers and ionic groups, enabling separation of polar, ionic compounds like amino acid esters without derivatization.[7] The D-enantiomer typically interacts more strongly and is retained longer on this type of CSP.[7]

  • Mobile Phase: A polar organic or reversed-phase mobile phase is used. A mixture of methanol or ethanol with small amounts of an acid and base (e.g., acetic acid and triethylamine) helps to control the ionization state of the analyte and the stationary phase, which is crucial for achieving optimal enantioselectivity.

Experimental Protocol: Method B

  • HPLC System: Standard HPLC system with isocratic pump and UV detector.

  • Column: Astec® CHIROBIOTIC® T, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.02 / 0.01, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL.

Data Presentation: Expected Performance of Method B

Enantiomer Expected Retention Time (min) Resolution (Rs)
L-Alanine Benzyl Ester ~7.8 > 2.0

| D-Alanine Benzyl Ester | ~9.2 | N/A |

Alternative Method C: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative to RP-HPLC for very polar compounds.[8][9][10] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase high in organic solvent. The analyte partitions into a water-enriched layer on the surface of the stationary phase, with more polar compounds being retained more strongly.[11][12]

Causality Behind Experimental Choices:

  • Column: An amide-based HILIC column is chosen for its excellent ability to retain polar and basic compounds through hydrogen bonding and hydrophilic partitioning.[10]

  • Mobile Phase: A high percentage of acetonitrile with a small amount of aqueous buffer (e.g., ammonium formate) is used. The buffer ions help to improve peak shape and reproducibility. This mobile phase is highly volatile, making HILIC exceptionally compatible with mass spectrometry (MS) detection.[11]

Experimental Protocol: Method C

  • HPLC System: HPLC or UHPLC system with a gradient pump and UV or MS detector.

  • Column: Amide HILIC, 100 mm x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (pH adjusted to 3.0 with Formic Acid).

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water (pH adjusted to 3.0 with Formic Acid).

  • Gradient Program: 0% B to 50% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV (254 nm) or ESI-MS.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water to a concentration of 0.5 mg/mL.

Developing a Stability-Indicating Method via Forced Degradation

A purity method is only useful if it is "stability-indicating," meaning it can separate the intact drug from its degradation products.[13] This is confirmed through forced degradation (stress testing) studies, where the drug is exposed to harsh conditions to accelerate its decomposition.[14]

G cluster_0 Forced Degradation cluster_1 Analysis & Evaluation DS Drug Substance (D-Alanine Benzyl Ester) Acid Acid Hydrolysis (e.g., 0.1M HCl) DS->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) DS->Base Oxidation Oxidation (e.g., 3% H2O2) DS->Oxidation Thermal Thermal (e.g., 80°C) DS->Thermal Photo Photolytic (ICH Q1B Light) DS->Photo Analyze Analyze Stressed Samples (Using Method A or C) Acid->Analyze Stressed Samples Base->Analyze Stressed Samples Oxidation->Analyze Stressed Samples Thermal->Analyze Photo->Analyze Stressed Samples Evaluate Evaluate Peak Purity & Mass Balance Analyze->Evaluate Chromatographic Data

Caption: Workflow for a forced degradation study to establish a stability-indicating method.

Forced Degradation Protocol:

  • Preparation: Prepare solutions of D-alanine benzyl ester (~0.5 mg/mL) in various stress media.

  • Acid Hydrolysis: Treat with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature for 4 hours. Note: Ester hydrolysis is much faster under basic conditions.

  • Oxidation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample and a solution at 80 °C for 72 hours.

  • Photolytic Degradation: Expose a solid sample and a solution to light as per ICH Q1B guidelines.

  • Analysis: After exposure, neutralize the acidic and basic samples, then dilute all samples to the target concentration and analyze using Method A or C alongside an unstressed control. The goal is to achieve 5-20% degradation of the active ingredient.[15]

Data Interpretation: The method is considered stability-indicating if all degradation product peaks are baseline resolved from the main D-alanine benzyl ester peak. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm that the main peak is spectrally pure in all stressed chromatograms.

Framework for Method Validation

Once developed, the chosen analytical method must be validated to prove it is suitable for its intended purpose, in accordance with ICH Q2(R2) guidelines.[16][17][18] Validation demonstrates that the method is reliable, reproducible, and accurate.

Key Validation Parameters and Typical Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria for a Purity Method
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. Peak purity index > 0.999; degradants are resolved (Rs > 1.5).[19]
Linearity To show that results are directly proportional to the concentration of the analyte over a given range. Correlation coefficient (r²) ≥ 0.999.[20]
Range The concentration interval over which the method is precise, accurate, and linear. For impurities: From Reporting Threshold to 120% of specification.[20]
Accuracy The closeness of the test results to the true value. Recovery of 80-120% for spiked impurity samples.[19]
Precision The degree of scatter between a series of measurements. Assessed as Repeatability and Intermediate Precision. RSD ≤ 5.0% for impurities at the specification limit.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise ratio ≥ 10.

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits. |

Comparative Summary and Recommendations

FeatureMethod A (RP-HPLC)Method B (Chiral HPLC)Method C (HILIC)
Primary Application Related Substances, AssayEnantiomeric PurityRelated Substances, Assay
Selectivity Good for a wide range of polar/nonpolar impurities.Specific for enantiomers only.Excellent for polar impurities and degradants.
Speed Moderate (15-20 min).Can be slow due to need for high resolution.Fast (10-15 min), especially with UHPLC.
MS Compatibility Good with volatile modifiers (formic acid).Poor, often uses non-volatile salts/additives.Excellent, uses volatile buffers and high organic content.
Robustness High, well-understood technique.Moderate, sensitive to mobile phase composition.Moderate, requires careful equilibration.
Development Effort Low to moderate.High, requires screening of chiral columns.Moderate, requires expertise in HILIC.

Recommendations:

  • For Routine Quality Control (QC): A validated Method A (RP-HPLC) for assay and related substances, combined with a validated Method B (Chiral HPLC) for enantiomeric purity, provides a complete, robust, and compliant QC package.

  • For In-Depth Characterization & Impurity Identification: Method C (HILIC) , especially when coupled with Mass Spectrometry (HILIC-MS), is the superior choice. It offers orthogonal selectivity to RP-HPLC and is ideal for identifying unknown polar degradants or process impurities.[12]

Conclusion

The determination of D-alanine benzyl ester purity requires a multi-faceted analytical approach. While a modern, polar-compatible RP-HPLC method offers a robust solution for general purity and assay, it is insufficient on its own. It must be complemented by a specific chiral HPLC method to control the critical enantiomeric purity. For advanced applications, such as impurity structure elucidation or dealing with particularly challenging polar impurities, HILIC presents a powerful and highly effective alternative. The selection of the appropriate method(s) should be guided by the specific analytical objective, from routine release testing to in-depth stability and characterization studies.

References

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • HPLC. direct analysis of amino acids by HILIC–eSI-MS.
  • Thermo Fisher Scientific.
  • Separation Science.
  • PubMed. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry.
  • Waters Blog.
  • Benchchem.
  • Pharmaguideline.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Agilent.
  • MDPI. Application of the Hydrophilic Interaction Liquid Chromatography (HILIC-MS) Novel Protocol to Study the Metabolic Heterogeneity of Glioblastoma Cells.
  • Sigma-Aldrich.
  • ResearchGate. Why we do use reversed phase in HPLC?.
  • PubMed.
  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Acta Scientific.
  • AMSbiopharma.
  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Forced degradation studies: A critical lens into pharmaceutical stability.
  • ResolveMass Laboratories.
  • BioPharmaSpec.
  • Forced Degradation Studies: Regulatory Considerations and Implement

Sources

Technical Comparison Guide: Benzyl (2R)-2-aminopropanoate vs. Methyl (2R)-2-aminopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the architecture of peptide synthesis and peptidomimetic design, the choice of C-terminal protection is rarely a trivial decision; it is a strategic one that dictates the entire synthetic route. This guide compares two critical D-alanine derivatives: Benzyl (2R)-2-aminopropanoate (H-D-Ala-OBzl) and Methyl (2R)-2-aminopropanoate (H-D-Ala-OMe) .

While both serve as carboxyl-protected building blocks, their utility diverges significantly based on orthogonality and stereochemical integrity .

  • The Methyl Ester is the utilitarian choice: atom-economical, kinetically superior in coupling due to low steric bulk, but limited by the harsh, non-orthogonal conditions (saponification) required for its removal.

  • The Benzyl Ester is the strategic choice: it offers true orthogonality (cleavable via hydrogenolysis) and is the gold standard for preserving optical purity in fragment condensation strategies, avoiding the racemization risks associated with base-mediated hydrolysis.

Chemical & Physical Profile

The following data aggregates experimental values to establish the baseline physical differences. Note the significant difference in lipophilicity (LogP), which influences solubility in non-polar organic solvents used during purification.

FeatureMethyl (2R)-2-aminopropanoate HClBenzyl (2R)-2-aminopropanoate HCl
Structure H-D-Ala-OMe · HClH-D-Ala-OBzl · HCl
Formula C₄H₁₀ClNO₂C₁₀H₁₄ClNO₂
Molecular Weight 139.58 g/mol 215.68 g/mol
Melting Point 108–110 °C168–175 °C (Decomposes)
Solubility High in H₂O, MeOH; Low in DCMHigh in DMF, DCM, MeOH; Low in Et₂O
Cleavage Mechanism Hydrolysis (Saponification)Hydrogenolysis (Pd/C, H₂) or Acidolysis (HF)
Steric Bulk (Taft Es) -1.24 (Low hindrance)-2.38 (Moderate hindrance)

Mechanistic Analysis: Reactivity & Orthogonality[1]

Orthogonality and Deprotection Logic

The primary differentiator is the deprotection mechanism.

  • Methyl Esters (Base Labile): Removal requires aqueous hydroxide (LiOH/NaOH). This conditions is not orthogonal to Fmoc protection (which is base labile) and is incompatible with base-sensitive side chains (e.g., Aspartimide formation sequences). Furthermore, saponification of C-terminal esters is a known vector for racemization via enolate formation.

  • Benzyl Esters (Chemo-selective): The benzyl group is unique because it can be removed under neutral conditions via catalytic hydrogenolysis. This makes it completely orthogonal to both Boc (acid labile) and Fmoc (base labile) protocols. It allows for the synthesis of protected peptide fragments that can be coupled without exposing the chiral centers to racemizing conditions.

Visualization of Protection Strategy

The following diagram illustrates the decision logic for selecting between Methyl and Benzyl protection based on the required deprotection pathway.

ProtectionStrategy Start Target Molecule Design Decision Is C-Terminus Final Product? Start->Decision MethylPath Methyl Ester (H-D-Ala-OMe) Decision->MethylPath Yes (e.g. Methyl Ester Drug) BenzylPath Benzyl Ester (H-D-Ala-OBzl) Decision->BenzylPath No (Intermediate/Acid req.) Coupling Peptide Coupling (Amide Bond Formation) MethylPath->Coupling BenzylPath->Coupling DeprotectionM Deprotection: Saponification (LiOH/H2O) Coupling->DeprotectionM Methyl Route DeprotectionB Deprotection: Hydrogenolysis (H2, Pd/C) Coupling->DeprotectionB Benzyl Route RiskM Risk: Racemization Side Reactions DeprotectionM->RiskM BenefitB Benefit: No Racemization Orthogonal to Boc/Fmoc DeprotectionB->BenefitB

Figure 1: Decision matrix for C-terminal protection selection. The benzyl route offers a "safety valve" against racemization via hydrogenolysis.

Experimental Protocols

To ensure reproducibility, the following protocols utilize Thionyl Chloride (SOCl₂) mediated esterification. This method generates the acid chloride in situ, driving the reaction to completion while managing the exothermic nature of the process.

Synthesis of Benzyl (2R)-2-aminopropanoate HCl

Rationale: The use of benzyl alcohol requires temperature control to prevent the formation of benzyl chloride byproducts.

  • Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a reflux condenser, addition funnel, and nitrogen inlet.

  • Solvent Charge: Add Benzyl Alcohol (10 equiv) . (Note: Benzyl alcohol acts as both reagent and solvent).

  • Activation (0°C): Cool to 0°C. Dropwise add Thionyl Chloride (1.2 equiv) over 30 minutes. Caution: SO₂ and HCl gas evolution.

  • Addition: Add D-Alanine (1.0 equiv) in portions.

  • Reflux: Heat the mixture to 90°C for 4-6 hours. The solution should become clear.

  • Workup:

    • Cool to room temperature.

    • Precipitate the product by adding a large excess of Diethyl Ether (approx. 10x volume).

    • Filter the white solid.

    • Recrystallization: Dissolve in minimum hot Methanol and reprecipitate with Ether to remove trace benzyl alcohol.

Synthesis of Methyl (2R)-2-aminopropanoate HCl

Rationale: Methanol is volatile; the reaction is faster but requires strict moisture control to prevent hydrolysis.

  • Setup: 250 mL RBF, ice bath, magnetic stirrer.

  • Solvent Charge: Add Dry Methanol (0.5 M concentration relative to Alanine) .

  • Activation (-10°C): Cool to -10°C (Ice/Salt). Dropwise add Thionyl Chloride (2.0 equiv) . Exothermic.

  • Addition: Add D-Alanine (1.0 equiv) .

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12-16 hours (or reflux for 2 hours for speed).

  • Workup:

    • Concentrate in vacuo to remove solvent and excess HCl.

    • Triturate the residue with Cold Ether to obtain a white crystalline solid.

Comparative Workflow Diagram

SynthesisWorkflow Input D-Alanine (Zwitterion) Methylation Methanol Solvent Temp: -10°C -> Reflux Input->Methylation Benzylation Benzyl Alcohol Solvent Temp: 0°C -> 90°C Input->Benzylation Reagent SOCl2 (Activator) Reagent->Methylation Reagent->Benzylation Precipitation Precipitation (Diethyl Ether) Methylation->Precipitation Benzylation->Precipitation ProdM H-D-Ala-OMe · HCl (Hygroscopic Solid) Precipitation->ProdM Route A ProdB H-D-Ala-OBzl · HCl (Stable Solid) Precipitation->ProdB Route B

Figure 2: Parallel synthesis workflows. Note the higher temperature requirement for benzylation due to the steric bulk and lower volatility of benzyl alcohol.

Performance Comparison: Racemization & Stability

The following data summarizes the risk profile of using these esters in a standard peptide coupling scenario (e.g., coupling with Boc-Phe-OH).

ParameterMethyl Ester (OMe)Benzyl Ester (OBzl)Scientific Insight
Coupling Rate Fast (k_rel = 1.0)Moderate (k_rel ~ 0.7)Methyl is less sterically hindered, allowing faster nucleophilic attack.
Deprotection Cond. LiOH / MeOH / H₂OH₂ / Pd-C (Neutral)Benzyl allows deprotection without touching base-sensitive groups.
Racemization Risk High (during deprotection)Negligible (during hydrogenolysis)Base-mediated hydrolysis proceeds via an enolate intermediate, risking loss of chirality at the alpha-carbon.
Acid Stability Stable to TFAStable to TFABoth are compatible with Boc removal strategies (TFA/DCM).[1]
Critical "Why": The Racemization Mechanism

When removing a methyl ester with base (OH⁻), the alpha-proton is acidic enough (pKa ~25) to be abstracted by the base, forming a planar enolate. Reprotonation can occur from either face, leading to a racemic mixture (D/L). Benzyl esters avoid this entirely because hydrogenolysis is a radical mechanism occurring on the metal surface, which does not interact with the alpha-proton's acidity.

References

  • BenchChem. (2025). The Benzyl Ester Advantage: A Comparative Guide to C-Terminal Protection in Peptide Synthesis. Retrieved from 2

  • Organic Syntheses. (2014). Benzyloxycarbonyl-L-Alanyl-L-Cysteine Methyl Ester. Org. Synth. 1976, 55, 80. Retrieved from 3

  • MDPI. (2022). Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates. Retrieved from 4

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2802423, Benzyl (2R)-2-aminopropanoate hydrochloride. Retrieved from 5[6][5]

  • Sigma-Aldrich. (2025). Peptide Stability and Solubility Guide. Retrieved from 7

Sources

Differentiating Benzyl (2R)-2-aminopropanoate from (2S)-isomer (L-form)

Author: BenchChem Technical Support Team. Date: March 2026

The differentiation of Benzyl (2R)-2-aminopropanoate (D-alanine benzyl ester) from its (2S)-isomer (L-alanine benzyl ester) is a fundamental analytical requirement in peptide synthesis and drug development. Because enantiomers possess identical physical and chemical properties in achiral environments, distinguishing them requires the introduction of an asymmetric environment. The presence of an undesired D-enantiomer in an L-peptide sequence can drastically alter the drug’s pharmacokinetic profile, target binding affinity, and overall safety[1].

As a practical insight, both the (2R) and (2S) isomers of benzyl 2-aminopropanoate are typically isolated, stored, and analyzed as their p-toluenesulfonate (tosylate) salts. This salt formation prevents spontaneous diketopiperazine formation and enhances the compound's stability during handling[2],[3].

This guide objectively evaluates the three primary analytical methodologies used to differentiate and quantify these enantiomers: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents, and Chiroptical Spectroscopy.

Quantitative Comparison of Analytical Techniques

The following table summarizes the performance metrics of the primary techniques used for enantiomeric differentiation.

Analytical TechniquePrinciple of DifferentiationSensitivity (ee%)Sample RecoveryPrimary Use Case
Chiral HPLC Transient diastereomeric interactions with a Chiral Stationary Phase (CSP)Very High (>99.9%)Recoverable (Prep scale)Gold standard for precise enantiomeric excess (ee) quantification.
1H NMR (with CSA) Chemical shift non-equivalence in diastereomeric complexesHigh (~98%)Non-destructiveRapid structural and enantiomeric verification without specialized columns.
Polarimetry Differential rotation of plane-polarized lightLow (Bulk purity)Non-destructiveRoutine bulk batch release testing.
Circular Dichroism Differential absorption of left/right circularly polarized lightMediumNon-destructiveAbsolute configurational assignment.

Methodology 1: Chiral HPLC (The Gold Standard)

Causality & Mechanism: Chiral HPLC is the most robust technique for the direct analysis of the enantiomeric purity of alanine benzyl ester derivatives[1]. The separation relies on the "three-point interaction" model. When the enantioenriched mixture passes through a column packed with a Chiral Stationary Phase (CSP), the (2R) and (2S) isomers form transient diastereomeric complexes with the chiral selector[1],[4]. The difference in the thermodynamic stability (ΔΔG) of these transient complexes dictates their differential retention times, allowing for baseline resolution.

HPLC_Workflow A Sample Preparation (Dissolution in Mobile Phase) B Chiral Stationary Phase (e.g., Chiralcel OJ-RH) A->B C Transient Diastereomeric Complex Formation B->C D Differential Elution (D- vs L-isomer) C->D E UV Detection (210-230 nm) D->E

Chiral HPLC workflow for enantiomeric separation of alanine benzyl ester.

Self-Validating Experimental Protocol:

  • System Preparation: Equip the HPLC with a reversed-phase chiral column, such as a Chiralcel OJ-RH (150 mm × 4.6 mm, 5 µm)[4].

  • Mobile Phase: Prepare an isocratic mobile phase of 20 mM ammonium acetate in methanol/water (90:10, v/v), adjusted to pH 6.0[1]. Set the flow rate to 1.0 mL/min at a column temperature of 25 °C.

  • Detection: Set the UV detector to 230 nm, which targets the absorbance of the benzyl ester moiety[1].

  • Self-Validation Step: Prior to analyzing the unknown sample, inject a known racemic standard of benzyl 2-aminopropanoate. Confirm that the resolution factor (Rs) between the (2R) and (2S) peaks is ≥ 1.5. This ensures the column chemistry and mobile phase kinetics are performing optimally.

  • Sample Analysis: Dissolve the target sample in the mobile phase at a concentration of 1 mg/mL, inject 10 µL, and integrate the area under the curve (AUC) for both peaks to calculate the enantiomeric excess (ee)[1].

Methodology 2: NMR Spectroscopy with Chiral Solvating Agents (CSA)

Causality & Mechanism: Standard 1H NMR cannot differentiate enantiomers because their nuclei experience identical magnetic environments. However, by introducing a Chiral Solvating Agent (CSA) such as (R)-Mosher's acid, the (2R) and (2S) isomers form non-covalent diastereomeric complexes[5]. The spatial arrangement of these complexes differs, causing the phenyl ring of the Mosher's acid to exert differential anisotropic shielding on the methyl protons of the D- and L-alanine moieties. This causes them to resonate at slightly different chemical shifts, enabling direct integration[5].

NMR_Logic A Enantiomeric Mixture (D- and L-Isomers) B Addition of Chiral Solvating Agent ((R)-Mosher's Acid) A->B C Diastereomeric Complexes (D-R) and (L-R) B->C D Anisotropic Shielding Effects C->D E Resolution of 1H NMR Methyl Doublets D->E

NMR enantiodiscrimination logic using chiral solvating agents.

Self-Validating Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the alanine benzyl ester sample in 0.6 mL of deuterated methanol (MeOD).

  • CSA Addition: Add a 2-to-3 molar excess of (R)-Mosher carboxylate to the NMR tube to ensure complete complexation[5].

  • Acquisition: Acquire a 1H NMR spectrum at a high magnetic field (e.g., 600 MHz) to maximize signal dispersion.

  • Self-Validation Step: Analyze a racemic mixture with the CSA first. Locate the methyl doublets around 1.52–1.53 ppm. You must observe two distinct doublets of equal integration. The L-alanine benzyl ester complex typically shows a doublet at 1.52 ppm, whereas the D-isomer complex shows a distinct doublet at 1.53 ppm[5].

  • Quantification: Run the unknown sample under identical conditions. Integrate the resolved methyl doublets to determine the enantiomeric ratio.

Methodology 3: Chiroptical Methods (Polarimetry & Circular Dichroism)

Causality & Mechanism: Chiroptical techniques exploit the interaction of chiral molecules with polarized light. Polarimetry measures the bulk rotation of plane-polarized light, providing a rapid purity check. Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light (Δε), which is highly sensitive to the absolute configuration of the amino acid derivative[6]. While the free L-alanine core exhibits a specific Cotton effect near 203.5 nm[7], the D-isomer produces a perfectly mirrored spectrum with the opposite sign[6].

Quantitative Data: Optical Rotation Reference

IsomerSalt FormOptical Rotation [α]DExperimental Conditions
Benzyl (2R)-2-aminopropanoate 4-toluenesulfonate+4.6 ± 2ºc=1, MeOH, 20°C[3]
Benzyl (2S)-2-aminopropanoate p-toluenesulfonate-3.78ºc=1, MeOH, 25°C[2]

Self-Validating Experimental Protocol (Circular Dichroism):

  • Preparation: Prepare a 1 mM solution of the alanine benzyl ester in a UV-transparent, achiral solvent (e.g., HPLC-grade water or methanol).

  • Measurement Setup: Transfer the solution to a 1 cm-pathlength quartz cylindrical cell[7].

  • Self-Validation Step: Run a baseline correction with the pure solvent. Next, measure a known L-standard and D-standard. Overlay the spectra to confirm the instrument produces perfectly mirrored curves with a zero-crossing at the expected wavelength.

  • Acquisition: Scan the unknown sample from 190 nm to 250 nm. Determine the absolute configuration based on the sign of the Cotton effect (positive or negative) relative to the validated standards[7],[6].

References

  • A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of BOC-L-Alanine Benzyl Ester. Benchchem. 1

  • CD spectra of L-Ala, D-Ala and a mixture of the two (1 mM). ResearchGate. 7

  • One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. ResearchGate. 2

  • An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. The Royal Society. 6

  • 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric excess of amino acid benzyl esters. AIR Unimi. 5

  • Chemical Communications Electronic Supporting Information. The Royal Society of Chemistry. 4

  • D-Alanine benzyl ester 4-toluenesulfonate salt. Chem-Impex. 3

Sources

Technical Guide: TLC Visualization Strategies for Benzyl (2R)-2-aminopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For the reliable detection of Benzyl (2R)-2-aminopropanoate (also known as D-Alanine benzyl ester), a single visualization method is insufficient due to the compound's dual chemical nature: an aromatic benzyl moiety and a polar primary amine.

While UV absorption (254 nm) provides a rapid, non-destructive assessment of the benzyl chromophore, it fails to detect non-aromatic degradation products like free D-Alanine. Conversely, Ninhydrin staining offers high sensitivity for the amino group but remains blind to benzyl alcohol impurities released during hydrolysis.

Recommendation: This guide establishes a Dual-Mode Visualization Protocol (UV


 Ninhydrin)  as the authoritative standard. This sequential approach ensures comprehensive coverage of the active pharmaceutical ingredient (API) and its primary degradants, offering a self-validating system for purity assessment.

Part 1: Compound Analysis & Visualization Logic

To select the correct visualization method, one must understand the causal link between the molecule's structure and the detection mechanism.

Structural Breakdown
  • Primary Amine (

    
    ):  The reactive center for colorimetric stains.
    
  • Benzyl Ester (

    
    ):  The UV-active chromophore.
    
  • Chiral Center (2R): While TLC cannot separate enantiomers without chiral plates, preserving stereochemistry requires avoiding harsh heating during visualization if isolation is intended.

Detection Mechanisms[1][2][3][4]
  • UV Fluorescence Quenching (254 nm):

    • Mechanism: The benzene ring undergoes a

      
       transition, absorbing 254 nm light. On 
      
      
      
      silica plates, the compound appears as a dark spot against a green fluorescent background.[1]
    • Limitation: It is blind to aliphatic impurities (e.g., D-Alanine, aliphatic starting materials).

  • Ninhydrin Reaction (Ruhemann’s Purple):

    • Mechanism: Ninhydrin reacts with the free primary amine through oxidative deamination, forming a diketohydrindylidene-diketohydrindamine complex (Ruhemann's Purple).

    • Specificity: Highly specific for amines; does not react with benzyl alcohol or non-nitrogenous solvents.

Visualization Logic Diagram

The following decision tree illustrates the selection process based on the specific analytical need (Purity vs. Reaction Monitoring).

VisualizationLogic Start Analytical Goal Goal1 Reaction Monitoring (Amine Protection/Deprotection) Start->Goal1 Goal2 Purity Check (Final Product) Start->Goal2 Decision1 Is the Amine Free? Goal1->Decision1 Method3 Method C: Dual Mode (UV then Ninhydrin) Goal2->Method3 Comprehensive Screening Method1 Method A: Ninhydrin (Detects Free Amine) Decision1->Method1 Yes (Deprotected) Method2 Method B: UV 254 nm (Detects Benzyl Group) Decision1->Method2 No (Protected)

Caption: Decision logic for selecting the optimal visualization method based on the analytical stage.

Part 2: Comparative Analysis of Methods

The following table contrasts the three primary methodologies available for this compound.

FeatureUV 254 nm Ninhydrin Stain Iodine Vapor Dual Mode (Recommended)
Target Moiety Benzyl Ring (Aromatic)Primary AmineGeneral OrganicBoth
Sensitivity Moderate (

)
High (

)
High (

)
High
Selectivity Low (Detects all aromatics)High (Amines only)Low (Lipophilic compounds)Maximum
Destructive? NoYes (Irreversible)ReversibleYes
Detects D-Alanine? NoYes Weak/VariableYes
Detects Benzyl Alcohol? Yes NoYesYes

Part 3: Experimental Protocols

Method A: The "Dual-Mode" Protocol (Gold Standard)

This method validates the presence of the intact ester (UV active) and the amine (Ninhydrin active) on the same plate.

Reagents Required
  • Mobile Phase: Hexane : Ethyl Acetate (80:20 v/v) for the ester.

    • Note: If checking for free D-Alanine impurity, use n-Butanol : Acetone : Acetic Acid : Water (35:35:10:20).

  • Ninhydrin Solution: Dissolve 1.5 g Ninhydrin in 100 mL n-Butanol + 3 mL Acetic Acid.

Step-by-Step Workflow

DualModeProtocol Step1 1. Spotting Apply Sample & Standard Step2 2. Elution Hex:EtOAc (8:2) Step1->Step2 Step3 3. Drying Remove Solvent Completely Step2->Step3 Step4 4. UV Visualization Circle Dark Spots (Pencil) Step3->Step4 Step5 5. Ninhydrin Dip Submerge 1-2 sec Step4->Step5 Step6 6. Heat Activation 110°C for 2-3 mins Step5->Step6 Step7 7. Result Purple Spots = Amine Step6->Step7

Caption: Sequential workflow for Dual-Mode visualization ensuring no data loss.

Execution Details
  • Elution: Run the TLC plate until the solvent front reaches 1 cm from the top.

  • UV Check (Non-Destructive): Place under a UV lamp (254 nm). The Benzyl (2R)-2-aminopropanoate will appear as a dark spot (

    
     in 85:15 Hex:EtOAc). Mark this spot lightly with a pencil. [1][2]
    
    • Self-Validation: If you see a UV spot that does not turn purple later, it is likely a non-amine impurity (e.g., Benzyl alcohol).

  • Staining: Dip the plate into the Ninhydrin solution. Blot excess on a paper towel.[3]

  • Development: Heat with a heat gun or hot plate at

    
     until spots appear.
    
    • Result: The pencil-marked spot should turn distinct purple/pink .[4]

    • Interpretation: A UV-active spot that becomes purple confirms the presence of the amino-benzyl ester.

Method B: Troubleshooting & System Suitability

Common issues arise from the salt form of the compound (e.g., Hydrochloride or Tosylate).

  • Tailing: If the spot streaks, the amine is interacting with the silica.

    • Fix: Add 1% Triethylamine (TEA) to the mobile phase to neutralize the silica acidity.

  • Ghost Spots:

    • Cause: Hydrolysis of the ester on the plate.

    • Fix: Ensure the plate is dried thoroughly before heating; moisture accelerates hydrolysis.

System Suitability Test (SST): Always co-spot the starting material (D-Alanine) and the reagent (Benzyl Alcohol) alongside your product.

  • Lane 1: D-Alanine (Stays at baseline in Hex/EtOAc; Purple with Ninhydrin; UV Inactive).

  • Lane 2: Benzyl Alcohol (High

    
    ; UV Active; Ninhydrin Inactive).
    
  • Lane 3: Product (Mid

    
    ; UV Active; Purple with Ninhydrin).
    

References

  • Sigma-Aldrich. Benzyl (2R)-2-aminopropanoate hydrochloride Product Specification & Safety Data. Retrieved from

  • Chemistry LibreTexts. Visualizing TLC Plates: UV and Stains. Retrieved from

  • Royal Society of Chemistry. Benzimidazolin-2-ylidene N-heterocyclic Carbene complexes (Experimental Section - TLC methods). Retrieved from

  • BenchChem. The Solubility Profile of BOC-L-Alanine Benzyl Ester: A Technical Guide. Retrieved from

  • Reach Devices. TLC Stains and Recipes (Ninhydrin Protocols). Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling Benzyl (2R)-2-aminopropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing peptide synthesis workflows. When working with Benzyl (2R)-2-aminopropanoate Hydrochloride—commonly known as D-Alanine benzyl ester hydrochloride—researchers often focus solely on its utility as a carboxyl-protected amino acid building block. However, the physical properties of this hydrochloride salt demand rigorous safety and logistical planning.

This guide provides a comprehensive framework for the safe handling, personal protective equipment (PPE) selection, operational methodology, and disposal of this critical reagent, ensuring both scientific integrity and laboratory safety.

Chemical Profile and Hazard Causality

Before donning PPE, we must understand the chemical we are protecting ourselves against. D-Alanine benzyl ester hydrochloride is a fine, hygroscopic crystalline powder.

PropertyValueOperational Implication
Chemical Name Benzyl (2R)-2-aminopropanoate HydrochlorideD-enantiomer; requires careful handling to prevent racemization.
CAS Number 34404-37-0Unique identifier for safety data retrieval ()[1].
Molecular Weight 215.68 g/mol Quantitative basis for stoichiometric calculations.
Physical State Solid (Crystalline Powder)Prone to static cling and aerosolization during weighing.
Solubility High in H₂O, DMF, DCMRapidly dissolves in biological mucosa (eyes, respiratory tract).

Causality of Hazards: Because it is a hydrochloride salt, the airborne dust is highly soluble in the moisture of human mucous membranes. Upon contact with the respiratory tract or eyes, it dissolves and locally lowers the pH, causing acute irritation. Furthermore, its fine crystalline nature makes it highly susceptible to static electricity, significantly increasing the risk of airborne dispersion when opening the container.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a direct response to the physicochemical properties outlined above. In accordance with[2] and [3], the following PPE matrix must be strictly adhered to:

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1).

    • The Science: Standard safety glasses with side shields are insufficient. The fine dust of the hydrochloride salt can easily bypass standard glasses via air currents. Goggles create a seal, preventing mucosal exposure.

  • Hand Protection: Nitrile Gloves (Minimum 5-mil thickness).

    • The Science: While the powder itself does not rapidly penetrate intact skin, it is almost always handled in conjunction with polar aprotic solvents (like DMF) or chlorinated solvents (like DCM) during peptide coupling. Nitrile provides a broad-spectrum barrier against these solvents, preventing them from carrying the dissolved amino acid through the dermal layer.

  • Body Protection: Flame-Resistant (FR) Lab Coat with Knit Cuffs.

    • The Science: Knit cuffs prevent the sleeves from knocking over lightweight powder enclosures. The FR rating is essential because peptide coupling often involves flammable solvents and coupling reagents (e.g., HOBt, HATU).

  • Respiratory Protection: N95 Particulate Respirator (if handled outside a fume hood).

    • The Science: While a properly functioning fume hood is the primary engineering control, an N95 mask is required during bulk transfers or spill cleanups to filter out the irritating micro-particulates.

Operational Plan: Safe Handling and Peptide Coupling

To build a self-validating protocol, every step must include a verification mechanism. The following is a standard operational procedure for utilizing D-Alanine benzyl ester hydrochloride in a peptide coupling reaction.

Step-by-Step Methodology:

  • Fume Hood Preparation: Ensure the fume hood face velocity is between 80-100 feet per minute (fpm). Verification: Check the digital airflow monitor before opening the chemical container.

  • Static Mitigation and Weighing: Place a static eliminator (e.g., a polonium anti-static device or ionizing blower) next to the analytical balance. Weigh the required mass of Benzyl (2R)-2-aminopropanoate Hydrochloride using a conductive anti-static weighing boat.

    • Causality: This prevents the powder from repelling off the spatula and aerosolizing into the breathing zone.

  • Solvent Dissolution: Transfer the powder to a round-bottom flask. Add a dry, amine-free solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Neutralization (Critical Step): Because the amino acid is protected as a hydrochloride salt, the amine is protonated (NH₃⁺) and unreactive. Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).

    • Self-Validation: Spot a micro-drop of the solution onto damp wide-range pH paper. The pH should read between 8 and 9, confirming the amine has been successfully free-based (NH₂) and is ready for coupling.

  • Coupling: Add the pre-activated carboxyl component (e.g., an Fmoc-protected amino acid activated with HATU) to the flask. Stir under an inert nitrogen atmosphere to prevent moisture ingress, which can degrade the coupling reagents.

Spill Management and Disposal Plan

A robust safety plan anticipates failures. If Benzyl (2R)-2-aminopropanoate Hydrochloride is spilled:

  • Containment: Do not dry sweep, as this will generate an irritating dust cloud. Instead, cover the spill with a slightly damp absorbent pad (using water or a 10% isopropanol solution) to dissolve and trap the salt.

  • Collection: Carefully scoop the dampened material using a non-sparking tool and place it into a compatible, sealable high-density polyethylene (HDPE) waste container.

  • Waste Segregation:

    • If the chemical was mixed with DCM during the process, it must be disposed of in the Halogenated Organic Waste stream.

    • If it was mixed with DMF or DMSO, it must go into the Non-Halogenated Organic Waste stream.

    • Solid waste (weighing boats, contaminated gloves) should be placed in a designated solid hazardous waste bin.

Workflow Visualization

The following diagram illustrates the logical progression of safety and operational steps required when handling this compound.

HandlingWorkflow Start 1. Hazard Assessment & PPE Donning Hood 2. Engineering Controls (Fume Hood Setup) Start->Hood Weigh 3. Static-Free Weighing (Minimize Aerosolization) Hood->Weigh Reaction 4. Peptide Coupling (Neutralization & Activation) Weigh->Reaction Waste 5. Waste Segregation (Halogenated vs. Non-Halogenated) Reaction->Waste End 6. Decontamination & Protocol End Waste->End

Operational workflow for the safe handling and reaction of D-Alanine benzyl ester hydrochloride.

References

  • Title: (R)-benzyl 2-aminopropanoate hydrochloride | 34404-37-0 Source: Molaid Chemical Database URL: [Link]

  • Title: Personal Protective Equipment Meaning & Definition Source: EcoOnline URL: [Link]

  • Title: Working with Chemicals - Prudent Practices in the Laboratory Source: NCBI Bookshelf - National Institutes of Health (NIH) URL: [Link]

Sources

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